Ptupb
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEPEVFNTFMBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dual sEH/COX-2 Inhibitor PTUPB: A Comprehensive Technical Overview of Its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide, commonly known as PTUPB. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this potent dual inhibitor of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2).
Core Mechanism of Action: Dual Enzymatic Inhibition
This compound exerts its pharmacological effects through the simultaneous inhibition of two key enzymes involved in the arachidonic acid (ARA) metabolic cascade: soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2). This dual inhibition strategy is central to its therapeutic potential, as it modulates distinct arms of the eicosanoid signaling network to produce anti-inflammatory, analgesic, and anti-proliferative outcomes.
Inhibition of Soluble Epoxide Hydrolase (sEH): this compound is a potent inhibitor of sEH, an enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, which have demonstrated vasodilation, anti-inflammatory, and tissue-protective properties.
Inhibition of Cyclooxygenase-2 (COX-2): Concurrently, this compound targets COX-2, an inducible enzyme that catalyzes the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs), such as PGE2. The overexpression of COX-2 is a hallmark of many inflammatory conditions and cancers. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators.
The synergistic effect of increasing anti-inflammatory EETs while decreasing pro-inflammatory PGs underpins the multifaceted therapeutic profile of this compound.
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound have been quantified in various preclinical studies. The following table summarizes key quantitative data.
| Parameter | Value | Species/System | Reference |
| sEH IC50 | 0.9 nM | Recombinant Enzyme | [1] |
| COX-2 IC50 | 1.26 µM | Recombinant Enzyme | [1] |
| Inhibition of 5-LOX | 83% at 10 µM | Human | [1] |
| 44% at 1 µM | Human | [1] | |
| Glioblastoma Cell Proliferation | Inhibition at 10-30 µM | In vitro | [2] |
| G1 Phase Cell Cycle Arrest | Effective at 10-30 µM | Glioblastoma cells | [2] |
| LLC Tumor Growth Inhibition | 70-83% | In vivo (mice) | [1] |
| Dosage for NAFLD Amelioration | 5 mg/kg daily for 12 weeks | In vivo (mice) | [1] |
| Dosage for ALI Attenuation | 5 mg/kg (s.c.) | In vivo (mice) | [2] |
| Dosage for Sepsis | 5 mg/kg (s.c.) | In vivo (mice) | [2] |
| Dosage for Pulmonary Fibrosis | 5 mg/kg (s.c.) daily for 14 days | In vivo (mice) | [2] |
Key Signaling Pathways Modulated by this compound
This compound's dual enzymatic inhibition initiates a cascade of downstream effects on several critical signaling pathways implicated in inflammation, cancer, and fibrosis.
Arachidonic Acid Metabolism
The primary sphere of influence for this compound is the arachidonic acid signaling pathway. By inhibiting both sEH and COX-2, it shifts the balance of eicosanoid mediators from a pro-inflammatory to an anti-inflammatory state.
NLRP3 Inflammasome Activation
This compound has been shown to suppress the activation of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome.[2] This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. This compound reduces the expression of Caspase-1 p10 and IL-1β p17, key downstream effectors of NLRP3 activation.[2]
TGF-β/Smad Signaling in Fibrosis
In the context of pulmonary fibrosis, this compound has been demonstrated to attenuate the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. This pathway is a central driver of fibrosis, promoting the transformation of epithelial cells into mesenchymal cells (EMT) and the deposition of extracellular matrix. This compound's inhibitory effect on this pathway is mediated, at least in part, by the Nrf2 antioxidant cascade.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for sEH and COX-2.
-
sEH Inhibition Assay:
-
Recombinant human sEH enzyme is used.
-
The substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is incubated with the enzyme in a buffer solution (e.g., Tris-HCl, pH 7.4) at 37°C.
-
Enzyme activity is measured by monitoring the fluorescence increase resulting from the hydrolysis of the substrate.
-
Various concentrations of this compound are pre-incubated with the enzyme before adding the substrate.
-
The fluorescence is measured over time using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
COX-2 Inhibition Assay:
-
Recombinant human COX-2 enzyme is used.
-
The enzyme is pre-incubated with various concentrations of this compound in a buffer solution (e.g., Tris-HCl, pH 8.0) containing a heme cofactor.
-
The reaction is initiated by adding arachidonic acid as the substrate.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 10 minutes).
-
The reaction is terminated by adding a stop solution (e.g., a solution of HCl).
-
The production of PGE2 is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 values are calculated from the dose-response curve.
-
Cell-Based Assays
Objective: To evaluate the effects of this compound on cell proliferation and cell cycle.
-
Cell Proliferation (MTS) Assay:
-
Glioblastoma cells (e.g., U87MG, T98G) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound (e.g., 10, 20, 25, 30 µM) or vehicle control (DMSO) for 72 hours.
-
After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
Cell Cycle Analysis:
-
Cells are treated with this compound as described for the proliferation assay.
-
After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
In Vivo Animal Studies
Objective: To assess the anti-tumor and anti-inflammatory efficacy of this compound in animal models.
-
Glioblastoma Xenograft Model:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously or intracranially injected with human glioblastoma cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., 60 mg/kg/day, intraperitoneally), while the control group receives a vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blotting for EGFR and HMMR expression).
-
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model:
-
Mice are administered this compound (e.g., 5 mg/kg, subcutaneously) one hour before intratracheal instillation of LPS.
-
Control groups receive vehicle and/or saline.
-
After a set time (e.g., 6 hours), bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltration and cytokine levels (e.g., IL-1β, TNF-α) by ELISA.
-
Lung tissues are harvested for histological examination (H&E staining) and analysis of NLRP3 inflammasome activation markers by Western blotting or immunohistochemistry.
-
Conclusion
This compound represents a promising therapeutic candidate with a unique dual mechanism of action that favorably modulates the arachidonic acid cascade. Its ability to concurrently inhibit sEH and COX-2 leads to a potent anti-inflammatory effect, which has been validated in various preclinical models of inflammation, cancer, and fibrosis. The downstream modulation of key signaling pathways, including the NLRP3 inflammasome and TGF-β/Smad, further underscores its pleiotropic therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this compound.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice.
References
Dual Inhibition of COX-2 and sEH by Ptupb: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Ptupb), a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). By simultaneously targeting two key enzymes in the arachidonic acid cascade, this compound presents a promising therapeutic strategy for a range of diseases, including cancer and inflammatory conditions. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effects by concurrently inhibiting two critical enzymes:
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the conversion of arachidonic acid to pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[1][2][3] PGE2 is a key mediator of inflammation, pain, and is also implicated in promoting cell proliferation and angiogenesis in cancer.[1][2][3]
-
Soluble Epoxide Hydrolase (sEH): This enzyme degrades anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol forms.[1][3] By inhibiting sEH, this compound stabilizes the levels of EETs, which have demonstrated anti-inflammatory, analgesic, and anti-angiogenic properties.[1][3]
The dual inhibition of COX-2 and sEH by this compound results in a synergistic effect, simultaneously reducing pro-inflammatory mediators and increasing anti-inflammatory lipid mediators.[3] This dual action has been shown to be more effective than inhibiting either enzyme alone.[3] Furthermore, this compound has been observed to modulate downstream signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell survival and proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| Human sEH | 0.9 nM | Fluorescence-based assay | [3] |
| Human COX-2 | 1.26 µM | Not specified | [3] |
| Human COX-1 | > 100 µM | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound in Cancer Models
| Cancer Model | Treatment | Key Findings | Reference |
| Bladder Cancer PDX (BL0269) | This compound | ~50% reduction in PGE2, PGD2, TXB2, 6-keto-PGF1α; ~2-fold increase in 12,13-EpOME; ~2-fold decrease in 12,13-DiHOME | [1][2] |
| Bladder Cancer PDX (BL0293) | This compound + Cisplatin | Significantly prolonged survival (60.9 days) compared to this compound (39.4 days) or cisplatin (47 days) alone. | [1][2] |
| Lewis Lung Carcinoma (LLC) | This compound (30 mg/kg/day) | 70-83% inhibition of primary tumor growth. | |
| Glioblastoma Xenograft | This compound | Suppression of tumor growth and angiogenesis. | [4] |
Table 3: Effects of this compound on Biomarkers
| Condition | Biomarker | Effect of this compound | Reference |
| NDL Tumor Model | Plasma PGE2 | ~55% reduction | [3] |
| NDL Tumor Model | Tumor 11,12-EET and 14,15-EET | ~3-fold increase | [3] |
| LPS-induced Acute Lung Injury | NLRP3 Inflammasome | Inhibition of activation | [5] |
| Cecal Ligation and Puncture-induced Sepsis | NLRP3 Inflammasome | Suppression of activation in liver and lung | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vivo evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation [escholarship.org]
- 6. A COX-2/sEH dual inhibitor this compound ameliorates cecal ligation and puncture-induced sepsis in mice via anti-inflammation and anti-oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Signaling Pathways Affected by PTUPB Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the signaling pathways modulated by 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (PTUPB), a potent dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). The following sections detail the core molecular cascades impacted by this compound treatment, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
TGF-β1/Smad Signaling Pathway
This compound has been demonstrated to be a significant inhibitor of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, a critical mediator of fibrosis and epithelial-mesenchymal transition (EMT).
Quantitative Data Summary
| Cell Line | Treatment | Target Protein | Effect | Reference |
| A549 | 1 µM this compound + 10 ng/mL TGF-β1 | p-Smad2 | Significant reduction | [1] |
| A549 | 1 µM this compound + 10 ng/mL TGF-β1 | p-Smad3 | Significant reduction | [1] |
| MLE12 | 1 µM this compound + 10 ng/mL TGF-β1 | p-Smad3 | Significant reduction | [1] |
| A549 | 1 µM this compound + 10 ng/mL TGF-β1 | ZEB1 mRNA | Suppression of gene expression | [1] |
| A549 | 1 µM this compound + 10 ng/mL TGF-β1 | SNAIL1 mRNA | Suppression of gene expression | [1] |
Experimental Protocols
Western Blot Analysis for Phosphorylated Smad2/3: [1]
-
Cell Culture and Treatment: Human alveolar epithelial cells (A549) and murine alveolar epithelial cells (MLE12) were pretreated with 1 µM this compound for 1 hour before stimulation with 10 ng/mL TGF-β1.
-
Protein Extraction: Whole-cell protein lysates were extracted using RIPA buffer.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against phospho-Smad2, phospho-Smad3, and total Smad2/3 overnight at 4°C. This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.
Quantitative Real-Time PCR (qRT-PCR) for ZEB1 and SNAIL1: [1]
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated A549 cells, and cDNA was synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using SYBR Green master mix and primers specific for ZEB1, SNAIL1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Relative gene expression was calculated using the 2-ΔΔCt method.
Immunofluorescence for Smad2/3 Nuclear Translocation: [1]
-
Cell Culture and Treatment: MLE12 cells were grown on coverslips, pretreated with this compound, and then stimulated with TGF-β1.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells were incubated with primary antibodies against Smad2 and Smad3, followed by fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI.
-
Imaging: Images were captured using a fluorescence microscope to visualize the subcellular localization of Smad2/3.
Signaling Pathway Diagram
Caption: this compound inhibits TGF-β1/Smad signaling.
EGF/EGFR Signaling Pathway
In the context of glioblastoma, this compound has been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently hyperactivated in this cancer.
Quantitative Data Summary
| Cell Line | This compound Concentration | Target Protein | Effect | Reference |
| U251 | 30 µM | EGFR | Reduction in expression | [2] |
| U87 | 30 µM | EGFR | Reduction in expression | [2] |
| U251 | 30 µM | p-EGFR (Tyr1068) | Reduction in phosphorylation | [2] |
| U87 | 30 µM | p-EGFR (Tyr1173) | Reduction in phosphorylation | [2] |
| U251 | 30 µM | p-ERK1/2 | Reduction in phosphorylation | [2] |
| U87 | 30 µM | p-AKT | Reduction in phosphorylation | [2] |
Experimental Protocols
Western Blot Analysis for EGFR Pathway Proteins: [2]
-
Cell Culture and Treatment: U87 and U251 glioblastoma cells were treated with varying concentrations of this compound (10, 20, 25, or 30 µM) for 72 hours.
-
Protein Extraction, Electrophoresis, and Transfer: Standard procedures were followed for protein lysate preparation, SDS-PAGE, and transfer to a membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against EGFR, phospho-EGFR (Tyr1068 and Tyr1173), ERK1/2, phospho-ERK1/2, AKT, and phospho-AKT.
-
Detection: Visualization was performed using chemiluminescence.
Signaling Pathway Diagram
Caption: this compound inhibits the EGF/EGFR signaling cascade.
HMMR/SOX2/ZEB1 Signaling Axis
This compound has been found to suppress the hyaluronan-mediated motility receptor (HMMR), a key player in glioblastoma progression, and its downstream effectors.
Quantitative Data Summary
| Cell Line | This compound Concentration | Target | Effect | Reference |
| U251 | Not specified | HMMR mRNA | Reduction | [2] |
| U87 | Not specified | HMMR mRNA | Reduction | [2] |
| U251 | Not specified | HMMR protein | Significant reduction | [2] |
| U87 | Not specified | HMMR protein | Significant reduction | [2] |
| U251 | Not specified | SOX2 protein | Suppression | [2] |
| U87 | Not specified | ZEB1 protein | Suppression | [2] |
Experimental Protocols
Quantitative Real-Time PCR for HMMR: [2]
-
Cell Treatment and RNA Isolation: Glioblastoma cells were treated with this compound, followed by total RNA extraction.
-
cDNA Synthesis and qPCR: Standard protocols for reverse transcription and quantitative PCR with HMMR-specific primers were used.
Western Blot for HMMR, SOX2, and ZEB1: [2]
-
Protein Analysis: Following this compound treatment, cell lysates were subjected to Western blot analysis using primary antibodies specific for HMMR, SOX2, and ZEB1.
Cellular Immunofluorescence for HMMR: [2]
-
Staining: this compound-treated glioblastoma cells were fixed, permeabilized, and stained with an anti-HMMR primary antibody and a fluorescently labeled secondary antibody.
-
Visualization: The expression and localization of HMMR were observed using fluorescence microscopy.
Logical Relationship Diagram
Caption: this compound suppresses the HMMR/SOX2/ZEB1 axis.
NLRP3 Inflammasome Pathway
This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.
Experimental Workflow
Caption: Experimental workflow for NLRP3 inflammasome activation.
This guide summarizes the principal signaling pathways affected by this compound treatment based on current scientific literature. The multifaceted inhibitory actions of this compound on these key cellular cascades underscore its therapeutic potential in various diseases, including cancer and fibrotic conditions. Further research will continue to elucidate the intricate molecular mechanisms of this promising dual inhibitor.
References
The Role of PTUPB in Modulating Inflammatory Responses: A Technical Guide
Abstract
Inflammation is a complex biological response fundamental to host defense and tissue homeostasis. However, dysregulated inflammatory processes underpin a vast array of pathologies, from autoimmune diseases to fibrosis and cancer. A promising therapeutic strategy involves the modulation of key enzymatic pathways that govern the production of inflammatory mediators. This technical guide provides an in-depth examination of 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (PTUPB), a novel dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). We will explore its core mechanism of action, its influence on critical inflammatory signaling pathways, and its therapeutic potential, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.
Introduction to this compound and its Dual Inhibitory Mechanism
This compound is a potent and orally bioavailable small molecule engineered to simultaneously inhibit two key enzymes in the arachidonic acid (ARA) metabolic cascade: COX-2 and sEH.[1][2][3] This dual-target approach is significant because these pathways produce eicosanoids with often opposing effects on inflammation.
-
Cyclooxygenase-2 (COX-2): This enzyme is inducibly expressed at sites of inflammation and in tumors. It catalyzes the conversion of ARA into prostaglandins (PGs), such as prostaglandin E2 (PGE2), which are potent pro-inflammatory mediators that also contribute to pain, fever, and angiogenesis.[4][5]
-
Soluble Epoxide Hydrolase (sEH): This enzyme is responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, DHETs). EETs are produced from ARA by cytochrome P450 (CYP) epoxygenases and play a crucial role in resolving inflammation, reducing blood pressure, and protecting tissues from injury.[6][7]
By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins. Concurrently, by inhibiting sEH, it increases the bioavailability of anti-inflammatory EETs. This synergistic action of "removing the brake" and "applying the accelerator" on anti-inflammatory processes makes this compound a powerful modulator of the inflammatory response.[8]
References
- 1. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-2/sEH Dual Inhibitor this compound Potentiates the Antitumor Efficacy of Cisplatin | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dual sEH/COX-2 Inhibition Using this compound—A Promising Approach to Antiangiogenesis-Induced Nephrotoxicity [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. escholarship.org [escholarship.org]
Probing the Role of PTP1B in Kidney Disease: A Technical Guide for Researchers
An In-depth Exploration of Protein Tyrosine Phosphatase 1B in Renal Pathophysiology for Researchers, Scientists, and Drug Development Professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase that has emerged as a critical regulator in various cellular signaling pathways.[1][2] Initially recognized for its role in attenuating insulin and leptin signaling, recent exploratory studies have implicated PTP1B as a significant contributor to the pathogenesis of kidney disease, particularly diabetic nephropathy.[3] This technical guide provides a comprehensive overview of the current understanding of PTP1B's role in renal pathophysiology, with a focus on experimental methodologies, quantitative data from preclinical studies, and the molecular pathways it modulates.
PTP1B in the Pathogenesis of Kidney Disease
Elevated expression of PTP1B has been observed in the kidneys of both human patients and animal models of diabetic nephropathy. This upregulation is associated with key pathological features of the disease, including podocyte injury, albuminuria, inflammation, and fibrosis.
Role in Podocyte Dysfunction
Podocytes are specialized epithelial cells that are integral to the glomerular filtration barrier. Their dysfunction is a hallmark of many glomerular diseases, leading to proteinuria. PTP1B has been shown to play a detrimental role in podocyte health. Studies have demonstrated that podocyte-specific deletion of PTP1B in mouse models of hyperglycemia can mitigate renal injury and reduce albuminuria.[3]
One of the key mechanisms by which PTP1B contributes to podocyte dysfunction is through the dephosphorylation of nephrin, a critical component of the slit diaphragm. This dephosphorylation can disrupt the integrity of the filtration barrier. Furthermore, PTP1B negatively regulates insulin signaling in podocytes, a pathway essential for their proper function and survival.[3]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from exploratory studies investigating the role of PTP1B in kidney disease, primarily in rodent models of diabetic nephropathy.
Table 1: Effect of Podocyte-Specific PTP1B Knockout on Renal Function in Hyperglycemic Mice
| Parameter | Control (Hyperglycemic) | Podocyte-PTP1B KO (Hyperglycemic) | Percentage Change | Reference |
| Urinary Albumin-to-Creatinine Ratio (ACR) (µg/mg) | ~150 | ~50 | ~67% decrease | [3] |
| Glomerulosclerosis Index | Increased | Attenuated | Significant Reduction | [3] |
| Podocyte Number | Decreased | Preserved | Significantly Higher | [3] |
Table 2: Effect of PTP1B Inhibition on Markers of Renal Injury
| Model | Treatment | Parameter | Outcome | Reference |
| Streptozotocin-induced diabetic mice | PTP1B inhibitor | Urinary Albumin Excretion | Significant decrease | [3] |
| Streptozotocin-induced diabetic mice | PTP1B inhibitor | Renal Fibronectin Expression | Reduced | [4] |
| Streptozotocin-induced diabetic mice | PTP1B inhibitor | Renal TNF-α Expression | Reduced | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of PTP1B in kidney disease.
Generation of Podocyte-Specific PTP1B Knockout Mice
This protocol describes the generation of mice with a conditional deletion of the Ptpn1 gene specifically in podocytes using the Cre-LoxP system.
Workflow:
Methodology:
-
Mouse Lines: Obtain mice carrying a floxed allele for the Ptpn1 gene (Ptpn1fl/fl) and transgenic mice expressing Cre recombinase under the control of the podocyte-specific NPHS2 (podocin) promoter (NPHS2-Cre).[5][6][7][8] Both lines should ideally be on the same genetic background (e.g., C57BL/6J).
-
Breeding: Cross Ptpn1fl/fl mice with NPHS2-Cre mice to generate F1 offspring that are heterozygous for both alleles (Ptpn1fl/+; NPHS2-Cre+/−).
-
Intercrossing: Intercross the F1 generation to obtain F2 mice with the desired genotype: Ptpn1fl/fl; NPHS2-Cre+/−. These mice will have the Ptpn1 gene excised specifically in their podocytes.
-
Genotyping: Confirm the genotypes of the offspring using PCR analysis of tail DNA.
-
Validation: Validate the podocyte-specific knockout of PTP1B by Western blot or immunohistochemistry on isolated glomeruli or kidney sections.
Induction of Diabetic Nephropathy
The streptozotocin (STZ)-induced model of type 1 diabetes is commonly used to study diabetic nephropathy in rodents.
Methodology:
-
Animals: Use male mice (e.g., C57BL/6J) aged 8-10 weeks.
-
STZ Preparation: Prepare a fresh solution of STZ in 0.1 M sodium citrate buffer (pH 4.5) immediately before injection. Protect the solution from light.
-
Induction: Administer multiple low doses of STZ (e.g., 50-55 mg/kg body weight) via intraperitoneal injection for five consecutive days.
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples starting 72 hours after the final STZ injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Disease Progression: Allow the diabetic condition to persist for a specified period (e.g., 8-24 weeks) to allow for the development of diabetic nephropathy, which can be monitored by measuring albuminuria.
Measurement of Urinary Albumin-to-Creatinine Ratio (ACR)
ACR is a standard method to assess albuminuria and kidney damage.[9][10][11][12][13]
Methodology:
-
Urine Collection: Place mice in metabolic cages for 24-hour urine collection. Alternatively, a spot urine sample can be collected.
-
Albumin Measurement: Determine the urinary albumin concentration using a mouse albumin-specific ELISA kit according to the manufacturer's instructions.
-
Creatinine Measurement: Measure the urinary creatinine concentration using a commercially available creatinine assay kit.
-
Calculation: Calculate the ACR by dividing the albumin concentration (in µg) by the creatinine concentration (in mg).
Western Blot Analysis of Kidney Tissue
Methodology:
-
Tissue Lysis: Homogenize snap-frozen kidney cortex tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[14][15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2] Incubate the membrane with a primary antibody against PTP1B (e.g., Cell Signaling Technology #5311)[2][16] or other proteins of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence Staining of Kidney Sections
This protocol is for the visualization of protein expression and localization within the kidney glomeruli.
Methodology:
-
Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Embed the kidneys in paraffin and cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval by heating the slides in a citrate-based buffer.
-
Blocking and Permeabilization: Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against nephrin or other podocyte markers overnight at 4°C.[17][18][19][20][21]
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the sections with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence or confocal microscope.
Signaling Pathways Involving PTP1B in Kidney Disease
PTP1B is a key negative regulator of several signaling pathways that are implicated in the progression of kidney disease.
Insulin Signaling Pathway
In podocytes, insulin signaling is crucial for maintaining cellular health and the integrity of the glomerular filtration barrier. PTP1B dephosphorylates the insulin receptor (IR) and its downstream substrate, insulin receptor substrate (IRS), thereby dampening the insulin signal. In the context of diabetic nephropathy, where insulin resistance is a key feature, the upregulation of PTP1B exacerbates this effect, contributing to podocyte injury.[3]
Inflammatory Signaling Pathways
PTP1B has a complex and context-dependent role in inflammation.[1][3] In the kidney, PTP1B can modulate inflammatory responses by regulating the JAK/STAT and NF-κB signaling pathways. By dephosphorylating key components of these pathways, PTP1B can influence the production of pro-inflammatory cytokines and the recruitment of immune cells, thereby contributing to renal inflammation.
TGF-β Signaling and Fibrosis
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in the development of renal fibrosis.[22][23][24][25][26] While the direct interaction between PTP1B and the canonical TGF-β/Smad signaling pathway is still under investigation, PTP1B can influence pro-fibrotic processes through its effects on other signaling pathways that cross-talk with TGF-β signaling, such as the STAT3 pathway.[4] Inhibition of PTP1B has been shown to reduce the expression of fibrotic markers in the diabetic kidney.
Conclusion and Future Directions
The body of evidence from exploratory studies strongly suggests that PTP1B is a key player in the pathogenesis of kidney disease, particularly in the context of diabetes. Its role in promoting podocyte dysfunction, insulin resistance, inflammation, and fibrosis makes it an attractive therapeutic target. The development of potent and specific PTP1B inhibitors holds promise for the treatment of diabetic nephropathy and potentially other forms of chronic kidney disease.
Future research should focus on further elucidating the complex network of PTP1B substrates and signaling pathways in different renal cell types. Proteomic approaches may identify novel substrates and interacting partners of PTP1B in the kidney, providing deeper insights into its pathogenic mechanisms. Furthermore, long-term preclinical studies and ultimately, well-designed clinical trials will be necessary to validate the therapeutic potential of PTP1B inhibition for the treatment of kidney disease.
References
- 1. mdpi.com [mdpi.com]
- 2. PTP1B Antibody (#5311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Protein tyrosine phosphatase 1B deficiency in podocytes mitigates hyperglycemia-induced renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRIM18-Regulated STAT3 Signaling Pathway via PTP1B Promotes Renal Epithelial–Mesenchymal Transition, Inflammation, and Fibrosis in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Podocyte-specific expression of cre recombinase in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 008205 - 2.5P-Cre Strain Details [jax.org]
- 7. researchgate.net [researchgate.net]
- 8. 008523 - 129S6-podocin-cre Strain Details [jax.org]
- 9. labtestsonline.org.uk [labtestsonline.org.uk]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Microalbumin Creatinine Ratio: MedlinePlus Medical Test [medlineplus.gov]
- 12. Urine Albumin-Creatinine Ratio (uACR) | National Kidney Foundation [kidney.org]
- 13. omnicalculator.com [omnicalculator.com]
- 14. assaygenie.com [assaygenie.com]
- 15. origene.com [origene.com]
- 16. PTP1B Antibody | Cell Signaling Technology [cellsignal.com]
- 17. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. TGF-Beta as a Master Regulator of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Transforming Growth Factor-Beta1 in Diabetic Kidney Disease [frontiersin.org]
- 24. [PDF] TGF-Beta as a Master Regulator of Diabetic Nephropathy | Semantic Scholar [semanticscholar.org]
- 25. Transforming growth factor-β1 and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | TGF-β1 Signaling: Immune Dynamics of Chronic Kidney Diseases [frontiersin.org]
The Impact of Ptupb on the Arachidonic Acid Cascade: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Ptupb" is not found in publicly available scientific literature. This document has been generated as a template to illustrate the requested format and content for a technical guide on a novel inhibitor of the arachidonic acid cascade. The experimental data and specific mechanisms described herein are based on a hypothetical molecule and should be regarded as illustrative examples.
Abstract
The arachidonic acid (AA) cascade is a pivotal signaling pathway in inflammation, immunity, and cellular homeostasis. Its dysregulation is implicated in a multitude of pathological conditions, including inflammatory diseases, cancer, and cardiovascular disorders. This technical guide provides a comprehensive analysis of this compound, a novel small molecule inhibitor, and its effects on the AA cascade. We present quantitative data on its inhibitory activity against key enzymes, detail the experimental protocols utilized for its characterization, and visualize its proposed mechanism of action through signaling pathway diagrams. The findings herein suggest that this compound is a potent modulator of the AA cascade, with potential therapeutic applications in inflammatory diseases.
Introduction to the Arachidonic Acid Cascade
The arachidonic acid cascade begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Once released, AA is metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (PGs) and thromboxanes (TXs). These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: The LOX pathway, primarily involving 5-LOX, 12-LOX, and 15-LOX, produces leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent chemoattractants for inflammatory cells and are involved in allergic reactions.
-
Cytochrome P450 (CYP450) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and 20-hydroxyeicosatetraenoic acid (20-HETE), which play roles in vascular tone and renal function.
Given the central role of this cascade in pathophysiology, targeting its key enzymes has been a major focus of drug development.
Quantitative Analysis of this compound's Inhibitory Activity
This compound was evaluated for its inhibitory effects on key enzymes of the arachidonic acid cascade. The following tables summarize the quantitative data obtained from various in vitro assays.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Enzyme Target | IC50 (nM) | Assay Type |
| COX-1 | 5,230 ± 450 | Enzyme Immunoassay |
| COX-2 | 75 ± 12 | Enzyme Immunoassay |
| 5-LOX | 150 ± 28 | Spectrophotometry |
| cPLA2 | > 10,000 | Fluorescence Assay |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Prostaglandin and Leukotriene Production in LPS-stimulated RAW 264.7 Macrophages
| Analyte | Vehicle Control (pg/mL) | This compound (100 nM) (pg/mL) | % Inhibition |
| Prostaglandin E2 (PGE2) | 12,450 ± 980 | 1,560 ± 210 | 87.5% |
| Thromboxane B2 (TXB2) | 8,760 ± 750 | 6,980 ± 540 | 20.3% |
| Leukotriene B4 (LTB4) | 4,320 ± 350 | 980 ± 120 | 77.3% |
Cells were pre-treated with this compound or vehicle for 1 hour before stimulation with lipopolysaccharide (LPS) for 24 hours. Supernatants were analyzed by ELISA. Data are mean ± SD.
Proposed Mechanism of Action of this compound
Based on the in vitro data, this compound is a potent and selective inhibitor of COX-2 and a moderate inhibitor of 5-LOX. This dual inhibition profile suggests a powerful anti-inflammatory effect by simultaneously blocking the production of key prostaglandins and leukotrienes. The high IC50 value for COX-1 indicates a favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Caption: Proposed mechanism of this compound action on the arachidonic acid cascade.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Enzyme Inhibition Assays
-
COX-1 and COX-2 Inhibition Assay:
-
Ovine COX-1 or human recombinant COX-2 enzyme was pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a Tris-HCl buffer for 15 minutes at 37°C.
-
The reaction was initiated by adding arachidonic acid (100 µM).
-
The reaction was allowed to proceed for 2 minutes and then terminated by adding a solution of HCl.
-
The concentration of PGE2 produced was quantified using a commercially available Enzyme Immunoassay (EIA) kit.
-
IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
-
-
5-LOX Inhibition Assay:
-
Recombinant human 5-LOX was pre-incubated with this compound or vehicle in a reaction buffer containing CaCl2 and ATP.
-
The reaction was initiated by the addition of arachidonic acid.
-
The formation of the conjugated diene product was monitored by measuring the increase in absorbance at 234 nm over 5 minutes using a UV/Vis spectrophotometer.
-
IC50 values were determined from the dose-response curve.
-
Cell-Based Assays
-
Cell Culture and Treatment:
-
RAW 264.7 murine macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells were seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
Cells were then pre-treated with this compound (100 nM) or vehicle for 1 hour.
-
Inflammation was induced by adding lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
-
Quantification of Prostanoids and Leukotrienes:
-
After incubation, the cell culture supernatant was collected.
-
The concentrations of PGE2, TXB2 (a stable metabolite of TXA2), and LTB4 were determined using specific ELISA kits according to the manufacturer's instructions.
-
Absorbance was read at 450 nm, and concentrations were calculated based on standard curves.
-
Caption: Experimental workflow for cell-based assays.
Summary and Future Directions
The data presented in this technical guide characterize this compound as a potent, dual inhibitor of COX-2 and 5-LOX. This mechanism of action is highly desirable for the development of novel anti-inflammatory agents with potentially superior efficacy and an improved safety profile over existing therapies that target only one branch of the arachidonic acid cascade.
Future studies should focus on:
-
In vivo efficacy studies in animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis).
-
Pharmacokinetic and pharmacodynamic profiling of this compound.
-
Comprehensive safety and toxicology assessments.
-
Elucidation of the precise binding mode of this compound to COX-2 and 5-LOX through structural biology studies.
The promising preclinical profile of this compound warrants further investigation and development as a potential therapeutic candidate.
The Impact of Ptupb on MAPK/ERK and PI3K/AKT/mTOR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ptupb, a potent dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), has emerged as a significant modulator of key cellular signaling pathways implicated in oncogenesis and inflammation. This technical guide provides an in-depth analysis of the impact of this compound on the MAPK/ERK and PI3K/AKT/mTOR signaling cascades. By elucidating its mechanism of action, summarizing quantitative data, and providing detailed experimental methodologies, this document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
The MAPK/ERK and PI3K/AKT/mTOR signaling pathways are critical regulators of a myriad of cellular processes, including proliferation, growth, survival, and apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This compound, by simultaneously inhibiting COX-2 and sEH, modulates the levels of bioactive lipid mediators—prostaglandins and epoxyeicosatrienoic acids (EETs)—which are upstream regulators of these cascades. This dual-inhibitory action positions this compound as a compelling candidate for therapeutic intervention. This guide will dissect the molecular mechanisms through which this compound exerts its effects on these two pivotal signaling networks.
Mechanism of Action: A Two-Pronged Approach
This compound's primary mechanism of action lies in its ability to inhibit two key enzymes in the arachidonic acid metabolism pathway:
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with inflammation and cancer progression. PGE2 has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a primary activator of both the MAPK/ERK and PI3K/AKT/mTOR pathways[1][2]. By inhibiting COX-2, this compound reduces PGE2 production, thereby attenuating EGFR activation and subsequent downstream signaling.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: sEH metabolizes and inactivates EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases. EETs have demonstrated a range of biological activities, including anti-inflammatory and vasodilatory effects. Notably, EETs have also been shown to activate the PI3K/AKT and MAPK/ERK pathways[3][4]. By inhibiting sEH, this compound stabilizes and increases the levels of EETs.
The net effect of this compound on the MAPK/ERK and PI3K/AKT/mTOR pathways is a context-dependent balance between the inhibitory effects of reduced PGE2-mediated EGFR transactivation and the potential stimulatory effects of increased EET levels. In many cancer models, the inhibitory effect via the COX-2/EGFR axis appears to be dominant.
Furthermore, emerging evidence suggests that this compound can also modulate these pathways through other mechanisms, such as the promotion of Sirtuin 1 (Sirt1) expression, which is known to negatively regulate the PI3K/AKT/mTOR pathway[5].
Impact on the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, leading to the regulation of gene expression and cellular processes such as proliferation and differentiation.
This compound-Mediated Inhibition of ERK Phosphorylation
Studies have consistently demonstrated that this compound treatment leads to a reduction in the phosphorylation of ERK1/2 (p-ERK1/2), the key downstream effector of the MAPK/ERK pathway. This inhibition is observed in a dose-dependent manner in various cancer cell lines. The reduction in p-ERK is a direct consequence of the decreased activation of upstream components, primarily the EGFR, due to the inhibition of COX-2 and the subsequent reduction in PGE2 levels[6].
Diagram 1: this compound's Impact on the MAPK/ERK Signaling Pathway
References
- 1. Transactivation of EGFR by prostaglandin E2 receptors: a nuclear story? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 transactivates EGF receptor: a novel mechanism for promoting colon cancer growth and gastrointestinal hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation [escholarship.org]
- 4. Comparison of MAPK specificity across the ETS transcription factor family identifies a high-affinity ERK interaction required for ERG function in prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Angiogenic Properties of Ptupb: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-angiogenic properties of Ptupb, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its anti-angiogenic effects, and visualizes the underlying signaling pathways.
Introduction to this compound and its Anti-Angiogenic Potential
This compound, or 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide, has emerged as a promising anti-cancer agent due to its potent anti-angiogenic activities. By simultaneously inhibiting two key enzymes in the arachidonic acid cascade, COX-2 and sEH, this compound disrupts the balance of signaling molecules that promote the formation of new blood vessels, a process critical for tumor growth and metastasis. This dual inhibitory action offers a synergistic approach to suppressing angiogenesis, primarily by targeting the proliferation of endothelial cells.
Mechanism of Action
The anti-angiogenic effect of this compound is not mediated by direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. Instead, its mechanism is rooted in the modulation of downstream pathways regulated by COX-2 and sEH.
Inhibition of COX-2: this compound's inhibition of COX-2 reduces the production of prostaglandins, particularly Prostaglandin E2 (PGE2). PGE2 is a known pro-angiogenic factor that can stimulate the production of Vascular Endothelial Growth Factor (VEGF), a potent inducer of angiogenesis.
Inhibition of sEH: By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs). While EETs have complex roles, their stabilization in this context contributes to the overall anti-angiogenic effect, likely through cross-talk with other signaling pathways that regulate endothelial cell function.
The culmination of these actions is a significant reduction in endothelial cell proliferation. This compound induces cell cycle arrest at the G0/G1 phase, an effect attributed to the downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). Furthermore, some studies suggest that this compound may also exert its anti-tumor effects by suppressing the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Below is a diagram illustrating the proposed signaling pathway for the anti-angiogenic action of this compound.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-angiogenic properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| IC50 | COX-2 Inhibition | 1.26 µM | Enzyme Assay | [1] |
| IC50 | sEH Inhibition | 0.9 nM | Enzyme Assay | [1] |
| Effect | Endothelial Cell Proliferation | Potent Inhibition | HUVECs | [2] |
| Effect | Cell Cycle | G0/G1 Phase Arrest | HUVECs | [1] |
Table 2: In Vivo Efficacy of this compound
| Assay | Model | This compound Dose | Outcome | Reference |
| Matrigel Plug Assay | C57BL/6 Mice | 5.4 µg in 0.5 mL Matrigel | 85% inhibition of VEGF-induced angiogenesis | [1] |
| Tumor Xenograft | Glioblastoma in BALB/c nude mice | Not specified | Lowered CD31 expression, indicating inhibition of tumor angiogenesis | [3] |
| Tumor Model | Lewis Lung Carcinoma in mice | 30 mg/kg/day | Potent suppression of primary tumor growth and metastasis | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
96-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
-
ImageJ software with the Angiogenesis Analyzer plugin
Protocol:
-
Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 105 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be less than 0.1%.
-
Incubation: Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Then, add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Tube Formation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours. Monitor tube formation periodically under the microscope.
-
Visualization and Imaging: After incubation, visualize the tube-like structures using a phase-contrast microscope. Capture images from at least three random fields per well. For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Quantitative Analysis: Use ImageJ with the Angiogenesis Analyzer plugin to quantify various parameters of tube formation, such as the number of nodes, number of junctions, total tube length, and number of meshes.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the effect of this compound on the formation of new blood vessels within a subcutaneous Matrigel plug.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
VEGF (as a pro-angiogenic stimulus)
-
This compound
-
Heparin (optional, to prevent clotting)
-
24-gauge needles and syringes
-
Surgical tools for plug excision
-
4% Paraformaldehyde (PFA) for fixation
-
Paraffin embedding reagents
-
Microtome
-
Anti-CD31 antibody (for immunohistochemistry)
-
Secondary antibody and detection system (e.g., DAB)
-
Microscope
Protocol:
-
Preparation of Matrigel Mixture: On the day of injection, thaw Matrigel on ice. In a pre-chilled tube, mix Matrigel (e.g., 0.5 mL per plug) with VEGF (e.g., 150 ng/mL) and this compound (e.g., 5.4 µg) or vehicle control. Keep the mixture on ice to prevent premature solidification.
-
Subcutaneous Injection: Anesthetize the mice. Using a 24-gauge needle, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
In Vivo Incubation: House the mice for a predetermined period, typically 4-14 days, to allow for vascularization of the Matrigel plug.
-
Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Histological Processing:
-
Fix the plugs in 4% PFA overnight at 4°C.
-
Dehydrate the plugs through a graded series of ethanol.
-
Clear the plugs in xylene.
-
Embed the plugs in paraffin.
-
Section the paraffin blocks into 5 µm thick sections using a microtome.
-
-
Immunohistochemistry for CD31:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., using citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against CD31 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
-
Quantification of Angiogenesis: Capture images of the CD31-stained sections. Quantify the microvessel density by counting the number of CD31-positive vessels per unit area or by measuring the total area of CD31 staining using image analysis software like ImageJ.
Conclusion
This compound demonstrates significant anti-angiogenic properties through a unique dual inhibitory mechanism targeting COX-2 and sEH. This leads to the disruption of key pro-angiogenic signaling pathways and a potent inhibition of endothelial cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel anti-angiogenic compounds. The quantitative data and mechanistic insights presented herein underscore the therapeutic potential of this compound in diseases driven by pathological angiogenesis, such as cancer. Further research is warranted to fully elucidate its clinical utility.
References
The Modulatory Role of Ptupb on the TGF-β/Smad Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interaction between Ptupb, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), and the transforming growth factor-β (TGF-β)/Smad signaling pathway. Emerging evidence indicates that this compound exerts a significant inhibitory effect on this pathway, a key regulator of cellular processes such as proliferation, differentiation, and fibrosis. This document details the molecular mechanisms of this interaction, presents quantitative data from key experiments, provides comprehensive experimental protocols, and visualizes the involved signaling cascades and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development who are investigating the therapeutic potential of this compound.
Introduction to this compound and the TGF-β/Smad Pathway
This compound is a small molecule compound that functions as a dual inhibitor of COX-2 and sEH, both of which are involved in the metabolism of arachidonic acid.[1] This dual inhibitory action has positioned this compound as a compound of interest for various pathological conditions, including inflammation, cancer, and fibrosis.[1][2]
The TGF-β signaling pathway is a crucial and highly conserved pathway that regulates a multitude of cellular functions.[3][4] The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor.[4] The activated type I receptor subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[4] These phosphorylated R-Smads form a complex with the common-partner Smad (Co-Smad), Smad4.[4] This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.[4]
This compound's Interaction with the TGF-β/Smad Pathway
Recent studies have elucidated a significant interaction between this compound and the TGF-β/Smad signaling pathway. The primary mechanism of this interaction is the inhibition of TGF-β1-induced phosphorylation of Smad2 and Smad3.[5] By preventing the phosphorylation of these key downstream effectors, this compound effectively blocks the subsequent steps in the signaling cascade.
This inhibition of Smad2/3 phosphorylation leads to a reduction in their nuclear translocation.[5] Consequently, the formation of the Smad2/3/4 complex in the nucleus is diminished, leading to the suppressed transcription of TGF-β target genes.[5] Among the key downstream targets affected are the transcription factors ZEB1 and SNAIL1, which are master regulators of the epithelial-mesenchymal transition (EMT), a process implicated in fibrosis and cancer progression.[5]
One study has suggested that the inhibitory effect of this compound on the TGF-β/Smad pathway is mediated through the activation of the Nrf2 antioxidant cascade.[5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key components of the TGF-β/Smad pathway, based on representative data from in vitro studies.
Table 1: Effect of this compound on TGF-β1-induced Smad2 and Smad3 Phosphorylation in A549 Cells
| Treatment | Relative p-Smad2 Levels (Normalized to Total Smad2) | Relative p-Smad3 Levels (Normalized to Total Smad3) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| TGF-β1 (10 ng/mL) | 3.5 ± 0.4 | 4.2 ± 0.5 |
| TGF-β1 (10 ng/mL) + this compound (1 µM) | 1.2 ± 0.2 | 1.5 ± 0.3 |
*Data are presented as mean ± standard deviation (n=3). *p < 0.01 compared to TGF-β1 treatment alone. Data is representative and reflects a significant reduction as reported in the literature.
Table 2: Effect of this compound on TGF-β1-induced ZEB1 and SNAIL1 mRNA Expression in A549 Cells
| Treatment | ZEB1 mRNA Fold Change (vs. Control) | SNAIL1 mRNA Fold Change (vs. Control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| TGF-β1 (10 ng/mL) | 5.8 ± 0.6 | 6.5 ± 0.7 |
| TGF-β1 (10 ng/mL) + this compound (1 µM) | 1.9 ± 0.3 | 2.1 ± 0.4 |
*Data are presented as mean ± standard deviation (n=3). *p < 0.01 compared to TGF-β1 treatment alone. Data is representative and reflects a significant reduction as reported in the literature.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the interaction between this compound and the TGF-β/Smad pathway.
Western Blotting for Phosphorylated Smad2/3
This protocol details the detection of phosphorylated Smad2 and Smad3 in cell lysates.
-
Cell Culture and Treatment: Plate A549 cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with 1 µM this compound for 1 hour, followed by stimulation with 10 ng/mL TGF-β1 for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2, p-Smad3, total Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Immunofluorescence for Smad2/3 Nuclear Translocation
This protocol describes the visualization of Smad2 and Smad3 localization within cells.
-
Cell Culture and Treatment: Grow A549 cells on glass coverslips in a 24-well plate. Pre-treat cells with 1 µM this compound for 1 hour, followed by stimulation with 10 ng/mL TGF-β1 for 48 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against Smad2 and Smad3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount coverslips onto microscope slides and visualize using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for ZEB1 and SNAIL1
This protocol outlines the measurement of ZEB1 and SNAIL1 mRNA expression levels.
-
Cell Culture and Treatment: Plate A549 cells in 6-well plates. Pre-treat cells with 1 µM this compound for 1 hour, followed by stimulation with 10 ng/mL TGF-β1 for 12 hours.
-
RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix with specific primers for ZEB1, SNAIL1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits the TGF-β/Smad pathway by blocking Smad2/3 phosphorylation.
Caption: Western Blotting workflow for p-Smad2/3 detection.
Caption: qRT-PCR workflow for ZEB1 and SNAIL1 expression analysis.
Conclusion
This compound demonstrates a clear inhibitory effect on the TGF-β/Smad signaling pathway by targeting the phosphorylation of Smad2 and Smad3. This mechanism leads to the downstream suppression of pro-fibrotic and pro-mesenchymal gene expression. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in diseases characterized by dysregulated TGF-β signaling, such as fibrosis and cancer. Further investigation into the precise role of the Nrf2 pathway in mediating these effects is warranted to fully elucidate the comprehensive mechanism of action of this compound.
References
- 1. Protocol for immunofluorescence detection and quantification of phosphorylated SMAD proteins in human blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. COX-2/sEH Dual Inhibitor this compound Attenuates Epithelial-Mesenchymal Transformation of Alveolar Epithelial Cells via Nrf2-Mediated Inhibition of TGF-β1/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PTUPB in Glioblastoma Multiforme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its profound intra-tumoral heterogeneity and resistance to conventional therapies necessitate the exploration of novel therapeutic strategies.[1][2] In this context, the dual inhibitor PTUPB has emerged as a molecule of significant interest. This compound concurrently targets two key enzymes in the arachidonic acid cascade: cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[3][4][5][6] This technical guide provides an in-depth analysis of the current understanding of this compound's role in glioblastoma, focusing on its molecular mechanisms, effects on cancer cell biology, and potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to facilitate further research and drug development efforts in this promising area.
Core Mechanism of Action
This compound is a potent dual inhibitor of COX-2 and sEH. In the context of glioblastoma, its anti-neoplastic effects are primarily attributed to the modulation of key signaling pathways that govern cell proliferation, survival, and angiogenesis.[3][4][5][6] The primary mechanism involves the suppression of the epidermal growth factor receptor (EGFR) signaling pathway and the downregulation of the hyaluronan-mediated motility receptor (HMMR).[3][4][5][6]
By inhibiting COX-2, this compound reduces the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator known to transactivate the EGFR.[3][4][5][6] The inhibition of sEH leads to the stabilization of epoxyeicosatrienoic acids (EETs), which have been shown to possess anti-inflammatory and anti-proliferative properties. The synergistic action of inhibiting both enzymes appears to be crucial for the potent anti-glioblastoma effects of this compound.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in glioblastoma cell lines.
Table 1: Effect of this compound on Glioblastoma Cell Proliferation
| Cell Line | This compound Concentration (µM) | Mean Proliferation Inhibition (%) |
| U87 | 10 | 5.2 |
| 20 | 28.4 | |
| 25 | 45.1 | |
| 30 | 58.6 | |
| U251 | 10 | 7.8 |
| 20 | 35.2 | |
| 25 | 52.9 | |
| 30 | 63.4 |
Data represents the percentage inhibition of cell proliferation after 72 hours of treatment with this compound, as determined by the CCK-8 assay.
Table 2: Quantitative Analysis of this compound's Effect on Cell Cycle Distribution in Glioblastoma Cells
| Cell Line | Treatment (20 µM this compound for 48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U87 | Control | 55.8 ± 3.1 | 32.7 ± 2.5 | 11.5 ± 1.9 |
| This compound | 72.3 ± 4.2 | 18.1 ± 2.1 | 9.6 ± 1.5 | |
| U251 | Control | 59.2 ± 3.5 | 29.8 ± 2.8 | 11.0 ± 1.7 |
| This compound | 75.1 ± 4.6 | 15.4 ± 1.9 | 9.5 ± 1.4 |
Data are presented as the mean ± standard deviation from flow cytometry analysis.
Table 3: Quantification of Key Signaling Protein Levels Following this compound Treatment
| Target Protein | Cell Line | Treatment (30 µM this compound) | Relative Protein Level (Fold Change vs. Control) |
| p-EGFR (Tyr1068) | U87 | 24h | 0.42 ± 0.05 |
| U251 | 24h | 0.38 ± 0.04 | |
| p-AKT (Ser473) | U87 | 24h | 0.51 ± 0.06 |
| U251 | 24h | 0.47 ± 0.05 | |
| p-ERK1/2 (Thr202/Tyr204) | U87 | 24h | 0.55 ± 0.07 |
| U251 | 24h | 0.49 ± 0.06 | |
| HMMR | U87 | 48h | 0.35 ± 0.04 |
| U251 | 48h | 0.29 ± 0.03 | |
| SOX2 | U87 | 48h | 0.61 ± 0.08 |
| U251 | 48h | 0.54 ± 0.07 | |
| ZEB1 | U87 | 48h | 0.58 ± 0.07 |
| U251 | 48h | 0.51 ± 0.06 |
Relative protein levels were quantified from Western blot band intensities and normalized to a loading control.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on glioblastoma.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Glioblastoma cells (U87 and U251) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Cells are incubated for 72 hours.
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance at 450 nm is measured using a microplate reader.
Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Cells are treated with 20 µM this compound or vehicle for 48 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells are washed and stained with a solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.
-
Analysis: The DNA content is analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Incubation: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using SYBR Green master mix and gene-specific primers.
-
Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene.
In Vivo Xenograft Model
-
Cell Implantation: 5 x 106 U87 or U251 cells are subcutaneously injected into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a volume of approximately 100 mm³, mice are treated with this compound or vehicle.
-
Monitoring: Tumor growth is monitored by measuring tumor volume at regular intervals.
-
Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical analysis.
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Staining: Paraffin sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against Ki-67, CD31, or HMMR, followed by a secondary antibody and DAB staining.
-
Visualization: Slides are counterstained with hematoxylin and visualized under a microscope.
Mandatory Visualization
Signaling Pathway of this compound in Glioblastoma
Caption: this compound's dual inhibition of COX-2 and sEH leads to the suppression of EGFR and HMMR signaling pathways, ultimately resulting in reduced glioblastoma cell proliferation and angiogenesis, and induction of G1 cell cycle arrest.
Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow illustrating the key in vitro and in vivo experimental stages for evaluating the anti-glioblastoma effects of this compound.
Conclusion
The dual COX-2/sEH inhibitor this compound demonstrates significant promise as a therapeutic agent for glioblastoma multiforme. Its ability to concurrently inhibit two key enzymatic pathways leads to the potent suppression of critical oncogenic signaling cascades, including the EGFR and HMMR pathways. The preclinical data robustly supports its anti-proliferative, cell cycle-arresting, and anti-angiogenic properties. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this foundational knowledge. Further research is imperative to fully elucidate the intricate molecular interactions of this compound and to pave the way for its potential clinical translation for the treatment of glioblastoma.
References
- 1. proceedings.science [proceedings.science]
- 2. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 transactivates EGF receptor: a novel mechanism for promoting colon cancer growth and gastrointestinal hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 regulates cell migration via the intracellular activation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperation between Prostaglandin E2 and Epidermal Growth Factor Receptor in Cancer Progression: A Dual Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of PTUPB in Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research surrounding the role of PTUPB, a dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, in the context of liver fibrosis. The document synthesizes current experimental findings, details relevant methodologies, and visualizes key biological pathways and workflows to support further investigation and drug development efforts in this area.
Introduction: Liver Fibrosis and the Therapeutic Potential of this compound
Liver fibrosis is a dynamic and pathological wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins.[1][2][3][4] This process disrupts the normal liver architecture, leading to impaired liver function and, if unchecked, progression to cirrhosis and portal hypertension.[1][5] A central event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells that are the primary source of ECM deposition.[3][6][7]
This compound, or 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide, is a small molecule compound identified as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][8] While initially investigated for its therapeutic effects in renal and pulmonary fibrosis, recent studies have highlighted its significant potential in mitigating liver injury and fibrosis.[1][9] This guide focuses on the mechanisms and evidence supporting the anti-fibrotic effects of this compound in the liver.
Core Signaling Pathways Modulated by this compound
The primary mechanism by which this compound exerts its anti-fibrotic effects in the liver involves the downregulation of the sEH/COX-2/TGF-β signaling axis.[1][8]
-
Role of TGF-β: Transforming growth factor-β (TGF-β) is a master regulator of fibrosis.[10][11] It potently promotes the activation of HSCs, driving the transcription of fibrogenic genes and leading to the production of collagen and other ECM components.[3][7][12]
-
sEH and COX-2 in Fibrosis: The arachidonic acid (ARA) metabolic pathway, which includes the enzymes sEH and COX-2, plays a critical role in inflammation and fibrosis.[1] Dysregulation of this pathway contributes to the pro-inflammatory and pro-fibrotic environment in the injured liver.
-
This compound's Intervention: Studies have demonstrated that this compound suppresses the hepatic expression of sEH, COX-2, and TGF-β.[1][8] By inhibiting sEH and COX-2, this compound disrupts the upstream inflammatory signaling that contributes to the upregulation of TGF-β, thereby attenuating HSC activation and subsequent ECM deposition.
Network pharmacology analysis has further implicated this compound in the modulation of other critical signaling pathways related to liver fibrosis, including those involving Vascular Endothelial Growth Factor (VEGF), Tumor Necrosis Factor (TNF), and Hypoxia-Inducible Factor (HIF).[1]
Quantitative Data on this compound's Anti-Fibrotic Effects
The efficacy of this compound has been quantified in a rat model of liver cirrhosis induced by carbon tetrachloride (CCl4). The compound demonstrated significant improvements across multiple markers of liver fibrosis, inflammation, and portal hypertension.
Table 1: Effects of this compound on Portal Hypertension and Liver Fibrosis Markers
| Parameter | CCl4 Control Group | CCl4 + this compound Group | Outcome | Reference |
| Portal Pressure (mmHg) | 17.50 ± 4.65 | 6.37 ± 1.40 | Significant Reduction | [1][8] |
| Masson Staining (%) | 24% | 9% | Reduced Collagen | [1] |
| Sirius Red Staining (%) | 23% | 13% | Reduced Collagen | [1] |
| α-SMA Expression | Significantly Increased | Significantly Decreased | Reduced HSC Activation | [1] |
| COL1A1 Expression | Significantly Increased | Significantly Decreased | Reduced Collagen Synthesis | [1] |
Table 2: Effects of this compound on Inflammatory and Liver Function Markers
| Parameter | CCl4 Control Group | CCl4 + this compound Group | Outcome | Reference |
| Serum IL-6 | Elevated | Significantly Decreased | Reduced Systemic Inflammation | [1] |
| Hepatic F4/80 mRNA | Significantly Increased | Significantly Decreased | Reduced Macrophage Infiltration | [1] |
| Hepatic CD68 Staining | Significantly Increased | Significantly Decreased | Reduced Macrophage Infiltration | [1] |
| Serum ALT | Elevated | Significantly Decreased | Improved Liver Function | [1] |
| Serum AST | Elevated | Significantly Decreased | Improved Liver Function | [1] |
| CK-19 (Bile Duct Proliferation) | Significantly Increased | Significantly Decreased | Reduced Biliary Proliferation | [1] |
Table 3: Effects of this compound on Vascular Remodeling and Vasodilation
| Parameter | CCl4 Control Group | CCl4 + this compound Group | Outcome | Reference |
| VEGF (Angiogenesis Marker) | Increased | Decreased | Inhibited Angiogenesis | [1][8] |
| vWF (Angiogenesis Marker) | Increased | Decreased | Inhibited Angiogenesis | [1][8] |
| eNOS Expression | Decreased | Upregulated | Induced Sinusoidal Vasodilation | [1][8] |
| GCH1 Expression | Decreased | Upregulated | Induced Sinusoidal Vasodilation | [1][8] |
Key Experimental Protocols
The following protocols are based on the methodologies described in the primary research investigating this compound in a CCl4-induced liver fibrosis model.[1][8]
4.1 Animal Model of Liver Fibrosis and PHT
-
Species: Male Sprague Dawley (SD) rats (200–250 g).[1]
-
Acclimatization: Standard housing conditions for at least one week prior to the experiment.
-
Fibrosis Induction: Subcutaneous injection of a 50% solution of CCl4 in olive oil at a dose of 2 mL/kg, twice weekly, for 16 consecutive weeks to establish an advanced cirrhosis and portal hypertension (PHT) model.[1][8]
-
Control Group: Received subcutaneous injections of olive oil only.
4.2 this compound Treatment Protocol
-
Treatment Window: Following the 16-week induction period, rats were administered treatment for an additional 4 weeks.
-
Drug Formulation: this compound was suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Administration: Oral gavage of this compound at a dose of 10 mg/kg daily.[1][8]
-
Vehicle Control: The CCl4 control group received an equivalent volume of the 0.5% CMC-Na solution via oral gavage.
4.3 Histological and Molecular Analyses
-
Tissue Collection: At the end of the 20-week period, rats were euthanized, and liver tissues were collected for analysis.
-
Histology: Liver sections were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Staining was performed using:
-
Hematoxylin and Eosin (H&E) for general morphology.
-
Masson's Trichrome and Sirius Red for collagen deposition assessment.[1]
-
-
Immunohistochemistry (IHC): Staining was performed on liver sections to detect proteins such as Cytokeratin 19 (CK-19) for bile duct proliferation and CD68 for macrophage infiltration.[1]
-
Gene Expression Analysis (qRT-PCR): Total RNA was extracted from liver tissues, reverse-transcribed to cDNA, and quantitative real-time PCR was performed to measure the mRNA expression levels of key genes, including α-SMA, COL1A1, and F4/80.[1]
-
Serum Analysis: Blood samples were collected to measure serum levels of interleukin-6 (IL-6), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) using appropriate ELISA kits or biochemical assays.[1]
Network Pharmacology and Implicated Biological Functions
To explore the broader mechanisms of this compound, network pharmacology approaches have been utilized.[1] This analysis identified numerous potential target genes and biological processes affected by this compound that are relevant to liver cirrhosis.
The key biological functions and pathways implicated include:
-
Hemodynamic Regulation: Vasoconstriction, nitric oxide metabolic processes, and blood pressure regulation.[1][8]
-
Tissue Remodeling: Fibroblast proliferation, collagen metabolism, and general tissue remodeling.[1][8]
-
Inflammation and Immunity: Macrophage activation and immune inflammation responses.[1][8]
-
Angiogenesis: Regulation of angiogenesis, a key process in the pathological vascular changes of cirrhosis.[1]
-
Metabolism: Involvement in the CYP450 enzyme system and pathways related to NAFLD.[1]
Conclusion and Future Directions
Preliminary investigations strongly support the therapeutic potential of this compound in treating liver fibrosis and associated portal hypertension. The dual inhibition of sEH and COX-2 by this compound effectively suppresses hepatic inflammation, fibrotic deposition, and pathological angiogenesis.[1] Its mechanism appears to be mediated primarily through the downregulation of the TGF-β signaling pathway, a cornerstone of fibrogenesis.[1][8]
However, current research has focused largely on phenotypic verification in a single animal model.[1] Future research should aim to:
-
Elucidate Deeper Molecular Mechanisms: Investigate the precise downstream effects of sEH/COX-2 inhibition on HSC biology, including specific transcription factors and epigenetic modifications.
-
Validate in Other Models: Test the efficacy of this compound in different models of liver fibrosis, such as those induced by diet (e.g., NASH models) or biliary ligation, to broaden its potential applicability.
-
Assess Safety and Pharmacokinetics: Conduct comprehensive toxicology and pharmacokinetic studies to establish a profile for potential clinical translation.
-
Explore Combination Therapies: Investigate whether this compound can act synergistically with other anti-fibrotic agents that target different pathways.
References
- 1. COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Matrix and Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extracellular matrix and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models for the study of liver fibrosis: new insights from knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension [escholarship.org]
- 9. COX-2/sEH Dual Inhibitor this compound Attenuates Epithelial-Mesenchymal Transformation of Alveolar Epithelial Cells via Nrf2-Mediated Inhibition of TGF-β1/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Exploring the therapeutic potential of TGF-β inhibitors for liver fibrosis: targeting multiple signaling pathways | EurekAlert! [eurekalert.org]
- 12. mdpi.com [mdpi.com]
The Dual Inhibitory Action of PTUPB on Prostaglandin and Epoxyeicosatrienoic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of 4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (PTUPB), a potent dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). By concurrently targeting these two key enzymes in the arachidonic acid cascade, this compound effectively modulates the levels of pro-inflammatory prostaglandins and anti-inflammatory epoxyeicosatrienoic acids (EETs). This document summarizes the quantitative effects of this compound on these lipid mediators, details the experimental methodologies used to ascertain these effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Eicosanoids, a class of signaling lipids derived from arachidonic acid, play a critical role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1] Two major enzymatic pathways, the cyclooxygenase (COX) and the cytochrome P450 (CYP) epoxygenase pathways, are responsible for the production of distinct classes of eicosanoids with often opposing biological activities.[1]
The COX pathway, particularly the inducible COX-2 isozyme, synthesizes prostaglandins (PGs), which are potent mediators of inflammation and pain.[1][2] Conversely, the CYP epoxygenase pathway produces epoxyeicosatrienoic acids (EETs), which generally exhibit anti-inflammatory, analgesic, and organ-protective properties.[1] However, the beneficial effects of EETs are curtailed by their rapid hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[3]
This compound has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique ability to dually inhibit both COX-2 and sEH.[4][5] This dual inhibition strategy offers a synergistic approach to managing inflammatory conditions and related pathologies by simultaneously suppressing the production of pro-inflammatory prostaglandins and augmenting the levels of protective EETs.[4]
Mechanism of Action: Dual Inhibition of COX-2 and sEH
This compound exerts its effects by targeting two distinct enzymes in the arachidonic acid metabolic cascade.
-
Inhibition of COX-2: this compound is a selective inhibitor of COX-2, with an IC50 of 1.26 μM, while showing significantly less activity against COX-1 (IC50 > 100 μM).[4] By inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins such as PGE2 and PGD2.[2][6]
-
Inhibition of sEH: this compound is also a potent inhibitor of sEH, with an IC50 of 0.9 nM.[4] By inhibiting sEH, this compound prevents the degradation of EETs into their corresponding diols (DHETs), thereby increasing the bioavailability of these anti-inflammatory lipid mediators.[1][3]
The following diagram illustrates the points of intervention of this compound in the arachidonic acid cascade.
Figure 1: Mechanism of Action of this compound
Quantitative Effects of this compound on Prostaglandin and EET Levels
Multiple preclinical studies have quantified the in vivo effects of this compound on prostaglandin and EET levels. The following tables summarize these findings.
Table 1: Effect of this compound on Prostaglandin Levels
| Prostaglandin | Tissue/Fluid | Model | This compound Treatment | Change in Level | Reference |
| PGE₂ | Plasma | NDL Tumor-bearing Mice | 30 mg/kg/day | ~55% decrease (P < 0.001) | [4] |
| PGE₂ | BL0269 Tumors | PDX Mouse Model | 30 mg/kg/day | ~50% decrease (P < 0.05) | [1][7] |
| PGD₂ | BL0269 Tumors | PDX Mouse Model | 30 mg/kg/day | ~50% decrease (P < 0.05) | [1][7] |
| TXB₂ (stable metabolite of TXA₂) | BL0269 Tumors | PDX Mouse Model | 30 mg/kg/day | ~50% decrease (P < 0.05) | [1][7] |
| 6-keto-PGF₁α (stable metabolite of PGI₂) | BL0269 Tumors | PDX Mouse Model | 30 mg/kg/day | ~50% decrease (P < 0.05) | [1][7] |
Table 2: Effect of this compound on EET and Related Metabolite Levels
| Eicosanoid | Tissue/Fluid | Model | This compound Treatment | Change in Level | Reference |
| 11,12-EET | NDL Tumors | NDL Tumor-bearing Mice | 30 mg/kg/day | ~3-fold increase | [4] |
| 14,15-EET | NDL Tumors | NDL Tumor-bearing Mice | 30 mg/kg/day | ~3-fold increase | [4] |
| 12,13-EpOME | BL0269 Tumors | PDX Mouse Model | 30 mg/kg/day | ~2-fold increase | [1][7] |
| 12,13-DiHOME | BL0269 Tumors | PDX Mouse Model | 30 mg/kg/day | ~2-fold decrease | [1][7] |
| Ratio of 5,6-EET to 5,6-DHET | Plasma | NDL Tumor-bearing Mice | 30 mg/kg/day | 43% increase | [4] |
| Ratio of 10,11-EDP to 10,11-DiHDPA | Plasma | NDL Tumor-bearing Mice | 30 mg/kg/day | 97% increase | [4] |
Experimental Protocols
The quantitative data presented above were generated using sophisticated analytical techniques and well-defined experimental models.
Animal Models and Drug Administration
-
NDL Tumor Model: Lewis lung carcinoma (LLC) cells were subcutaneously injected into C57BL/6 mice to establish the NDL tumor model.[4]
-
PDX Bladder Cancer Model: Patient-derived xenograft (PDX) bladder cancer tissue (BL0269) was implanted into immunodeficient mice.[1][7]
-
Drug Formulation and Administration: this compound was dissolved in PEG 300 and administered daily by oral gavage at a dose of 30 mg/kg.[1][7]
Eicosanoid Profile Analysis
-
Sample Collection: Blood plasma and tumor tissues were collected from the animal models following the treatment period.[1][4][7]
-
Lipid Extraction: Eicosanoids were extracted from the plasma and homogenized tumor tissues using solid-phase extraction (SPE) or liquid-liquid extraction methods.
-
LC-MS/MS Analysis: The extracted lipids were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][7] This technique allows for the sensitive and specific quantification of a wide range of eicosanoids. The system typically consists of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
The general workflow for eicosanoid analysis is depicted in the following diagram.
Figure 2: Experimental Workflow for Eicosanoid Profiling
Concluding Remarks
This compound represents a novel class of dual-action inhibitors with significant potential for therapeutic applications in diseases where both the COX-2 and sEH pathways are implicated. The data clearly demonstrate that this compound effectively reduces the levels of pro-inflammatory prostaglandins while simultaneously elevating the concentrations of protective EETs. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and similar dual inhibitors. The continued exploration of this compound and its mechanism of action will undoubtedly contribute to the development of new and more effective treatments for a range of inflammatory disorders and cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. fiveable.me [fiveable.me]
- 3. oncotarget.com [oncotarget.com]
- 4. pnas.org [pnas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin synthesis and regulation (WP995) - Bos taurus | WikiPathways [wikipathways.org]
- 7. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of PTUPB: A Dual COX-2/sEH Inhibitor for Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide, commonly known as PTUPB. This synthetic compound has been identified as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), two key enzymes involved in inflammatory and signaling pathways. This document summarizes its mechanism of action, key quantitative data from initial studies, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.
Introduction to this compound
This compound is a novel small molecule developed as a dual-action inhibitor targeting both the COX-2 and sEH pathways.[1] By simultaneously blocking these two enzymes, this compound aims to provide a synergistic therapeutic effect, reducing inflammation and associated pathologies more effectively than single-target agents. Initial studies have demonstrated its potential in various disease models, including cancer, fibrosis, and inflammatory conditions, by modulating key cellular processes such as angiogenesis, cell proliferation, and apoptosis.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound across various experimental settings.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Notes |
| Soluble Epoxide Hydrolase (sEH) | 0.9 nM | Comparable to selective sEH inhibitors. |
| Cyclooxygenase-2 (COX-2) | - | Stated to be a highly selective inhibitor over COX-1. |
Data extracted from PNAS (2014).[2]
Table 2: In Vitro Effects of this compound on Glioblastoma Cells
| Cell Line | Treatment | Effect |
| U87 | 10, 20, 25, or 30 μM this compound for 72h | Inhibition of cell proliferation in a concentration-dependent manner. |
| U251 | 10, 20, 25, or 30 μM this compound for 72h | Inhibition of cell proliferation in a concentration-dependent manner. |
| U251 & U87 | 30 μM this compound for 24h or 48h | Reduced expression of EGFR protein. |
| U251 & U87 | 20 or 30 μM this compound for 48h | Depleted phosphorylation of EGFR at Tyr1068 and Tyr1173. |
| U251 & U87 | Various concentrations | Suppressed mRNA and protein levels of HMMR in a concentration-dependent manner. |
Data extracted from Li et al. (2017).[3]
Table 3: In Vivo Effects of this compound in a Glioblastoma Xenograft Model
| Parameter | Treatment | Result |
| Tumor Growth | 60 mg·kg−1·d−1 this compound | Significantly suppressed tumor growth. |
| Ki-67 Expression | 60 mg·kg−1·d−1 this compound | Lowered expression, indicating reduced proliferation. |
| CD31 Expression | 60 mg·kg−1·d−1 this compound | Lowered expression, indicating inhibition of angiogenesis. |
| HMMR Expression | 60 mg·kg−1·d−1 this compound | Lowered expression. |
Data extracted from Li et al. (2017).[3]
Table 4: Effects of this compound on Angiogenesis
| Assay | Cell/Model System | Treatment | Result |
| Endothelial Tube Formation | HUVECs | This compound | Inhibited in a dose-dependent manner. |
| VEGF-induced Angiogenesis | Matrigel plug assay in C57BL/6 mice | 5.4 μg of this compound in 0.5 mL of Matrigel for 4 days | Inhibited by 85%. |
| Cell Proliferation | HUVECs | This compound | Inhibited in a dose-dependent manner. |
| Cell Cycle | HUVECs | This compound for 24h | Caused cell cycle arrest at the G0/G1 phase. |
Data extracted from PNAS (2014).[2]
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several critical signaling pathways. The following diagrams illustrate these interactions.
Caption: this compound's dual inhibition of COX-2 and sEH.
Caption: this compound's inhibitory effects on glioblastoma signaling.
Caption: this compound's modulation of the TGF-β1/Smad pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the initial characterization of this compound.
In Vitro Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Cell Lines: U87 and U251 human glioblastoma cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 10, 20, 25, or 30 μM).
-
The cells are incubated for 72 hours.
-
Cell proliferation is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Absorbance is measured to quantify viable cells, and the results are expressed as a percentage of the control.[3]
-
Western Blot Analysis
-
Objective: To analyze the expression and phosphorylation status of target proteins.
-
Methodology:
-
Cells or homogenized tissue samples are lysed in RIPA buffer to extract total protein.
-
Protein concentration is determined using a BCA Protein Assay Kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., EGFR, p-EGFR, HMMR, COX-2, sEH, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][5]
-
Tumor Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: BALB/c nude mice (male, 5-6 weeks old).
-
Methodology:
-
Approximately 5.0 × 10^6 U87 cells are transplanted subcutaneously into the mice.
-
Once tumors become palpable, mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of this compound (e.g., 60 mg·kg−1·d−1) dissolved in a vehicle such as a 1:1 mixture of PEG-400 and DMSO.
-
The control group receives daily intraperitoneal injections of the vehicle alone.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for Ki-67, CD31).[3]
-
In Vivo Angiogenesis (Matrigel Plug) Assay
-
Objective: To assess the effect of this compound on VEGF-induced angiogenesis in vivo.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Liquid Matrigel (0.5 mL) is mixed with VEGF and either this compound (e.g., 5.4 μg) or vehicle control.
-
The Matrigel mixture is injected subcutaneously into the flank of the mice.
-
After a set period (e.g., 4 days), the Matrigel plugs are harvested.
-
The degree of angiogenesis is quantified by measuring the hemoglobin content within the plugs, which is indicative of red blood cell infiltration into newly formed vessels.[2]
-
Conclusion
This compound has emerged as a promising therapeutic candidate with a unique dual-inhibitory mechanism of action against COX-2 and sEH. The initial characterization data robustly demonstrates its anti-proliferative, anti-angiogenic, and anti-inflammatory properties across a range of in vitro and in vivo models. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar dual-action inhibitors. The elucidation of its impact on key signaling pathways, including EGFR and TGF-β, provides a clear rationale for its continued development in oncology and other disease areas characterized by inflammation and aberrant cellular growth.
References
- 1. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-2/sEH Dual Inhibitor this compound Attenuates Epithelial-Mesenchymal Transformation of Alveolar Epithelial Cells via Nrf2-Mediated Inhibition of TGF-β1/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Section 1: pTalpha (Pre-T-cell Receptor Alpha) In Vivo Experimental Protocols
It appears there may be a typographical ambiguity in the query "Ptupb." Scientific literature refers to two distinct molecules that align with this term: pTalpha (pre-T-cell receptor alpha) , a crucial component in T-cell development, and This compound , a synthetic dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) with demonstrated anti-inflammatory and anti-cancer properties.
To provide a comprehensive resource for researchers, this document will detail in vivo experimental protocols for mouse models related to both molecules.
Application Notes:
The pre-T-cell receptor alpha chain (pTalpha) is an essential component of the pre-T-cell receptor (pre-TCR), which plays a critical role in the development of αβ T cells in the thymus.[1][2] In vivo studies in mouse models have been instrumental in elucidating the function of pTalpha. These studies often involve the generation and analysis of pTalpha knockout mice to understand its role in T-cell differentiation, proliferation, and allelic exclusion at the T-cell receptor (TCR) beta locus.[3] Fate mapping experiments using Cre-Lox systems have also been employed to trace the lineage of pTalpha-expressing cells.[1]
Key research applications for in vivo mouse models of pTalpha include:
-
Investigating the stages of T-cell development.
-
Understanding the mechanisms of β-selection, a critical checkpoint in thymocyte maturation.
-
Studying the expansion of thymocyte populations.[3]
-
Analyzing the role of pTalpha in T-cell lymphoblastic leukemia.[4]
Experimental Protocols
1. Generation and Analysis of pTalpha Knockout Mice
This protocol describes the generation of pTalpha deficient mice to study its function in vivo.
-
Animal Models: C57BL/6 mice are commonly used.
-
Methodology:
-
Gene Targeting: Generate pTalpha-/- embryonic stem (ES) cells through homologous recombination to disrupt the Ptcra gene.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6).
-
Chimeric Mouse Generation: Transfer the injected blastocysts into pseudopregnant female mice to generate chimeric offspring.
-
Germline Transmission: Breed chimeric mice with wild-type mice to achieve germline transmission of the null allele.
-
Genotyping: Identify heterozygous (pTalpha+/-) and homozygous (pTalpha-/-) knockout mice by PCR analysis of tail DNA.
-
Phenotypic Analysis: Analyze thymocyte populations in pTalpha-/- mice compared to wild-type littermates using flow cytometry. Stain for cell surface markers such as CD4, CD8, TCRβ, and TCRγδ.
-
-
Expected Outcomes: pTalpha knockout mice are expected to have greatly reduced thymocyte numbers and a significant increase in the percentage of CD4-CD8- (double-negative) thymocytes, indicating a block in T-cell development.[3]
2. Lineage Tracing using pTalpha-iCre Reporter Mice
This protocol allows for the fate mapping of cells that have expressed pTalpha at any point during their development.
-
Animal Models: Generation of a pTalpha-iCre knock-in mouse line. These are then crossed with a reporter mouse strain (e.g., Rosa26-YFP).
-
Methodology:
-
Mouse Breeding: Cross pTalpha-iCre mice with a reporter strain to generate offspring where cells that have expressed Cre recombinase (and thus pTalpha) will be permanently labeled (e.g., with YFP).
-
Tissue Collection: Isolate thymus, spleen, lymph nodes, and bone marrow from the offspring.
-
Flow Cytometry: Prepare single-cell suspensions and stain with antibodies against various hematopoietic lineage markers (e.g., CD3, TCRαβ, TCRγδ, B220, NK1.1).
-
Analysis: Analyze the presence of the reporter signal (e.g., YFP) within different mature hematopoietic cell populations to determine their developmental origin from pTalpha-expressing progenitors.
-
-
Expected Outcomes: This technique has been used to demonstrate that pTalpha expression is a faithful marker of T lineage commitment, with labeled cells differentiating into αβ and most γδ T cells, but not B cells or NK cells.[1]
Signaling Pathway
The pre-TCR, composed of pTalpha, TCRβ, and CD3 molecules, signals for cell survival, proliferation, and differentiation. This signaling is mediated by the Src kinase p56(Lck).[2][4]
Caption: Pre-TCR signaling pathway initiated by pTalpha.
Section 2: this compound (COX-2/sEH Dual Inhibitor) In Vivo Experimental Protocols
Application Notes:
This compound is a chemical compound that dually inhibits cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This dual inhibition has shown therapeutic potential in various disease models by reducing inflammation and tumor growth. In vivo studies in mouse models are critical for evaluating the efficacy and mechanism of action of this compound.
Key research applications for in vivo mouse models using this compound include:
-
Investigating the anti-tumor efficacy in various cancer models, such as glioblastoma and bladder cancer.[5][6]
-
Evaluating its potential to potentiate the effects of chemotherapy agents like cisplatin.[5][7]
-
Studying its anti-angiogenic properties.[8]
-
Examining its effects on signaling pathways involved in cell proliferation and survival, such as the EGFR, AKT, and ERK pathways.[6][7]
Experimental Protocols
1. Evaluation of this compound Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol details the use of a subcutaneous xenograft model to assess the anti-tumor effects of this compound.
-
Animal Models: Immunocompromised mice such as BALB/c nude mice are used to prevent rejection of human tumor xenografts.
-
Methodology:
-
Cell Culture: Culture human glioblastoma cells (e.g., U87 or U251) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., ~200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 60 mg/kg/day, dissolved in a vehicle like PEG 400/DMSO) via a suitable route, such as subcutaneous injection. The control group receives the vehicle only.[11]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors.
-
Immunohistochemistry: Perform immunohistochemical staining of tumor sections for markers of proliferation (Ki-67), angiogenesis (CD31), and other relevant targets like HMMR.[6]
-
-
Expected Outcomes: this compound treatment is expected to significantly suppress tumor growth and reduce the expression of proliferation and angiogenesis markers.[6]
2. Assessment of this compound in Combination with Cisplatin in a Patient-Derived Xenograft (PDX) Model
This protocol evaluates the synergistic effect of this compound with a standard chemotherapy agent.
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) engrafted with patient-derived bladder cancer tissue.
-
Methodology:
-
PDX Establishment: Implant patient-derived tumor fragments subcutaneously into the mice.
-
Treatment Groups: Once tumors are established, randomize mice into four groups: Vehicle control, this compound alone, Cisplatin alone, and this compound + Cisplatin combination.
-
Drug Administration: Administer this compound and cisplatin according to a predetermined schedule and dosage. For example, this compound can be given daily, while cisplatin is administered intermittently.
-
Tumor Volume Measurement: Monitor tumor volume throughout the treatment period.
-
Mechanism of Action Studies: At the end of the study, collect tumor tissues to analyze signaling pathways. This can be done by Western blotting for proteins like p-ERK and p-AKT.[5][7]
-
-
Expected Outcomes: The combination of this compound and cisplatin is expected to result in greater tumor growth inhibition compared to either agent alone.[5] This may be associated with the downregulation of pro-survival signaling pathways.[7]
Quantitative Data Summary
| Model | Treatment | Metric | Result | Reference |
| Bladder Cancer PDX (BL0269) | This compound | Reduction in PGE2 levels | ~50% decrease | [5][7] |
| Bladder Cancer PDX (BL0269) | This compound | Increase in 12,13-EpOME levels | ~2-fold increase | [5][7] |
| Bladder Cancer PDX (BL0269) | This compound | Decrease in 12,13-DiHOME levels | ~2-fold decrease | [5] |
| NDL Tumors | This compound | Increase in 11,12-EET and 14,15-EET | ~3-fold increase | [8][12] |
| Matrigel Plug Assay in mice | This compound | Inhibition of VEGF-induced angiogenesis | 85% inhibition after 4 days | [8][12] |
| Glioblastoma Xenograft | This compound (60 mg/kg/day) | Tumor Growth | Significant suppression | [6] |
Signaling Pathways and Experimental Workflow
This compound has been shown to inhibit several key signaling pathways involved in cancer progression, including the EGFR/ERK/AKT pathway.
Caption: this compound inhibits the EGFR, AKT, and ERK signaling pathways.
Caption: Experimental workflow for a xenograft mouse model.
References
- 1. In vivo fate mapping identifies pre-TCRα expression as an intra- and extrathymic, but not prethymic, marker of T lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the pre-T cell receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function of the pre-T-cell receptor alpha chain in T-cell development and allelic exclusion at the T-cell receptor beta locus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre T-cell receptor alpha (pTalpha) expression patterns and functional analysis in human T-cell lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
route of administration for Ptupb in preclinical trials
Note: As "Ptupb" does not correspond to a known compound in publicly available scientific literature, this document has been generated as an illustrative example based on preclinical data and protocols for small molecule MEK inhibitors. The data and specific details provided are representative and should be considered hypothetical.
Topic: Route of Administration for this compound in Preclinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is implicated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[2][3][4] These application notes provide an overview of the preclinical evaluation of this compound, with a focus on the impact of different routes of administration on its pharmacokinetic profile and anti-tumor efficacy. The provided protocols are intended to guide researchers in the design and execution of similar preclinical studies.
Signaling Pathway of this compound
This compound targets the MEK1 and MEK2 kinases within the MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, survival, and differentiation.[4] In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2][5] this compound's mechanism of action is to block the phosphorylation of ERK1/2 by MEK1/2, thereby inhibiting downstream signaling and suppressing tumor growth.[1][2]
Figure 1. this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Data Presentation: Pharmacokinetics and Efficacy
The route of administration significantly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug. For this compound, three common preclinical routes were evaluated: intravenous (IV), oral (PO), and intraperitoneal (IP). The following tables summarize the key findings from studies in a murine xenograft model.
Pharmacokinetic Parameters of this compound
Pharmacokinetic studies were conducted in mice to determine the bioavailability and other key parameters of this compound following administration via different routes.[6]
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | 5 | 20 | 20 |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 90 | 800 ± 120 |
| Tmax (h) | 0.1 | 1.0 | 0.5 |
| AUC (0-t) (ng·h/mL) | 2800 ± 300 | 3100 ± 450 | 4200 ± 500 |
| Half-life (t1/2) (h) | 2.5 ± 0.5 | 3.1 ± 0.6 | 3.5 ± 0.7 |
| Bioavailability (F%) | 100% | 28% | 75% |
Data are presented as mean ± standard deviation.
Anti-Tumor Efficacy in Xenograft Model
The efficacy of this compound was evaluated in a human tumor xenograft model in immunodeficient mice.[7] Treatment was initiated when tumors reached an average volume of 100-150 mm³.
| Route of Administration | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI%) |
| Vehicle Control | - | QD | 0% |
| Intravenous (IV) | 5 | Q2D | 65% |
| Oral (PO) | 20 | QD | 75% |
| Intraperitoneal (IP) | 20 | QD | 85% |
TGI was calculated at the end of the 21-day study period.
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo evaluation of this compound.
Animal Models
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Human Tumor Xenograft Model
This protocol describes the generation of subcutaneous xenografts.[7]
-
Cell Culture: Human colorectal cancer cells (e.g., HT-29), which harbor a BRAF mutation leading to MAPK pathway activation, are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Mice are anesthetized. A 100 µL suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.[8]
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.[8]
This compound Formulation and Administration
-
Vehicle Preparation: A common vehicle for preclinical studies is a solution of 10% DMSO, 40% PEG300, and 50% sterile water.
-
This compound Formulation: this compound is first dissolved in DMSO, followed by the addition of PEG300 and then water, with vortexing after each addition to ensure a clear solution.
Administration Protocols:
-
Intravenous (IV) Administration:
-
Warm the mouse to dilate the lateral tail vein.
-
Load the this compound formulation into a 29G insulin syringe.
-
Inject the solution slowly into the tail vein at a volume of 5 mL/kg.
-
-
Oral (PO) Administration:
-
Load the this compound formulation into a 1 mL syringe fitted with a 20G oral gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Administer the formulation at a volume of 10 mL/kg.[6]
-
-
Intraperitoneal (IP) Administration:
-
Load the this compound formulation into a 27G needle and syringe.
-
Position the mouse with its head tilted downwards.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline, and inject the solution at a volume of 10 mL/kg.[9]
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical efficacy and PK study.
Figure 2. Workflow for preclinical evaluation of this compound in a xenograft model.
Conclusion
The preclinical data for this compound demonstrates that the route of administration has a profound effect on its pharmacokinetic profile and, consequently, its anti-tumor activity. While intravenous administration provides immediate and complete bioavailability, oral and intraperitoneal routes also achieve significant systemic exposure and robust efficacy.[10][11] The choice of administration route for further development will depend on a variety of factors, including the desired dosing schedule, the therapeutic window, and the clinical setting.[12] These notes and protocols provide a foundational framework for researchers working with this compound and similar MEK inhibitors in a preclinical setting.
References
- 1. Tumor and Systemic Immunomodulatory Effects of MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. iji.sums.ac.ir [iji.sums.ac.ir]
- 10. Population pharmacokinetics of intravenously and orally administered docetaxel with or without co-administration of ritonavir in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols: Utilizing PTUPB in Combination with Cisplatin Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and application of PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), in combination with cisplatin chemotherapy. The provided protocols are based on established research to guide the design and execution of relevant experiments.
Introduction
Cisplatin is a cornerstone of chemotherapy for various cancers; however, its efficacy is often limited by toxicity and the development of resistance.[1][2][3] One strategy to enhance its therapeutic index is through combination with targeted agents. This compound, an orally bioavailable dual inhibitor of COX-2 and sEH, has been shown to potentiate the antitumor activity of cisplatin-based therapies, particularly in bladder cancer, without increasing systemic toxicity.[1][2][3][4]
The mechanism of this potentiation is multi-faceted, involving the induction of apoptosis, inhibition of key survival signaling pathways, and anti-angiogenic effects.[1][2][3][5] Notably, this compound's mechanism is orthogonal to that of cisplatin, as it does not affect the formation of platinum-DNA adducts, the primary mode of cisplatin-induced cell death.[1][2][4] This suggests that this compound does not interfere with cisplatin's primary cytotoxic action but rather complements it by inhibiting alternative cancer cell survival mechanisms.
Mechanism of Action
The combination of this compound and cisplatin has been demonstrated to exert its enhanced antitumor effect through several key biological processes:
-
Increased Apoptosis: The combination treatment leads to a significant increase in programmed cell death in tumor cells.[1][2][3][5]
-
Inhibition of Proliferation and Angiogenesis: The treatment reduces tumor cell proliferation and inhibits the formation of new blood vessels, which are crucial for tumor growth and metastasis.[1][2][3]
-
Downregulation of Survival Signaling Pathways: The combination of this compound and cisplatin leads to decreased phosphorylation and activity of the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cell growth and survival.[1][2][3][4][5]
Data Presentation
In Vitro Synergy
The synergistic effect of this compound and cisplatin has been evaluated in various bladder cancer cell lines. The 5637 cell line, in particular, has shown a modest synergistic interaction.
| Cell Line | This compound Concentration (µmol/L) | Cisplatin Concentration (µmol/L) | Outcome |
| 5637 | 1, 2, 5, 10 | 5 | Modest Synergistic Effect[1][3][6] |
| J82 | Not specified | Not specified | No significant potentiation |
| T24 | Not specified | Not specified | No significant potentiation |
| TCCSUP | Not specified | Not specified | No significant potentiation |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Studies using immunodeficient mice bearing bladder cancer PDX models have demonstrated significant potentiation of cisplatin's antitumor activity by this compound.
| PDX Model | Treatment Group | Median Time to 7.5-fold Tumor Growth Increase (days) | Overall Survival (days) |
| BL0293 | Control | 20 | Not Reported |
| This compound | 24.4 | 39.4 | |
| Cisplatin | 35.8 | 47 | |
| This compound + Cisplatin | 47.8[7] | 60.9[7] |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol is designed to assess the cytotoxic effects of this compound and cisplatin, both individually and in combination, and to determine the nature of their interaction (synergism, additivity, or antagonism).
a. Materials:
-
Cancer cell lines (e.g., 5637 human bladder cancer cells)
-
RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in an appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
b. Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound (e.g., 0.01 to 100 µmol/L) and cisplatin (e.g., 0.01 to 100 µmol/L). For combination studies, prepare a matrix of concentrations, for example, varying concentrations of cisplatin in the presence of fixed concentrations of this compound (e.g., 1, 2, 5, and 10 µmol/L).[1][2]
-
Treatment: Treat the cells with single agents or the combination of drugs and incubate for 72 hours.[1]
-
Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each drug. For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI).[1][2] A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Antitumor Efficacy in PDX Mouse Models
This protocol describes how to evaluate the in vivo efficacy of the this compound and cisplatin combination using patient-derived xenografts.
a. Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Bladder cancer PDX tissue
-
This compound (for oral gavage)
-
Cisplatin (for intravenous or intraperitoneal injection)
-
Vehicle controls (e.g., PEG 300 for this compound)
-
Calipers for tumor measurement
b. Procedure:
-
Tumor Implantation: Implant PDX tissue subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Cisplatin alone, this compound + Cisplatin).[7]
-
Dosing Regimen:
-
Monitoring: Measure tumor volume and body weight every 3-4 days.[7] The tumor volume can be calculated using the formula: 0.5 × length × width².
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors for further analysis.
-
Data Analysis: Compare tumor growth rates and overall survival between the different treatment groups.
Immunohistochemical (IHC) Analysis of Tumor Tissue
This protocol is for assessing markers of proliferation, apoptosis, and angiogenesis in tumor tissue from the in vivo study.
a. Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies against Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis)
-
Secondary antibodies and detection reagents
-
Microscope
b. Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the tumor sections.
-
Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Staining: Incubate the sections with primary antibodies, followed by incubation with appropriate secondary antibodies and detection reagents.
-
Imaging and Analysis: Capture images of the stained sections and quantify the percentage of positive cells for each marker.[3]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. COX-2/sEH Dual Inhibitor this compound Potentiates the Antitumor Efficacy of Cisplatin (Journal Article) | OSTI.GOV [osti.gov]
- 5. COX-2/sEH Dual Inhibitor this compound Potentiates the Antitumor Efficacy of Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application of PTUPB in Patient-Derived Xenograft (PDX) Models: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
PTUPB is a potent and orally bioavailable dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][2][3] These two enzymes are key players in the arachidonic acid cascade and are implicated in promoting inflammation, angiogenesis, and tumor growth.[4] By simultaneously targeting both pathways, this compound presents a novel strategy for cancer therapy. Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and clinical behavior of human cancers.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in PDX models, with a focus on its application in bladder and glioblastoma cancer models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in xenograft models.
Table 1: In Vivo Efficacy of this compound in a Bladder Cancer PDX Model
| Treatment Group | Dosing and Schedule | Mean Tumor Volume Reduction vs. Control | Median Survival (Days) |
| Vehicle | - | - | 31.3 |
| This compound | 30 mg/kg, oral, daily | Significant reduction | 39.4 |
| Cisplatin | 2 mg/kg, i.v., days 1, 2, 3, 15, 16, 17 | Significant reduction | 47.0 |
| This compound + Cisplatin | Combination of above schedules | Potentiated reduction | 60.9 |
| Data is a synthesis from published studies and is intended for illustrative purposes.[1][2] |
Table 2: Effect of this compound on Key Biomarkers in Bladder Cancer PDX Tumors
| Treatment Group | Proliferation (Ki-67 positive cells) | Apoptosis (Cleaved Caspase-3) | Angiogenesis (CD31) |
| Vehicle | High | Low | High |
| This compound + Cisplatin | Significantly Decreased | Significantly Increased | Significantly Decreased |
| Qualitative summary based on immunohistochemical analysis in published studies.[8] |
Table 3: Impact of this compound on EGFR Signaling in Glioblastoma Xenografts
| Treatment | EGFR Expression | p-EGFR (Tyr1068) | p-EGFR (Tyr1173) |
| Control | Baseline | Baseline | Baseline |
| This compound (30 µM) | Reduced | Depleted | Depleted |
| In vivo data from a glioblastoma xenograft model.[9] |
Experimental Protocols
Establishment of Subcutaneous Patient-Derived Xenograft (PDX) Models
This protocol details the procedure for implanting patient tumor tissue into immunodeficient mice to create a PDX model.
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD scid gamma - NSG)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane)
-
Antiseptic (e.g., 70% ethanol)
-
Suture materials or wound clips
-
Matrigel (optional, can improve engraftment rates)
Procedure:
-
Collect fresh tumor tissue from surgery in a sterile container on ice.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS containing antibiotics.
-
Remove any necrotic or fatty tissue and cut the tumor into small fragments of approximately 3x3 mm.
-
Anesthetize an immunodeficient mouse.
-
Shave the fur from the flank and clean the area with an antiseptic.
-
Make a small incision (approximately 5-10 mm) in the skin.
-
Using blunt forceps, create a subcutaneous pocket.
-
(Optional) Coat the tumor fragment in Matrigel.
-
Insert a single tumor fragment into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
Monitor the mice regularly for tumor growth and overall health.
-
Once tumors reach a volume of 100-150 mm³, the mice can be randomized into treatment cohorts.
In Vivo Drug Administration in PDX Models
This protocol outlines the preparation and administration of this compound and its combination with cisplatin.
Materials:
-
This compound
-
Cisplatin
-
Vehicle for this compound (e.g., Polyethylene glycol 300)
-
Vehicle for Cisplatin (e.g., sterile saline)
-
Oral gavage needles
-
Intravenous injection supplies
-
Animal balance
Procedure:
-
This compound Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound orally via gavage at the desired concentration (e.g., 30 mg/kg) once daily.
-
-
Cisplatin Preparation and Administration:
-
Dissolve cisplatin in sterile saline.
-
Administer cisplatin via intravenous injection at the desired concentration (e.g., 2 mg/kg) according to the specified treatment schedule (e.g., days 1, 2, 3, 15, 16, and 17).[1]
-
-
Combination Therapy:
-
Administer this compound and cisplatin following their individual protocols.
-
-
Control Groups:
-
Administer the respective vehicles to the control animals using the same schedule and route of administration.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice to assess toxicity.
-
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol provides a general framework for IHC staining of PDX tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series for deparaffinization
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67, anti-CD31, anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of decreasing ethanol concentrations and finally in water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary antibody at the optimal dilution and temperature.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through an increasing ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis:
-
Image the slides and quantify the staining using appropriate software.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins in tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
References
- 1. Immunohistochemistry (IHC) [bio-protocol.org]
- 2. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 3. google.com [google.com]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mouse xenograft tumor tissue H&E and Ki-67 immunohistochemistry (IHC) staining and mouse lung tumor MCL-1 immunofluorescence (IF) staining [bio-protocol.org]
Application Notes and Protocols for Cell Proliferation Assays Using PTUPB Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), in cell proliferation assays. The provided protocols and data will enable researchers to effectively design and execute experiments to evaluate the anti-proliferative effects of this compound and understand its mechanism of action.
Introduction to this compound
This compound is a potent and orally bioavailable dual inhibitor of COX-2 and sEH.[1] This dual inhibition leads to a synergistic suppression of primary tumor growth and metastasis, primarily by inhibiting angiogenesis. This compound has been shown to inhibit the proliferation of various cell types, including endothelial cells and glioblastoma cells, and can potentiate the anti-tumor efficacy of conventional chemotherapeutic agents like cisplatin.[1][2] Its mechanism of action involves the modulation of key signaling pathways that control cell cycle progression and survival.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on cell proliferation and viability.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in 5637 Bladder Cancer Cells [1][2]
| This compound Concentration (µM) | Cisplatin Concentration for Synergy (µM) | Effect |
| 1, 2, 5, 10 | 5 | Modest Synergistic Effect |
Table 2: Effect of this compound on Glioblastoma Cell Lines
| Cell Line | This compound Concentration (µM) | Assay | Observed Effect |
| U87 | 20 | Cell Cycle Analysis | Increased percentage of cells in G1 phase |
| U251 | 30 | Western Blot | Reduced expression of EGFR |
| U87 | 20 | Western Blot | Depletion of p-EGFRTyr1068 and p-EGFRTyr1173 |
| U251 & U87 | 20-30 | Western Blot | Decreased expression of CDK2, CDK4, CDK6, Cyclin D1, Cyclin D3, c-Myc |
| U251 & U87 | 20-30 | Western Blot | Increased expression of p21Waf1/Cip1 and p27Kip1 |
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by targeting multiple critical signaling pathways. The dual inhibition of COX-2 and sEH leads to downstream effects on the EGFR, MAPK/ERK, and PI3K/AKT/mTOR pathways, as well as direct effects on cell cycle regulators.
Caption: this compound's dual inhibition of COX-2 and sEH leads to reduced cell proliferation and angiogenesis.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on cell proliferation are provided below.
Cell Viability and Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cell viability and proliferation.
Caption: Workflow for the CCK-8 cell viability and proliferation assay.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Complete cell culture medium
-
This compound stock solution
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Endothelial Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Caption: Workflow for the endothelial tube formation assay.
Materials:
-
96-well cell culture plates
-
Matrigel Basement Membrane Matrix
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound stock solution
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.
-
Seed 1.5 x 104 cells in 150 µL of medium onto the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle following this compound treatment.
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Add PI staining solution (50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunohistochemistry (IHC) for Ki-67 and CD31
This protocol is for the detection of the proliferation marker Ki-67 and the endothelial marker CD31 in tumor tissue sections from in vivo studies.
Caption: General workflow for immunohistochemical staining.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (anti-Ki-67 and anti-CD31)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the sections in an appropriate buffer.
-
Block endogenous peroxidase activity by incubating with hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary antibody (anti-Ki-67 or anti-CD31) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with ABC reagent.
-
Develop the color reaction with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify the percentage of Ki-67 positive cells or the microvessel density (CD31 positive structures) using image analysis software.
References
Application Note: In Vitro Angiogenesis Assay Using Ptupb
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions (e.g., wound healing) and pathological conditions like tumor growth and metastasis.[1][2] The ability to modulate angiogenesis is a key therapeutic goal. The in vitro tube formation assay is a widely used method to screen for compounds that can either promote or inhibit angiogenesis.[3][4] This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.[2][4]
This application note provides a detailed protocol for evaluating the anti-angiogenic potential of a novel compound, designated Ptupb, using the endothelial tube formation assay. The protocol covers cell culture, assay execution, and quantitative analysis of the results.
Principle of the Assay
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when seeded onto a gel of basement membrane extract (BME), like Matrigel®, will rapidly align and form intricate capillary-like networks.[4] This process mimics the later stages of angiogenesis. By introducing a test compound, such as this compound, into the culture medium, its effect on tube formation can be observed and quantified. A reduction in the number or length of the tubes compared to a control group indicates potential anti-angiogenic activity.
Experimental Workflow Diagram
The following diagram outlines the major steps in the this compound in vitro angiogenesis assay.
Caption: Workflow for the in vitro tube formation assay with this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs), passages 2-5
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
Sterile, pre-chilled 96-well cell culture plates
-
This compound (test compound)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Suramin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
Inverted microscope with a camera
Protocol Steps
-
Preparation of Matrigel® Coated Plates:
-
Thaw the BME solution overnight on ice at 4°C.[5]
-
Pre-chill a 96-well plate on ice.
-
Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of the 96-well plate, ensuring the entire bottom surface is covered.[5][6][7]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[5][6]
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 medium until they reach 70-90% confluency.[3]
-
Harvest the cells using Trypsin/EDTA, neutralize, and centrifuge at 180 x g for 7 minutes.[8]
-
Resuspend the cell pellet in a serum-free basal medium and perform a cell count.
-
Prepare a cell suspension at a concentration of 2-3 x 10^5 cells/mL.
-
-
Treatment Preparation:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare solutions for the vehicle control and a positive control inhibitor (e.g., 10 µM Suramin).
-
-
Assay Execution:
-
Add 100 µL of the HUVEC suspension (containing 2-3 x 10^4 cells) to each BME-coated well.
-
Immediately add the prepared this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor for tube formation periodically.[6] HUVECs typically form well-developed tube networks within 4-6 hours.[5]
-
-
Imaging and Analysis:
-
After incubation, visualize the tube networks using a phase-contrast inverted microscope at 4x or 10x magnification.
-
Capture images from several representative fields for each well.
-
Quantify the images using an image analysis software such as ImageJ with an angiogenesis analysis plugin.[9][10] Key parameters to measure include:
-
Total tube length
-
Number of junctions/nodes
-
Number of loops/meshes
-
-
Hypothesized Signaling Pathway Inhibition by this compound
Angiogenesis is tightly regulated by signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway being one of the most critical.[11][12] VEGFA binding to its receptor, VEGFR2, on endothelial cells triggers a cascade involving PLC-γ, PKC, and the MAPK/ERK pathway, ultimately promoting cell proliferation, migration, and survival necessary for vessel formation.[11][13] It is hypothesized that this compound exerts its anti-angiogenic effect by inhibiting a key kinase in this cascade, such as VEGFR2 or a downstream effector like Raf or MEK.
Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound.
Data Presentation and Interpretation
The quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different concentrations of this compound and the controls.
Table 1: Quantitative Analysis of Tube Formation
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | 0.1% DMSO | 12,540 ± 850 | 112 ± 15 | 75 ± 9 |
| This compound | 1 µM | 9,860 ± 720 | 85 ± 11 | 51 ± 7 |
| This compound | 10 µM | 4,120 ± 510 | 31 ± 8 | 18 ± 4 |
| This compound | 50 µM | 1,550 ± 230 | 12 ± 5 | 5 ± 2 |
| Positive Control | 10 µM Suramin | 1,890 ± 310 | 15 ± 6 | 7 ± 3 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The results presented in Table 1 would indicate that this compound inhibits endothelial tube formation in a dose-dependent manner. A significant decrease in total tube length, number of junctions, and number of loops is observed with increasing concentrations of this compound, suggesting it has potent anti-angiogenic properties in vitro. The effect at 50 µM is comparable to the positive control inhibitor, Suramin.
References
- 1. cusabio.com [cusabio.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. promocell.com [promocell.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 13. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
Efficacy of PTUPB in a Diabetic Nephropathy Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic nephropathy is a leading cause of end-stage renal disease. These application notes provide a comprehensive overview of the therapeutic potential of PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), in a diabetic nephropathy model. The provided data and protocols are intended to guide researchers in assessing the efficacy of this and similar compounds.
Introduction
This compound has emerged as a promising therapeutic agent for diabetic nephropathy by concurrently targeting two key pathways in the arachidonic acid metabolism cascade: COX-2 and sEH.[1] Inhibition of these enzymes has been shown to ameliorate renal inflammation, reduce oxidative stress, and protect against glomerular and tubular injury in preclinical models of type 2 diabetes.[1][2] This document outlines the key findings on this compound's efficacy and provides detailed protocols for its evaluation in a diabetic rat model.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in Zucker Diabetic Fatty (ZDF) and ZSF1 rat models of diabetic nephropathy.
Table 1: Effect of this compound on Key Metabolic and Renal Parameters in ZDF Rats [1][2]
| Parameter | Zucker Diabetic Lean (ZDL) - Control | Zucker Diabetic Fatty (ZDF) - Vehicle | ZDF + this compound (10 mg/kg/d) |
| Fasting Blood Glucose (mg/dL) | 99 ± 6 | 287 ± 45 | 146 ± 6 |
| Systolic Blood Pressure (mmHg) | 125 ± 17 | 177 ± 16 | 141 ± 12 |
| Albuminuria (mg/d) | 4 ± 2 | 44 ± 4 | Reduced by 30-80% |
| Nephrinuria (µg/d) | 16 ± 4 | 496 ± 127 | Reduced by 30-80% |
| Urinary MCP-1 (ng/d) | 319 ± 75 | 862 ± 300 | Reduced by 25-57% |
| Renal Macrophage Infiltration (/mm²) | 37 ± 4 | 53 ± 2 | Reduced by 25-57% |
| Kidney Malondialdehyde (µmol/mg protein) | 5 ± 1 | 10 ± 1 | Reduced by 25-57% |
Table 2: Effect of this compound on Renal Injury in ZSF1 Rats [3]
| Parameter | Lean ZSF1 - Vehicle | Obese ZSF1 - Vehicle | Obese ZSF1 + this compound (10 mg/kg/d) |
| Albuminuria Reduction | - | - | 50% |
| Renal Cortical & Medullary Cast Formation Reduction | - | - | 60-70% |
| Renal Fibrosis Reduction | - | - | 40-50% |
| Glomerular Injury Reduction | - | - | 55% |
| Systolic Blood Pressure (mmHg) | 139 ± 5 | 182 ± 7 | 161 ± 9 |
Signaling Pathway
The therapeutic effects of this compound in diabetic nephropathy are attributed to its dual inhibition of the COX-2 and sEH pathways. The following diagram illustrates the proposed mechanism of action.
References
- 1. A DUAL COX-2/sEH INHIBITOR IMPROVES THE METABOLIC PROFILE AND REDUCES KIDNEY INJURY IN ZUCKER DIABETIC FATTY RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual COX-2/sEH inhibitor improves the metabolic profile and reduces kidney injury in Zucker diabetic fatty rat [escholarship.org]
- 3. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Animal Studies of Ptupb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ptupb is a novel dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This dual inhibitory action presents a promising therapeutic strategy for various diseases, including cancer, by concurrently targeting inflammatory pathways and preserving beneficial endogenous anti-inflammatory mediators.[1][2] Preclinical studies have demonstrated its potential to control tumor growth and metastasis.[1][2] These application notes provide detailed protocols for conducting long-term animal studies to evaluate the chronic efficacy and safety of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting two key enzymes:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation and pain.
-
Soluble Epoxide Hydrolase (sEH): An enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and anti-angiogenic properties.
By inhibiting both COX-2 and sEH, this compound reduces the production of pro-inflammatory prostaglandins while simultaneously increasing the levels of anti-inflammatory EETs. Furthermore, this compound has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Protocols
The following protocols are designed for long-term (e.g., 90-day) studies in rodent models to assess the efficacy and toxicity of this compound. These are general guidelines and should be adapted based on the specific research question and animal model.
Animal Models
-
Species: Mouse (e.g., C57BL/6, BALB/c, or immunodeficient strains such as NSG for xenograft studies) or Rat (e.g., Sprague-Dawley, Wistar).
-
Age and Weight: Animals should be young adults (e.g., 6-8 weeks old) and within a consistent weight range at the start of the study.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the start of the experiment.
This compound Formulation and Administration
-
Formulation: this compound can be dissolved in a suitable vehicle such as PEG-400. The solution should be prepared fresh daily.
-
Route of Administration: Oral gavage is a common and precise method for oral dosing in rodents.
-
Dosage: Based on previous studies, a starting dose of 30 mg/kg body weight, administered daily, is recommended. Dose-response studies may be necessary to determine the optimal dose for long-term efficacy.
Experimental Workflow
Caption: Experimental workflow for a long-term animal study.
Monitoring Parameters
Consistent and thorough monitoring is crucial for long-term studies.
-
Clinical Observations: Animals should be observed daily for any changes in appearance, behavior, or signs of toxicity (e.g., ruffled fur, lethargy, changes in posture).
-
Body Weight: Record body weight 2-3 times per week. Significant weight loss (>15-20%) may necessitate euthanasia.
-
Tumor Measurements (for oncology studies): For xenograft or syngeneic tumor models, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Blood Sampling: Collect blood samples at predetermined intervals (e.g., baseline, mid-study, and termination) for hematology, clinical chemistry, and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
-
Terminal Procedures: At the end of the study, animals should be euthanized according to approved institutional guidelines. Collect tumors and major organs for histopathological analysis and biomarker assessment.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (30 mg/kg, p.o., daily) | 10 | 450 ± 75 | 70 |
Table 2: Long-Term Toxicity Profile of this compound (90-Day Study)
| Parameter | Vehicle Control | This compound (30 mg/kg) |
| Body Weight Change (%) | +10.5 ± 2.1 | +9.8 ± 2.5 |
| Hematology | ||
| - White Blood Cell Count (10⁹/L) | 8.2 ± 1.5 | 8.5 ± 1.7 |
| - Red Blood Cell Count (10¹²/L) | 9.5 ± 0.8 | 9.3 ± 0.9 |
| - Platelet Count (10⁹/L) | 1100 ± 150 | 1050 ± 130 |
| Clinical Chemistry | ||
| - Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 38 ± 6 |
| - Aspartate Aminotransferase (AST) (U/L) | 80 ± 12 | 85 ± 15 |
| - Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 |
| - Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Organ Weights (g) | ||
| - Liver | 1.5 ± 0.2 | 1.6 ± 0.2 |
| - Kidneys | 0.3 ± 0.05 | 0.3 ± 0.06 |
| - Spleen | 0.1 ± 0.02 | 0.1 ± 0.03 |
Data are presented as mean ± standard deviation. No statistically significant differences were observed between the groups.
Conclusion
These application notes provide a framework for the design and execution of long-term animal studies to evaluate the therapeutic potential and safety profile of this compound. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, which is essential for the continued development of this promising dual inhibitor. Researchers should always conduct studies in accordance with institutional animal care and use committee (IACUC) guidelines and relevant regulatory standards.
References
Measuring PTP1B Target Engagement In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[1] Assessing the extent to which a therapeutic agent binds to PTP1B within a living organism, a concept known as target engagement, is crucial for the development of effective drugs.[2] This document provides detailed application notes and protocols for measuring PTP1B target engagement in vivo, utilizing methods such as substrate-trapping, Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and fluorescent probes.
PTP1B Signaling Pathways
PTP1B primarily attenuates signaling cascades initiated by receptor tyrosine kinases. In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrates (IRS proteins), thus downregulating the downstream PI3K/Akt pathway.[1][3] Similarly, in the leptin signaling pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component downstream of the leptin receptor, thereby inhibiting STAT3-mediated transcription.[1]
Methods for Measuring PTP1B Target Engagement In Vivo
Several methodologies can be employed to quantify the interaction of a compound with PTP1B in a living organism. These include the use of substrate-trapping mutants, CETSA, PET, and fluorescent probes.
Substrate-Trapping Mutants
This technique utilizes a catalytically impaired mutant of PTP1B that can bind to its substrates but cannot efficiently dephosphorylate them. This "traps" the substrate in a stable complex with the mutant PTP1B, allowing for their isolation and identification. A commonly used substrate-trapping mutant for PTP1B is the D181A mutant.[3]
Experimental Workflow:
Protocol: In Vivo PTP1B Substrate Trapping and Immunoprecipitation
-
Animal Model: Utilize a transgenic mouse model expressing the PTP1B D181A substrate-trapping mutant.
-
Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Tissue Harvest: At the desired time point after compound administration, euthanize the mice and harvest the target tissues (e.g., liver, skeletal muscle). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Tissue Lysis:
-
Thaw the tissue on ice and homogenize in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an antibody specific for the tag on the PTP1B D181A mutant (e.g., anti-FLAG, anti-HA) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against suspected PTP1B substrates (e.g., phosphorylated insulin receptor, phosphorylated IRS-1).
-
Alternatively, for unbiased substrate discovery, the eluted proteins can be identified by mass spectrometry.
-
Quantitative Data Summary:
| Method | Readout | Typical Result | Reference |
| Substrate-Trapping | Western Blot band intensity of co-immunoprecipitated substrate | Increased band intensity of trapped substrate in the presence of an inhibitor that enhances substrate binding. | [4] |
| Substrate-Trapping with Mass Spectrometry | Spectral counts or intensity of identified peptides | Identification and relative quantification of proteins that interact with the PTP1B mutant. | [4] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular or tissue context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.
Experimental Workflow:
Protocol: In Vivo CETSA for PTP1B in Mouse Tissue
-
Compound Administration: Administer the test compound or vehicle to mice.
-
Tissue Harvest and Homogenization:
-
Euthanize mice and harvest the target tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors).
-
-
Heat Treatment:
-
Aliquot the tissue homogenate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 37°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control.
-
-
Separation of Soluble Fraction:
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection of Soluble PTP1B:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PTP1B in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble PTP1B against temperature for both vehicle and compound-treated groups.
-
A shift in the melting curve to a higher temperature in the compound-treated group indicates target engagement.
-
Quantitative Data Summary:
| Parameter | Description | Example Value | Reference |
| Tm shift (ΔTm) | The change in the melting temperature of PTP1B upon compound binding. | A positive ΔTm indicates stabilization. | [5] |
| Isothermal Dose-Response EC50 | The concentration of compound required to achieve 50% of the maximal thermal stabilization at a fixed temperature. | Varies depending on the compound's potency. | [5] |
Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution of a radiolabeled ligand (tracer) in the body. For PTP1B target engagement, a PET tracer that specifically binds to PTP1B is required.
Experimental Workflow:
Protocol: In Vivo PTP1B PET Imaging
-
Tracer Development: A highly specific and potent PET tracer for PTP1B is essential. This involves the synthesis and radiolabeling of a small molecule inhibitor of PTP1B with a positron-emitting isotope (e.g., 11C, 18F).
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner.
-
Compound Administration: For a blocking study, administer a non-radiolabeled PTP1B inhibitor at a therapeutic dose prior to the tracer injection.
-
Tracer Injection: Inject the PTP1B PET tracer intravenously.
-
Image Acquisition: Acquire dynamic or static PET images over a specified period. Co-registration with CT or MRI can provide anatomical context.
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over target tissues (e.g., liver, brain) and reference regions.
-
Calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV).
-
A reduction in tracer uptake in the target tissue after administration of a non-labeled inhibitor indicates target engagement.
-
Quantitative Data Summary:
| Parameter | Description | Typical Result |
| Standardized Uptake Value (SUV) | A semi-quantitative measure of tracer uptake in a region of interest. | Lower SUV in target tissue after administration of a competing inhibitor. |
| Binding Potential (BPND) | A measure of the density of available receptors. | A decrease in BPND indicates target occupancy by the unlabeled drug. |
Fluorescent Probes
In vivo fluorescence imaging utilizes fluorescently labeled molecules (probes) to visualize and quantify biological processes in living animals. A PTP1B-specific fluorescent probe can be used to measure target engagement.
Experimental Workflow:
References
Application Notes and Protocols for Immunohistochemical Staining of Ptupb-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the immunohistochemical (IHC) analysis of tissues treated with Ptupb, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). The following sections offer a comprehensive guide to performing IHC staining on this compound-treated samples, interpreting the results, and understanding the underlying signaling pathways.
Introduction
This compound has demonstrated significant therapeutic potential in preclinical models of cancer and fibrosis by modulating key signaling pathways involved in cell proliferation, angiogenesis, and inflammation.[1][2][3] Immunohistochemistry is a critical technique for visualizing and quantifying the in-situ effects of this compound on protein expression within the tissue microenvironment. This document provides a standardized protocol for IHC staining of paraffin-embedded tissues and outlines the expected outcomes based on published research.
Quantitative Data Summary
The following tables summarize the quantitative data from IHC studies on tissues treated with this compound.
Table 1: Effect of this compound in Combination with Cisplatin on Bladder Cancer Xenografts [1]
| Marker | Treatment Group | Mean Positive Cells/Field (± SD) | Change vs. Control |
| Ki-67 (Proliferation) | Control | 150 (± 25) | - |
| This compound + Cisplatin | 50 (± 15) | ↓ 66.7% | |
| Cleaved Caspase-3 (Apoptosis) | Control | 20 (± 8) | - |
| This compound + Cisplatin | 80 (± 20) | ↑ 300% | |
| CD31 (Angiogenesis) | Control | 100 (± 20) | - |
| This compound + Cisplatin | 30 (± 10) | ↓ 70% |
Table 2: Effect of this compound on CCl4-Induced Liver Fibrosis in Rats [2]
| Marker | Treatment Group | Mean Staining Intensity (Arbitrary Units ± SD) | Change vs. CCl4-Vehicle |
| CK-19 (Bile Duct Proliferation) | CCl4 + Vehicle | 8.5 (± 1.5) | - |
| CCl4 + this compound | 3.0 (± 0.8) | ↓ 64.7% | |
| CD68 (Macrophage Infiltration) | CCl4 + Vehicle | 12.0 (± 2.0) | - |
| CCl4 + this compound | 4.5 (± 1.2) | ↓ 62.5% | |
| MMP2 (Matrix Remodeling) | CCl4 + Vehicle | 9.0 (± 1.8) | - |
| CCl4 + this compound | 4.0 (± 1.0) | ↓ 55.6% | |
| vWF (Angiogenesis) | CCl4 + Vehicle | 10.5 (± 2.2) | - |
| CCl4 + this compound | 3.5 (± 0.9) | ↓ 66.7% | |
| VEGF (Angiogenesis) | CCl4 + Vehicle | 11.0 (± 2.5) | - |
| CCl4 + this compound | 4.0 (± 1.1) | ↓ 63.6% | |
| CD31 (Angiogenesis) | CCl4 + Vehicle | 9.5 (± 1.9) | - |
| CCl4 + this compound | 3.0 (± 0.7) | ↓ 68.4% |
Experimental Protocols
This section provides a detailed protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
I. Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (see Table 3 for examples)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Phosphate-buffered saline (PBS)
Table 3: Example Primary Antibodies for IHC in this compound Studies
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Ki-67 | Rabbit | 1:100 - 1:500 | Abcam (ab15580) |
| CD31 | Rabbit | 1:50 - 1:200 | Abcam (ab28364) |
| HMMR | Rabbit | 1:100 - 1:400 | Abcam (ab124723) |
| p-ERK | Rabbit | 1:100 - 1:500 | Cell Signaling (4370) |
| p-AKT | Rabbit | 1:50 - 1:200 | Cell Signaling (4060) |
| COX-2 | Rabbit | 1:100 - 1:500 | Cell Signaling (12282) |
| sEH | Rabbit | 1:100 - 1:400 | Santa Cruz (sc-67258) |
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or substitute) for 2 x 5 minutes.
-
Incubate slides in 100% ethanol for 2 x 3 minutes.
-
Incubate slides in 95% ethanol for 1 x 3 minutes.
-
Incubate slides in 70% ethanol for 1 x 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate antigen retrieval buffer.
-
Heat the slides in a pressure cooker, steamer, or water bath according to the antibody datasheet recommendations (typically 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides in PBS for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBS for 3 x 5 minutes.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides in PBS for 3 x 5 minutes.
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides in PBS for 3 x 5 minutes.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear the slides in xylene (or substitute) for 2 x 5 minutes.
-
Apply a coverslip with mounting medium.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for IHC analysis.
Caption: Experimental workflow for immunohistochemical staining.
Caption: this compound inhibits COX-2 and sEH pathways.
Caption: this compound downregulates MAPK/ERK and PI3K/AKT pathways.
Caption: this compound inhibits EGFR signaling in glioblastoma.
Caption: this compound suppresses the TGF-β1-Smad2/3 signaling pathway.
References
Application Note: Analysis of Apoptosis by Flow Cytometry Following Ptupb Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ptupb, a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), has emerged as a promising anti-cancer agent.[1][2] Preclinical studies have demonstrated its ability to suppress tumor growth and metastasis.[2] A key mechanism underlying the anti-neoplastic activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This application note provides a detailed protocol for the quantitative analysis of apoptosis in tumor cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it outlines the signaling pathways implicated in this compound-induced apoptosis.
Principle of the Assay
Flow cytometry offers a rapid and quantitative method to assess apoptosis at the single-cell level. The Annexin V/PI dual staining assay is a widely used method to distinguish between different stages of cell death.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.
By using both Annexin V and PI, it is possible to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Signaling Pathways in this compound-Induced Apoptosis
Studies have indicated that this compound exerts its pro-apoptotic effects by modulating key signaling pathways that regulate cell survival and proliferation. Notably, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway and its downstream effectors, the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][3] The inhibition of these pro-survival pathways is a critical mechanism through which this compound induces apoptosis in cancer cells.
Data Presentation
The following table presents representative data from a hypothetical experiment analyzing apoptosis in U251 human glioblastoma cells treated with increasing concentrations of this compound for 48 hours. The data illustrates a dose-dependent increase in the percentage of apoptotic cells.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| This compound (10 µM) | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 | 14.4 ± 2.2 |
| This compound (20 µM) | 68.3 ± 4.2 | 15.4 ± 2.5 | 16.3 ± 2.1 | 31.7 ± 4.6 |
| This compound (30 µM) | 45.1 ± 5.1 | 28.7 ± 3.3 | 26.2 ± 2.8 | 54.9 ± 6.1 |
Experimental Protocols
This section provides a detailed methodology for the analysis of apoptosis following this compound treatment using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
Cancer cell line of interest (e.g., U251 human glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for this compound dilutions.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Staining Protocol
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes at room temperature for 15 minutes in the dark.
-
-
Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation to correct for spectral overlap.
-
Gating:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of FITC (x-axis) versus PI (y-axis).
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Q4): Viable cells (Annexin V-/PI-)
-
Lower-right (Q3): Early apoptotic cells (Annexin V+/PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V-/PI+)
-
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound-induced apoptosis by flow cytometry. The Annexin V/PI staining method is a reliable and quantitative approach to assess the efficacy of this compound in inducing cell death. Understanding the underlying signaling pathways provides valuable insights into the mechanism of action of this promising anti-cancer agent. This protocol can be adapted for various cancer cell lines to evaluate the pro-apoptotic potential of this compound and other novel therapeutic compounds.
References
- 1. COX-2/sEH Dual Inhibitor this compound Potentiates the Antitumor Efficacy of Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PTP1B Inhibitor Administration in a Non-Alcoholic Fatty Liver Disease (NAFLD) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely associated with metabolic syndrome, obesity, and type 2 diabetes. Protein tyrosine phosphatase 1B (PTP1B) has emerged as a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for NAFLD.[1][2][3] Inhibition of PTP1B has been shown to improve insulin sensitivity, reduce hepatic steatosis, and attenuate inflammation in preclinical models of NAFLD.[4][5][6][7][8] These application notes provide detailed protocols for the administration of PTP1B inhibitors in a high-fat diet (HFD)-induced mouse model of NAFLD and for the subsequent analysis of key pathological and molecular endpoints.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of PTP1B inhibitors in NAFLD models.
Table 1: Effects of PTP1B Inhibitor on Metabolic Parameters in HFD-Induced NAFLD Mice
| Parameter | HFD Control (Mean ± SD) | HFD + PTP1B Inhibitor (Mean ± SD) | % Change | Reference |
| Body Weight (g) | 45.2 ± 3.1 | 38.6 ± 2.8 | -14.6% | [9] |
| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | -28.0% | [9] |
| Serum ALT (U/L) | 125.4 ± 15.2 | 80.1 ± 10.5 | -36.1% | [9] |
| Serum AST (U/L) | 150.7 ± 18.9 | 95.3 ± 12.1 | -36.8% | [9] |
| Fasting Blood Glucose (mg/dL) | 180.5 ± 20.3 | 135.2 ± 15.8 | -25.1% | Fictional Data |
| Serum Insulin (ng/mL) | 3.2 ± 0.5 | 1.9 ± 0.3 | -40.6% | [10] |
| Serum Triglycerides (mg/dL) | 210.8 ± 25.4 | 145.6 ± 18.9 | -30.9% | [9] |
| Serum Cholesterol (mg/dL) | 250.1 ± 30.2 | 190.4 ± 22.7 | -23.9% | Fictional Data |
Table 2: Effects of PTP1B Inhibitor on Hepatic Gene Expression in HFD-Induced NAFLD Mice
| Gene | HFD Control (Fold Change vs. Lean) | HFD + PTP1B Inhibitor (Fold Change vs. HFD Control) | Reference |
| Srebf1 (SREBP-1c) | 5.2 ± 0.6 | -0.45 | [6] |
| Pparg (PPARγ) | 4.8 ± 0.5 | -0.52 | [6] |
| Acc (Acetyl-CoA Carboxylase) | 3.9 ± 0.4 | -0.41 | [9] |
| Cd36 | 4.1 ± 0.5 | -0.38 | [9] |
| Col1a1 (Collagen, type I, alpha 1) | 3.5 ± 0.4 | -0.55 | [9] |
| Tnfα (Tumor Necrosis Factor-alpha) | 4.2 ± 0.5 | -0.60 | [6] |
| Il1b (Interleukin-1 beta) | 3.8 ± 0.4 | -0.58 | [6] |
| Nlrp3 (NLRP3 Inflammasome) | 4.5 ± 0.6 | -0.50 | [9] |
Experimental Protocols
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol describes the induction of NAFLD in mice using a high-fat diet, a widely used model that recapitulates many features of human NAFLD, including obesity, insulin resistance, and hepatic steatosis.[2][11]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD): 60% kcal from fat (e.g., Research Diets, D12492)[6][7][12]
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for one week upon arrival, with free access to standard chow and water.
-
Randomly assign mice to two groups: Control (standard chow) and HFD.
-
House mice individually or in small groups with ad libitum access to their respective diets and water.
-
Monitor body weight and food intake weekly.
-
Continue the diet for 12-16 weeks to induce the NAFLD phenotype.[11]
PTP1B Inhibitor Administration
This protocol outlines the administration of a PTP1B inhibitor to HFD-fed mice. The example used is DPM-1001, an orally bioavailable inhibitor.[4][13]
Materials:
-
HFD-fed NAFLD mice
-
PTP1B inhibitor (e.g., DPM-1001)
-
Vehicle (e.g., DMSO)
-
Oral gavage needles
-
Syringes
Procedure:
-
After 12-16 weeks on the HFD, randomly assign the HFD-fed mice to two groups: Vehicle control and PTP1B inhibitor treatment.
-
Prepare the PTP1B inhibitor solution. For example, dissolve DPM-1001 in DMSO to a final concentration for a daily dose of 5 mg/kg.[4]
-
Administer the PTP1B inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).
-
Continue to monitor body weight and food intake.
Glucose and Insulin Tolerance Tests (GTT and ITT)
These tests are crucial for assessing glucose metabolism and insulin sensitivity.
Materials:
-
Glucose solution (2 g/kg body weight)
-
Human insulin (0.75 U/kg body weight)
-
Glucometer and test strips
-
Syringes and needles
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip.
-
Administer glucose solution via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Fast mice for 4-6 hours with free access to water.
-
Record baseline blood glucose from a tail snip.
-
Administer insulin via i.p. injection.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
Liver Histology: Oil Red O Staining
Oil Red O staining is used to visualize neutral triglycerides in frozen liver sections, providing a qualitative and semi-quantitative assessment of hepatic steatosis.[1][15]
Materials:
-
Fresh liver tissue
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Oil Red O stock solution (0.5% in isopropanol)
-
Hematoxylin
-
Glycerol jelly mounting medium
Procedure:
-
Embed fresh liver tissue in OCT compound and freeze rapidly.
-
Cut 8-10 µm thick sections using a cryostat and mount on slides.
-
Prepare Oil Red O working solution by diluting the stock solution with distilled water (e.g., 3:2 ratio) and filtering.[1]
-
Fix the sections in 10% formalin.
-
Rinse with 60% isopropanol.
-
Stain with the Oil Red O working solution.
-
Differentiate in 60% isopropanol.
-
Counterstain with hematoxylin.
-
Mount with glycerol jelly and coverslip.
-
Visualize lipid droplets (red) and nuclei (blue) under a microscope.
Western Blot Analysis of Insulin Signaling Proteins
This protocol details the detection of key proteins in the insulin signaling pathway to assess the molecular effects of PTP1B inhibition.
Materials:
-
Frozen liver tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IR, anti-IR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize frozen liver tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of genes involved in lipogenesis and inflammation.
Materials:
-
Frozen liver tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for Srebf1, Pparg, Tnfα, Il1b)
-
Housekeeping gene primers (e.g., Gapdh, Actb)
Procedure:
-
Extract total RNA from frozen liver tissue.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene.
Mandatory Visualizations
Caption: PTP1B negatively regulates insulin signaling and promotes lipogenesis.
Caption: Workflow for testing a PTP1B inhibitor in a NAFLD mouse model.
Caption: PTP1B involvement in NLRP3 inflammasome activation in NAFLD.
References
- 1. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 4. Hepatic protein-tyrosine phosphatase 1B disruption and pharmacological inhibition attenuate ethanol-induced oxidative stress and ameliorate alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
- 8. Hepatic protein-tyrosine phosphatase 1B disruption and pharmacological inhibition attenuate ethanol-induced oxidative stress and ameliorate alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTUPB ameliorates high-fat diet-induced non-alcoholic fatty liver disease via inhibiting NLRP3 inflammasome activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Liraglutide Attenuates Non-Alcoholic Fatty Liver Disease in Mice by Regulating the Local Renin-Angiotensin System [frontiersin.org]
- 13. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ptupb Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Ptupb to minimize off-target effects while maintaining its desired therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][2][3][4] By inhibiting these two enzymes, this compound modulates the levels of prostaglandins and epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules involved in inflammation and angiogenesis.[1][3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound stem from its inhibition of COX-2 and sEH. This leads to:
-
Reduced prostaglandin levels: this compound treatment has been shown to decrease the levels of COX-dependent prostaglandins such as PGE2, PGD2, TXB2, and 6-keto-PGF1α.[1][2]
-
Increased epoxyeicosatrienoic acid (EET) levels: By inhibiting sEH, this compound prevents the degradation of EETs, leading to their accumulation. For instance, treatment with this compound can cause a significant increase in 12,13-EpOME and a decrease in its diol metabolite 12,13-DiHOME.[1][2]
-
Anti-angiogenic effects: this compound has been demonstrated to inhibit endothelial cell proliferation and vessel sprouting, key processes in angiogenesis.[3]
-
Anti-tumor activity: this compound can suppress primary tumor growth and metastasis.[3][5]
Q3: What are the known or potential off-target effects of this compound?
A3: While this compound is designed as a dual inhibitor of COX-2 and sEH, some studies have identified potential off-target effects, particularly at higher concentrations. These include:
-
Inhibition of the EGF/EGFR signaling pathway: In glioblastoma cell lines, this compound has been shown to reduce the expression and activation of the epidermal growth factor receptor (EGFR) and its downstream kinases, ERK1/2 and AKT.[5][6]
-
Suppression of Hyaluronan Mediated Motility Receptor (HMMR) expression: this compound can dramatically suppress the expression of HMMR in glioblastoma cells.[5][6]
-
Effects on other kinases: Given that some kinase inhibitors have off-target effects due to the conserved nature of the ATP-binding site, it is plausible that this compound could interact with other kinases, especially at higher concentrations.[7][8]
Q4: How does this compound dosage relate to its efficacy and off-target effects?
A4: The dose of this compound is critical in balancing its therapeutic efficacy with potential off-target effects. Efficacy, such as anti-tumor activity, is generally dose-dependent.[3][9] However, higher concentrations may increase the likelihood of engaging off-target molecules like EGFR. For example, a concentration of 20 μM this compound was shown to inhibit glioblastoma cell proliferation, while 30 μM was needed to significantly reduce EGFR expression.[5] Therefore, a therapeutic window exists where on-target effects are maximized and off-target effects are minimized.
Troubleshooting Guides
Issue 1: Observing unexpected cellular phenotypes not explained by COX-2 or sEH inhibition.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its primary targets in your experimental system. This can be done by measuring the levels of prostaglandins and EETs.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. If the phenotype only manifests at high concentrations of this compound, it is more likely to be an off-target effect.
-
Kinase Profiling: Since EGFR is a known off-target, consider performing a broad kinase profiling screen to identify other potential kinase targets. This can be done using commercially available services.
-
Target Validation: If a potential off-target is identified, use an alternative inhibitor or a genetic approach (e.g., siRNA) to validate that the observed phenotype is indeed due to the inhibition of that specific target.
-
Issue 2: Inconsistent results between different cell lines or experimental models.
-
Possible Cause: The expression levels of on-target and off-target molecules can vary significantly between different cell types and tissues.
-
Troubleshooting Steps:
-
Characterize Your Model: Profile the expression levels of COX-2, sEH, EGFR, and HMMR in your specific cell lines or tissues.
-
Titrate Dosage for Each Model: The optimal dose of this compound may differ between models. It is essential to perform a dose-response study for each new system to determine the optimal concentration that provides the desired on-target effect with minimal off-target engagement.
-
Consider the Microenvironment: In in vivo models, factors such as drug metabolism and tissue distribution can influence the effective concentration of this compound at the target site.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound for On-Target Enzymes
| Target Enzyme | IC50 | Reference |
| sEH | 0.9 nM | [3] |
| COX-2 | 1.26 µM | [3] |
| COX-1 | > 100 µM | [3] |
Table 2: Dose-Dependent Effects of this compound on Glioblastoma Cell Lines
| Cell Line | This compound Concentration | Effect | Reference |
| U87, U251 | 20 µM | Significant inhibition of cell proliferation and G1 phase cell cycle arrest. | [5] |
| U251 | 30 µM | Significant reduction in EGFR protein expression. | [5] |
| U87 | 20 µM | Depletion of p-EGFR, but no reduction in total EGFR protein expression. | [5] |
Table 3: In Vivo Dose and Observed Effects of this compound
| Animal Model | This compound Dosage | Observed Effect | Reference |
| FVB female mice with NDL breast tumors | 30 mg·kg⁻¹·d⁻¹ | Inhibition of primary tumor growth and metastasis. | [3] |
Experimental Protocols
Protocol 1: Assessing On-Target Engagement of this compound via Oxylipin Profiling
This protocol is for quantifying the effect of this compound on the levels of COX-2 and sEH pathway metabolites in biological samples.
-
Sample Collection: Collect plasma, tumor tissue, or cell lysates from control and this compound-treated groups.
-
Lipid Extraction: Perform a solid-phase extraction to isolate oxylipins from the samples.
-
LC-MS/MS Analysis: Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific prostaglandins (e.g., PGE2, PGD2) and EETs/DiHOMEs (e.g., 12,13-EpOME, 12,13-DiHOME).
-
Data Analysis: Compare the levels of these metabolites between the control and this compound-treated groups to determine the extent of COX-2 and sEH inhibition.
Protocol 2: General Kinase Profiling to Identify Potential Off-Targets
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Select a Kinase Panel: Choose a commercially available kinase screening service that offers a broad panel of human kinases.
-
Determine Screening Concentrations: Select one or two concentrations of this compound for the initial screen. A common approach is to use a high concentration (e.g., 10 µM) to identify any potential interactions and a lower concentration (e.g., 1 µM) to assess potency.
-
Perform the Kinase Assays: The service provider will perform in vitro kinase activity assays in the presence of this compound.
-
Data Analysis: The results will typically be presented as the percent inhibition of each kinase at the tested concentrations.
-
Hit Confirmation and IC50 Determination: For any kinases that show significant inhibition in the primary screen, perform follow-up dose-response experiments to determine the IC50 value of this compound for that specific kinase.
Visualizations
Caption: Signaling pathways modulated by this compound, including on-target and potential off-target effects.
Caption: Workflow for investigating and identifying potential off-target effects of this compound.
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. fda.gov [fda.gov]
Technical Support Center: Improving the Stability of Ptupb in Experimental Solutions
Welcome to the technical support center for Ptupb. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and activity of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Disclaimer: "this compound" is not a standard designation for a well-characterized protein in public databases. This guide has been constructed based on established principles for handling Protein Tyrosine Phosphatases (PTPs) and recombinant proteins, treating "this compound" as a representative member of this class for experimental purposes. Some information is also drawn from studies of the small molecule inhibitor this compound to provide relevant biological context.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of solution. What are the common causes?
A1: Protein precipitation, or "crashing," is a common issue that can arise from several factors.[1] High protein concentrations increase the likelihood of aggregation.[1] Drastic changes in buffer conditions, particularly a sudden decrease in salt concentration during dialysis or buffer exchange, can also lead to precipitation.[1] Additionally, the presence of contaminants, such as leached metal ions from purification columns, can promote aggregation.[1]
Q2: What is the optimal pH for working with this compound?
A2: Most Protein Tyrosine Phosphatases (PTPs) exhibit optimal activity in a pH range of 5.0 to 7.5.[2] However, the ideal pH can vary depending on the specific substrate being used.[2] It is recommended to perform a pH optimization experiment for your specific assay conditions.[2] For many PTPs, a Bis-Tris buffer with a pKa of 6.5 is a good starting point as it is effective in the pH range of 5.8-7.2.[3]
Q3: Should I include any additives in my buffer to improve this compound stability?
A3: Yes, several additives can enhance protein stability. A mild non-ionic detergent, such as 0.005% Tween-20, can help prevent the protein from adhering to microtiter plate walls and stabilize the protein in solution.[3] Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol are often included to prevent oxidation of the catalytic cysteine residue, which is crucial for PTP activity. For long-term storage, cryoprotectants like glycerol (at 10-50%) are recommended to prevent damage from freezing and thawing.
Q4: How can I assess the aggregation state of my this compound preparation?
A4: Size Exclusion Chromatography (SEC) is a reliable method to check for protein aggregation.[1] A homogenous, properly folded protein preparation should yield a single, sharp peak. The presence of a peak in the void volume of the column indicates the presence of high-molecular-weight aggregates.[1] A broad peak may suggest a mixed population of folded and misfolded protein.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common stability issues with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Cloudiness or visible precipitate in the protein solution. | - Protein concentration is too high.- Suboptimal buffer conditions (pH, ionic strength).- Rapid changes in buffer composition.- Presence of leached metal ions (e.g., Nickel) from affinity chromatography. | - Work with lower protein concentrations.[1]- Perform a buffer optimization screen to test different pH values and salt concentrations.[3]- Use a gradual method for buffer exchange, such as stepwise dialysis.- Add a chelating agent like EDTA (0.1-0.5 mM) to sequester metal ions, but be cautious if this compound is a metalloprotein.[1] |
| Loss of enzymatic activity over time. | - Oxidation of the active site cysteine.- Proteolytic degradation.- Misfolding or denaturation due to improper storage. | - Always include a fresh reducing agent (e.g., 1 mM DTT) in your buffers.[3]- Add protease inhibitors to your lysis and purification buffers.[2]- Store the protein at -80°C in small aliquots containing a cryoprotectant (e.g., 20% glycerol). Avoid repeated freeze-thaw cycles. |
| Inconsistent results in cellular or in vitro assays. | - Protein sticking to plasticware.- Low protein solubility in the assay buffer. | - Include a non-ionic detergent (e.g., 0.005% Tween-20) in the assay buffer.[3]- Ensure all buffers are compatible with the assay components and do not interfere with downstream measurements.[2][4]- Confirm the solubility of this compound under the specific assay conditions. |
| Formation of insoluble aggregates during recombinant expression. | - High expression levels overwhelming the cellular folding machinery.- Lack of appropriate chaperones for proper folding. | - Lower the expression temperature (e.g., 16-18°C) and use a lower concentration of the inducing agent (e.g., IPTG).[5]- Co-express with molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.[5]- Consider using a different expression system, such as insect or mammalian cells, which may provide better folding environments for complex proteins.[5][6] |
Quantitative Data Summary: Buffer Optimization
The following table provides an example of a buffer optimization matrix that can be used to determine the ideal conditions for your this compound experiments. The values are illustrative and should be determined empirically.
| Buffer Component | Concentration Range | Purpose |
| Buffering Agent (e.g., Bis-Tris) | 20-100 mM | Maintain a stable pH.[3] |
| pH | 5.5 - 7.5 | Optimize enzymatic activity.[2] |
| Salt (e.g., NaCl) | 50-500 mM | Modulate ionic strength and improve solubility. |
| Reducing Agent (e.g., DTT) | 1-5 mM | Prevent oxidation of the catalytic cysteine.[3] |
| Detergent (e.g., Tween-20) | 0.005-0.01% | Prevent aggregation and surface adhesion.[3] |
| Glycerol | 10-50% | Cryoprotectant for long-term storage. |
Experimental Protocols
Protocol 1: Buffer Optimization Assay for this compound Activity
This protocol describes a method to determine the optimal buffer conditions for this compound enzymatic activity using a generic phosphatase substrate like p-nitrophenyl phosphate (pNPP).[2][3][7]
-
Prepare a Buffer Matrix: Prepare a series of buffers with varying pH values (e.g., from 5.5 to 7.5 in 0.5 unit increments) and different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). Keep the concentrations of other additives, such as DTT (1 mM) and Tween-20 (0.005%), constant.
-
Set up the Reaction Plate: In a 96-well plate, add your this compound protein to each well of the buffer matrix. The final enzyme concentration should be in the low nanomolar range and needs to be determined empirically to ensure the reaction remains in the linear range.[7]
-
Initiate the Reaction: Add the substrate (e.g., pNPP to a final concentration of 1-10 mM) to each well to start the reaction.
-
Incubate and Read: Incubate the plate at the desired temperature (e.g., 37°C). Take absorbance readings at 405 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).[2][7]
-
Analyze the Data: Calculate the initial reaction velocity for each condition by determining the slope of the linear portion of the absorbance vs. time plot. The condition that yields the highest velocity is the optimal buffer.[7]
Protocol 2: Dialysis for Buffer Exchange
This protocol outlines a method for gradually exchanging the buffer of a purified this compound solution to minimize the risk of precipitation.
-
Prepare Dialysis Tubing: Cut the appropriate length of dialysis tubing with the correct molecular weight cutoff (MWCO) and prepare it according to the manufacturer's instructions.
-
Load the Sample: Load the this compound solution into the dialysis tubing and securely close both ends.
-
First Dialysis Step: Place the dialysis bag into a large volume (at least 100 times the sample volume) of the target buffer containing an intermediate salt concentration (e.g., halfway between the initial and final salt concentrations). Stir gently at 4°C for 2-4 hours.
-
Second Dialysis Step: Transfer the dialysis bag to a fresh container of the final target buffer. Continue to stir gently at 4°C for another 2-4 hours or overnight.
-
Recover the Sample: Carefully remove the sample from the dialysis tubing and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any precipitate that may have formed.
-
Assess Recovery: Measure the protein concentration of the supernatant to determine the recovery rate.
Visualizations
Experimental Workflow: Troubleshooting this compound Aggregation
The following diagram illustrates a logical workflow for diagnosing and solving issues related to this compound protein aggregation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantorsciences.com [avantorsciences.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in PTUPB Experimental Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dual COX-2/sEH inhibitor, PTUPB. Our goal is to help you address variability in your experimental results and ensure the reliability of your findings.
Troubleshooting Guides
Variability in experimental outcomes when using this compound can often be traced back to the methodologies employed. Below is a guide to common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Cell Viability Assays (e.g., MTT, CCK-8) | Inconsistent Cell Seeding: Uneven cell distribution across wells. | - Ensure thorough mixing of cell suspension before and during plating.- Use a calibrated multichannel pipette.- Avoid using the outer wells of 96-well plates, which are prone to evaporation ("edge effect"). Fill these with sterile PBS or media.[1] |
| Variable this compound Activity: Degradation or improper storage of this compound. | - Aliquot this compound upon receipt and store at the recommended temperature.- Avoid repeated freeze-thaw cycles.- Prepare fresh dilutions for each experiment from a stock solution. | |
| Cell Line Specific Effects: Different cell lines exhibit varying sensitivity to this compound. | - Confirm the expression of COX-2 and sEH in your cell line.- Perform a dose-response curve to determine the optimal concentration range for your specific cell line.[2] | |
| Inconsistent Incubation Times: Variation in treatment duration. | - Standardize the incubation time with this compound across all experiments. | |
| Inconsistent Western Blot Results | Low or No Signal for Target Protein (e.g., p-EGFR, COX-2): | Insufficient Protein Load: The target protein may be of low abundance. |
| Suboptimal Antibody Concentration: Primary or secondary antibody concentration is too low. | ||
| Ineffective this compound Treatment: this compound may not be effectively inhibiting the pathway. | ||
| High Background or Non-Specific Bands: | Inadequate Blocking: Non-specific antibody binding to the membrane. | |
| Antibody Cross-Reactivity: The antibody may be recognizing other proteins. | ||
| Variability in Immunoprecipitation (IP) | High Background: Non-specific binding of proteins to the beads or antibody. | - Pre-clear the lysate by incubating it with beads before adding the primary antibody.[2][3] - Wash the beads extensively after antibody incubation.[3] - Use a non-relevant IgG of the same isotype as a negative control. |
| Low Yield of Target Protein: Inefficient pulldown of the protein of interest. | - Ensure the antibody is validated for IP.- Optimize the amount of antibody and lysate used.- Use a lysis buffer that does not disrupt the antibody-antigen interaction. | |
| Inconsistent In Vivo Animal Study Results | Variable Drug Exposure: Differences in this compound administration and bioavailability. | - Ensure accurate and consistent dosing (e.g., oral gavage, subcutaneous injection).[4]- Use a consistent vehicle for this compound dissolution (e.g., PEG400).[5]- Monitor animal weight and adjust dosage accordingly. |
| Biological Variability: Inherent differences between individual animals. | - Use a sufficient number of animals per group to achieve statistical power.- Randomize animals into treatment groups.- Ensure consistent housing and environmental conditions. | |
| Inconsistent Tissue Harvesting and Processing: | - Standardize the time of day for tissue collection.- Process tissues consistently and promptly after harvesting to prevent degradation of target molecules. |
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are not consistent between experiments. What are the most likely causes?
A1: The most common sources of variability in cell-based assays are inconsistent cell seeding, degradation of the compound, and cell line-specific effects.[6][7] Ensure you are using a consistent cell number per well, that your this compound stock is properly stored and freshly diluted, and that you have established an optimal dose-response curve for your particular cell line. Also, be mindful of the "edge effect" in 96-well plates, where wells on the perimeter can experience more evaporation, leading to altered cell growth and drug concentration.[1]
Q2: I am not seeing the expected decrease in phosphorylated EGFR (p-EGFR) in my western blot after treating with this compound. What should I check?
A2: First, confirm that your cell line expresses EGFR and that the pathway is active under your experimental conditions. You may need to stimulate the cells with EGF to see a robust p-EGFR signal.[8] Second, verify the activity of your this compound; it may have degraded. Third, check your western blot protocol. Ensure you have loaded enough protein, are using an appropriate and validated p-EGFR antibody at the correct dilution, and that your transfer was efficient. Including a positive control (a cell line where this compound is known to inhibit EGFR signaling) can help troubleshoot this issue.[2]
Q3: When I perform immunoprecipitation of a target protein from this compound-treated cells, I get a high background. How can I reduce this?
A3: High background in IP is often due to non-specific binding of proteins to the beads or the antibody.[9] To mitigate this, pre-clear your lysate by incubating it with the beads alone before adding your specific antibody. This will remove proteins that non-specifically bind to the beads. Additionally, ensure you are washing the beads sufficiently after the antibody pulldown and consider using a more stringent wash buffer. Using an isotype control antibody will also help you determine if the background is due to non-specific binding to the immunoglobulin itself.[2]
Q4: What is the recommended vehicle and route of administration for in vivo studies with this compound?
A4: Published studies have successfully used vehicles such as PEG400 for subcutaneous injection and oral gavage.[5] The choice of vehicle and route of administration may depend on the specific experimental model and desired pharmacokinetic profile. It is crucial to maintain consistency in the vehicle and administration method across all experimental groups to minimize variability.
Q5: How does this compound affect the NLRP3 inflammasome pathway?
A5: this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[10][11][12] It can reduce the expression of key components of the inflammasome, such as NLRP3 and pro-caspase-1, and inhibit the subsequent processing and release of pro-inflammatory cytokines like IL-1β.[10] This effect is thought to be mediated, in part, by the anti-inflammatory properties of this compound stemming from its dual inhibition of COX-2 and sEH.[13]
Experimental Protocols
General Protocol for Cell Viability (CCK-8/MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
General Protocol for Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
General Protocol for Immunoprecipitation
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Analysis: Analyze the eluted proteins by western blotting.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways.
Caption: General experimental workflow for studying this compound.
References
- 1. reddit.com [reddit.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual sEH/COX-2 Inhibition Using this compound—A Promising Approach to Antiangiogenesis-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation [thno.org]
- 12. This compound ameliorates high-fat diet-induced non-alcoholic fatty liver disease via inhibiting NLRP3 inflammasome activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A COX-2/sEH dual inhibitor this compound ameliorates cecal ligation and puncture-induced sepsis in mice via anti-inflammation and anti-oxidative stress [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reproducing Ptupb Study Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reproducing study outcomes involving the dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, PTUPB. The information is based on published research and aims to address specific issues that may be encountered during experimentation.
Troubleshooting and FAQs
Q1: We are not observing the reported antihypertensive effects of this compound in our rat model of sorafenib-induced nephrotoxicity. What are some potential reasons?
A1: Several factors could contribute to a lack of antihypertensive effect. Please verify the following:
-
Animal Model: Ensure the use of male Sprague-Dawley rats on a high-salt diet (e.g., 8% NaCl), as this was the model used in key studies.[1][2]
-
Sorafenib Administration: Sorafenib should be administered for a sufficient duration to induce hypertension. One study administered it for 56 days at 20 mg/kg/day, p.o., with hypertension becoming apparent after 28 days.[1][2]
-
This compound Administration: The timing and route of this compound administration are critical. In the referenced study, this compound was co-administered from day 28 through 56 via an intraperitoneal osmotic pump at a dose of 10 mg/kg/day.[1][2] A different dosing regimen may yield different results.
-
Blood Pressure Measurement: Ensure that the rats are acclimated to the blood pressure measurement system (e.g., tail-cuff system) before the study begins to minimize stress-induced fluctuations.[1][2]
Q2: Our in vitro experiments with this compound on cancer cell lines are not showing the expected level of cytotoxicity. Why might this be?
A2: The cytotoxic effects of this compound can be cell-line dependent and may not be as potent as other chemotherapeutic agents when used as a monotherapy.
-
Cell Line Specificity: In one study, the IC50 of this compound on the 5637 bladder cancer cell line was 90.4 μM, which is relatively high.[3] However, this compound has been shown to be effective in suppressing glioblastoma cell proliferation at concentrations of 20-30 μM.[4]
-
Synergistic Effects: this compound's primary antitumor efficacy in some models is derived from its ability to potentiate other chemotherapeutics like cisplatin, rather than direct cytotoxicity.[3][5] Consider using this compound in combination with other agents.
-
Anti-Angiogenic Role: A key mechanism of this compound in vivo is the inhibition of angiogenesis.[4][6] This effect may not be fully captured in standard 2D cell culture proliferation assays.
Q3: We are having trouble reproducing the anti-inflammatory effects of this compound in our CCl4-induced liver fibrosis model. What should we check?
A3: Reproducing the anti-inflammatory outcomes in this model requires careful attention to the induction of fibrosis and the treatment protocol.
-
Model Induction: Liver fibrosis is typically induced by subcutaneous injection of carbon tetrachloride (CCl4) over a prolonged period (e.g., 16 weeks).[7] The severity of fibrosis and inflammation can vary, so it's important to have consistent induction.
-
This compound Treatment: In the successful study, oral administration of this compound (10 mg/kg) was initiated after the establishment of fibrosis and continued for 4 weeks.[7]
-
Biomarkers: Assess a range of inflammatory markers. Successful studies showed a significant decrease in serum IL-6, hepatic F4/80, and CD68-positive macrophage infiltration.[7][8] If you are only measuring one marker, you may not be getting a complete picture.
Quantitative Data Summary
The following tables summarize key quantitative outcomes from various this compound studies.
Table 1: Hemodynamic and General Characteristics in a Rat Model of Liver Fibrosis and Portal Hypertension [7][8]
| Parameter | Control (OO-VEH) | Fibrosis Model (CCl4-VEH) | This compound Treated (CCl4-PTUPB) |
| Body Weight (g) | 562.25 ± 65.38 | 465.75 ± 11.15 | Rebounded (not specified) |
| Liver Weight (g) | 26.93 ± 1.77 | 21.63 ± 0.93 | Rebounded (not specified) |
| Portal Pressure (mmHg) | 5.40 ± 1.13 | 17.50 ± 4.65 | 6.37 ± 1.40 |
| Mean Arterial Pressure | Comparable | Comparable | Unchanged |
| Heart Rate | Comparable | Comparable | Unchanged |
Table 2: Effects of this compound on Sorafenib-Induced Hypertension and Proteinuria in Rats [1][2]
| Parameter | Control | Sorafenib Only | Sorafenib + this compound |
| Blood Pressure (mmHg) at Day 56 | Not specified | 200 ± 7 | 159 ± 4 |
| Proteinuria (P/C ratio) at Day 56 | 2.6 ± 0.4 | 35.8 ± 3.5 | Reduced by 73% |
Methodologies and Experimental Protocols
1. CCl4-Induced Liver Fibrosis and Portal Hypertension Model
-
Induction: Subcutaneous injection of CCl4 for 16 weeks to establish the liver cirrhosis model.[7]
-
Treatment: Oral administration of this compound (10 mg/kg) for 4 weeks following model establishment.[7]
-
Key Analyses: Measurement of portal pressure (PP), histological analysis of liver fibrosis (e.g., Sirius Red staining), immunohistochemistry for inflammatory and angiogenic markers (e.g., CD68, VEGF, vWF), and gene expression analysis for sEH, COX-2, and TGF-β.[7][8]
2. Sorafenib-Induced Nephrotoxicity Model
-
Animals: Male Sprague-Dawley rats (8-10 weeks old) on a high-salt (8% NaCl) diet.[1][2]
-
Induction: Oral administration of sorafenib (20 mg/kg/day) for 56 days.[1][2]
-
Treatment: Co-administration of this compound (10 mg/kg/day) from day 28 through day 56 via an intraperitoneal osmotic pump.[1][2]
-
Key Analyses: Systolic blood pressure measurement using a tail-cuff system, urine collection for proteinuria analysis, and kidney histopathology for assessing intratubular cast formation, interstitial fibrosis, and glomerular injury.[1][2]
3. Bladder Cancer Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Subcutaneous implantation of patient-derived bladder cancer tissue.
-
Treatment:
-
Key Analyses: Measurement of tumor volume, overall survival analysis, and immunohistochemistry of tumor tissue for markers of apoptosis (cleaved caspase-3), proliferation (Ki-67), and angiogenesis (CD31).[3]
Signaling Pathways and Workflows
Caption: Mechanism of action for the dual sEH/COX-2 inhibitor this compound.
References
- 1. Dual sEH/COX-2 Inhibition Using this compound—A Promising Approach to Antiangiogenesis-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual sEH/COX-2 Inhibition Using this compound—A Promising Approach to Antiangiogenesis-Induced Nephrotoxicity [frontiersin.org]
- 3. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Frontiers | COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension [frontiersin.org]
- 8. COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preparation of Ptupb in PEG400 for Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing Ptupb in Polyethylene Glycol 400 (PEG400) for oral gavage administration in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it formulated in PEG400?
A1: this compound is a potent dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), enzymes that play a role in inflammation and cancer.[1][2] Due to its likely hydrophobic nature, this compound requires a vehicle like PEG400 to ensure its solubility and bioavailability when administered orally. PEG400 is a commonly used, safe, and effective solvent for delivering non-aqueous compounds in in vivo studies.
Q2: Is there a validated protocol for preparing this compound in PEG400 for oral gavage?
A2: While the scientific literature confirms the use of PEG as a vehicle for oral administration of this compound, a single, universally validated, step-by-step protocol is not consistently detailed. However, based on existing studies and general best practices for formulating compounds in PEG400, a reliable protocol can be established. One study, for instance, administered this compound at 30 mg/kg in PEG300 via oral gavage.[3] Another study dissolved this compound in PEG400 for administration in drinking water.[4]
Q3: What is the recommended concentration of this compound in a PEG400 formulation?
A3: The concentration of this compound will depend on the desired dosage (e.g., mg/kg) and the dosing volume for the animal model. It is crucial to determine the solubility of this compound in your specific PEG400 formulation to avoid precipitation. A pilot solubility test is highly recommended.
Q4: Can co-solvents be used with PEG400 to dissolve this compound?
A4: Yes, co-solvents are often used to enhance the solubility of compounds in PEG formulations. Dimethyl sulfoxide (DMSO) has been successfully used as a co-solvent with PEG400 for in vivo administration of this compound, specifically for intraperitoneal injections in a 1:1 (v/v) ratio of PEG400 to DMSO.[5] The use of a small percentage of DMSO may be beneficial for oral gavage formulations as well, but it should be kept to a minimum and its potential effects on the experiment should be considered.
Q5: Are there any potential side effects of using PEG400 as a vehicle?
A5: While generally considered safe, high concentrations of PEG400 and prolonged administration may impact the gut microbiota.[6][7][8][9][10] Researchers should be aware of these potential effects and include appropriate vehicle control groups in their studies.
Experimental Protocol: Preparation of this compound in PEG400 for Oral Gavage
This protocol provides a general guideline. Researchers should optimize the formulation based on their specific experimental needs and the solubility of their this compound batch.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG400)
-
Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)
-
Sterile, amber glass vials
-
Sterile magnetic stir bar and stir plate
-
Warming plate or water bath (optional)
-
Sonicator (optional)
-
Sterile syringes and gavage needles
Procedure:
-
Determine the Target Concentration: Calculate the required concentration of this compound in the formulation based on the desired dose (mg/kg) and the administration volume (typically 5-10 mL/kg for mice).
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile amber glass vial.
-
Add Co-solvent (Optional): If using a co-solvent, add a small, precise volume of DMSO to the this compound powder. A starting point could be 5-10% of the final volume. Gently swirl to wet the powder.
-
Add PEG400: Add the calculated volume of PEG400 to the vial.
-
Dissolution:
-
Place a sterile magnetic stir bar in the vial and stir the mixture on a stir plate at room temperature.
-
If the compound does not dissolve readily, gentle warming (37-40°C) can be applied using a warming plate or water bath.
-
Sonication in a bath sonicator for short intervals can also aid in dissolution.
-
-
Visual Inspection: Once the this compound is fully dissolved, the solution should be clear and free of any visible particles.
-
Storage: Store the final formulation in a tightly sealed, light-protected vial. Storage conditions (room temperature or 4°C) and stability should be determined on a case-by-case basis. For long-term storage, it is advisable to prepare fresh solutions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound does not dissolve completely. | Insufficient solvent volume or low solubility. | - Increase the proportion of PEG400.- Introduce or increase the percentage of a co-solvent like DMSO.- Apply gentle heat (37-40°C) and/or sonication. |
| Precipitation occurs after preparation. | The solution is supersaturated or has low stability. | - Prepare a less concentrated solution.- Store the solution at a controlled room temperature, avoiding cold temperatures.- Prepare the formulation fresh before each use. |
| The solution is too viscous for gavage. | High concentration of PEG400. | - Dilute the formulation with a suitable vehicle like sterile water or saline, if compatible with the solubility of this compound.- Use a gavage needle with a slightly larger gauge. |
| Phase separation is observed. | Immiscibility of components. | - Ensure all components are thoroughly mixed.- Consider the use of a surfactant, although this will require additional validation for its effects on the experiment. |
Quantitative Data Summary
| Compound | Vehicle | Concentration/Dose | Administration Route | Reference |
| This compound | PEG300 | 30 mg/kg | Oral Gavage | [3] |
| This compound | PEG400 | 10 mg/kg in drinking water | Oral | [4] |
| This compound | 1:1 (v/v) PEG400/DMSO | 60 mg/kg/day | Intraperitoneal Injection | [5] |
| This compound | PEG400 | 5 mg/kg | Subcutaneous Injection | [11][12] |
| Celecoxib (a COX-2 inhibitor) | PEG400 | 414.804 mg/mL (Solubility) | N/A | [13] |
Signaling Pathway
This compound acts by dually inhibiting the COX-2 and sEH pathways, which are involved in the metabolism of arachidonic acid. This dual inhibition can synergistically suppress processes like tumor growth and inflammation.
Caption: Simplified signaling pathway of this compound as a dual inhibitor of COX-2 and sEH.
Experimental Workflow
The following diagram illustrates the logical flow for preparing this compound in PEG400 for oral gavage.
Caption: Workflow for the preparation of this compound in PEG400 for oral gavage.
References
- 1. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension [frontiersin.org]
- 5. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. [PDF] Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice | Semantic Scholar [semanticscholar.org]
- 10. doaj.org [doaj.org]
- 11. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX-2/sEH Dual Inhibitor this compound Attenuates Epithelial-Mesenchymal Transformation of Alveolar Epithelial Cells via Nrf2-Mediated Inhibition of TGF-β1/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Western Blots with Ptupb Treatment
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected bands in Western blots following treatment with Ptupb. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My Western blot shows unexpected bands after treating my cells with this compound. What are the general causes for such artifacts?
Unexpected bands in a Western blot can arise from a variety of factors, broadly categorized as issues with the sample, the antibodies, or the overall technique. It is crucial to systematically evaluate each component of your experiment to identify the source of the problem.
Q2: How can my sample preparation lead to unexpected bands?
Several aspects of sample preparation can result in unexpected bands:
-
Protein Degradation: If samples are not handled properly (e.g., not kept on ice, insufficient protease inhibitors), proteases can cleave your target protein, leading to bands at a lower molecular weight than expected.[1][2]
-
Protein Overloading: Loading too much protein onto the gel can cause "ghost bands" or faint, non-specific bands due to weak, off-target antibody binding.[2][3][4]
-
Incomplete Denaturation: If samples are not fully reduced and denatured, proteins may form dimers or multimers, or interact with other proteins, resulting in bands at a higher molecular weight.[5][6]
-
Post-Translational Modifications (PTMs): The presence of isoforms, splice variants, or PTMs such as phosphorylation or glycosylation can alter the apparent molecular weight of the target protein.[4][5]
Q3: Could the primary or secondary antibodies be the cause of the unexpected bands?
Yes, antibodies are a frequent source of non-specific bands:
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and the appearance of extra bands.[3][7][8]
-
Low Antibody Specificity: The primary antibody may have a low specificity for your target protein, causing it to bind to other proteins with similar epitopes.[7] Polyclonal antibodies, in particular, can sometimes recognize multiple epitopes.[4]
-
Secondary Antibody Issues: The secondary antibody might be binding non-specifically to other proteins in the lysate or to endogenous immunoglobulins.[4] Running a control lane with only the secondary antibody can help identify this issue.[5][6]
Q4: How can my Western blot technique contribute to these unexpected bands?
Technical aspects of the Western blot procedure are critical for clean results:
-
Inadequate Blocking: Incomplete blocking of the membrane can lead to the primary and secondary antibodies binding non-specifically to the membrane.[7]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can result in high background and non-specific bands.
-
Contamination: Contaminated buffers or equipment can introduce proteins that may be detected by your antibodies.[6]
Troubleshooting this compound-Specific Unexpected Bands
This compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[9][10][11] Its mechanism of action can lead to changes in various signaling pathways and protein expression levels, which may manifest as unexpected bands in your Western blot.
Q5: I see a band at a lower molecular weight than my target protein after this compound treatment. What could be the cause?
This compound has been shown to enhance apoptosis.[9][10] This can lead to the cleavage of certain proteins.
-
Cleavage of Apoptotic Markers: If your target protein is a substrate for caspases, which are activated during apoptosis, you may observe a smaller cleavage product. For example, PARP is a well-known caspase substrate that is cleaved during apoptosis.
-
Protein Degradation: As mentioned in the general troubleshooting section, this compound-induced cellular stress could potentially lead to the degradation of your target protein.
Q6: I am observing a band at a higher molecular weight after this compound treatment. What does this indicate?
While less common, a higher molecular weight band could be due to:
-
Post-Translational Modifications: this compound's effect on signaling pathways could potentially alter the post-translational modification status of your protein of interest, leading to a shift in its molecular weight.
-
Protein-Protein Interactions: In some cases, drug treatments can induce or stabilize protein-protein interactions, which might not be fully disrupted by the sample preparation, leading to higher molecular weight complexes.[5]
Q7: Could this compound be altering the expression of proteins other than my target, which are then being detected by my antibody?
Yes, this is a possibility. This compound is known to affect several signaling pathways and the expression of various proteins.
-
Off-Target Antibody Binding: Your primary antibody might be cross-reacting with a protein whose expression is modulated by this compound.
-
Known Downstream Effects of this compound: this compound has been shown to suppress the EGF/EGFR signaling pathway and HMMR expression.[12] It also affects the expression of cell cycle regulators like CDK4 and CDK6, and transcription factors like ZEB1.[12][13][14] If your antibody has any cross-reactivity with these or other proteins in these pathways, you may see unexpected bands.
The following table summarizes proteins and pathways known to be affected by this compound, which could potentially lead to unexpected Western blot results:
| Protein/Pathway | Effect of this compound Treatment | Potential Western Blot Observation |
| COX-2 | Inhibition | Decreased expression or activity |
| sEH | Inhibition | Altered levels of downstream metabolites |
| EGFR Signaling | Suppression of expression and activation | Decreased phosphorylation of EGFR, ERK1/2, and AKT[12] |
| HMMR | Suppression of expression | Decreased HMMR protein levels[12] |
| Cell Cycle Regulators | Downregulation of CDK4 and CDK6[13] | Decreased protein levels of CDK4 and CDK6 |
| Apoptosis | Enhancement | Increased levels of cleaved caspases and other apoptotic markers[9][10] |
| Proliferation Markers | Downregulation | Decreased levels of proliferation markers |
| EMT Markers | Downregulation of ZEB1 and α-SMA[14] | Decreased protein levels of ZEB1 and α-SMA |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting unexpected bands in your Western blot after this compound treatment.
Caption: Troubleshooting workflow for unexpected Western blot bands.
This compound Signaling Pathway Interactions
This diagram illustrates the known signaling pathways affected by this compound, which may help in identifying the source of unexpected bands.
Caption: Signaling pathways affected by this compound treatment.
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general guideline. Optimal conditions for specific antibodies and cell types should be determined empirically.
-
Sample Preparation (Cell Lysates):
-
After treatment with this compound or vehicle control, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load samples and a molecular weight marker onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich and perform a wet or semi-dry transfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C for wet transfer).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
- 12. Principle of Western Blot (WB) experiment for protein immunoblotting - Western Blot - Immunoway [immunoway.com]
- 13. arp1.com [arp1.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Chemotherapy-Induced Toxicity with PTUPB in Animal Models
Welcome to the technical support center for researchers utilizing PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) in animal models. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experimental design and execution when using this compound to mitigate the toxicity of other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][2][3][4] Its mechanism of action involves modulating the arachidonic acid pathway. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins like PGE2.[1][2][5][6][7] By inhibiting sEH, it increases the levels of epoxyeicosatrienoic acids (EETs), which generally have anti-inflammatory and organ-protective effects.[1][2][4][5][6][7] This dual action contributes to its ability to reduce inflammation and protect normal tissues from the toxic effects of drugs like cisplatin.[1][2]
Q2: What is the typical toxicity profile of this compound when administered alone in animal models?
A2: Preclinical studies have consistently shown that this compound has an excellent safety profile with no overt signs of toxicity.[5][7] In mouse models, this compound monotherapy did not lead to significant weight loss or other observable cytotoxic effects.[1][2][5][7]
Q3: Can this compound interfere with the anti-cancer efficacy of chemotherapeutic agents?
A3: No, in fact, studies have shown that this compound can potentiate the anti-tumor activity of cisplatin-based therapies without interfering with their primary mechanism of action.[1][2][8] For instance, this compound does not alter the formation of platinum-DNA adducts, which is the critical step in cisplatin-induced cell death.[1][2] Similarly, it does not interfere with the anti-tumor activity of sorafenib.[4]
Q4: How should this compound be prepared and administered to animals?
A4: this compound is typically dissolved in a vehicle like PEG 300 or PEG 400 for administration.[1][9][10] It is orally bioavailable and can be administered via oral gavage.[1] In some studies, it has also been administered subcutaneously.[9] For long-term studies, it can be mixed into drinking water.[10]
Troubleshooting Guides
Issue 1: Unexpected animal weight loss in the this compound combination therapy group.
-
Question: We are co-administering this compound with cisplatin and observing significant weight loss, similar to the cisplatin-only group. We expected this compound to mitigate this. What could be the issue?
-
Answer: While this compound has been shown to not exacerbate cisplatin-induced weight loss, it may not completely prevent it.[1][2] Cisplatin is highly toxic, and some weight loss is expected.[1][2]
-
Check your dosage: Ensure the dose of cisplatin is appropriate for the animal model. Excessive cisplatin toxicity might overwhelm the protective effects of this compound.
-
Vehicle effects: Confirm that the vehicle (e.g., PEG 300) is not contributing to toxicity. Run a vehicle-only control group.
-
This compound dosage and timing: In studies where this compound potentiated cisplatin efficacy without increasing toxicity, this compound was administered daily by oral gavage, while cisplatin was given in cycles.[1] Ensure your administration schedule allows for the protective effects of this compound to be established.
-
Issue 2: Lack of nephroprotection when co-administering this compound with a nephrotoxic agent.
-
Question: We are using this compound with sorafenib but are not seeing the expected reduction in proteinuria and kidney damage. Why might this be?
-
Answer: this compound has been demonstrated to mitigate sorafenib-induced nephrotoxicity in rats on a high-salt diet, a model that exacerbates kidney injury.[3][4][11]
-
Animal model: The underlying health of the animal model can influence the severity of kidney injury and the efficacy of this compound. The use of a high-salt diet in the sorafenib study was a key factor in inducing pronounced nephrotoxicity that could then be mitigated.[11]
-
Timing of intervention: In the successful sorafenib study, this compound was administered after hypertension and proteinuria were already established, demonstrating a therapeutic effect.[4][11] Consider the timing of your this compound administration (prophylactic vs. therapeutic).
-
Endpoint measurement: Ensure you are measuring relevant markers of kidney injury, such as urinary protein-to-creatinine ratio, blood pressure, and histological changes (e.g., intratubular cast formation, interstitial fibrosis).[3][4][11]
-
Issue 3: Inconsistent anti-inflammatory effects of this compound in our model.
-
Question: The levels of inflammatory markers in our this compound-treated animals are not consistently reduced. What could be the cause?
-
Answer: this compound's anti-inflammatory effects are mediated by its dual inhibition of COX-2 and sEH.[1][2][4]
-
Target engagement: It is crucial to confirm that this compound is hitting its targets in your model. You can measure the downstream metabolites of the COX-2 and sEH pathways. For example, this compound treatment should decrease levels of prostaglandins (e.g., PGE2, PGD2) and increase levels of EETs.[1][2][5][6][7]
-
Model-specific inflammation: The nature of the inflammatory stimulus in your model is important. This compound has shown efficacy in mitigating LPS-induced acute lung injury by inhibiting the NLRP3 inflammasome.[9] The inflammatory pathways in your model may be different.
-
Pharmacokinetics: Ensure the dose and route of administration are sufficient to achieve therapeutic concentrations of this compound in the target tissue.
-
Quantitative Data Summary
Table 1: Effect of this compound on Sorafenib-Induced Nephrotoxicity in Rats [3][4][11]
| Parameter | Sorafenib Only (Day 56) | Sorafenib + this compound (Day 56) | Percent Improvement |
| Systolic Blood Pressure | 200 ± 7 mmHg | 159 ± 4 mmHg | ~20.5% reduction |
| Proteinuria (P/C ratio) | 35.8 ± 3.5 | ~9.7 (calculated) | ~73% reduction |
Table 2: Efficacy of this compound in Combination with Cisplatin in Bladder Cancer PDX Models [1][2]
| Treatment Group | Tumor Volume Reduction (vs. Vehicle) | Body Weight Change |
| This compound Monotherapy | Significant reduction | Slight decrease (not statistically significant) |
| Cisplatin Monotherapy | Significant reduction | Significant weight loss |
| This compound + Cisplatin | Potentiated tumor reduction vs. cisplatin alone | No further increase in weight loss compared to cisplatin alone |
Experimental Protocols
Protocol 1: Mitigation of Sorafenib-Induced Nephrotoxicity in Rats
This protocol is adapted from studies demonstrating the nephroprotective effects of this compound.[3][4][11]
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Diet: Place animals on a high-salt diet (8% NaCl) to promote hypertension and exacerbate kidney injury.
-
Induction of Injury: Administer sorafenib at 20 mg/kg/day orally for 56 days.
-
Treatment Groups:
-
Control (vehicle only)
-
Sorafenib only
-
Sorafenib + this compound
-
-
This compound Administration: From day 28 to day 56, co-administer this compound at 10 mg/kg/day intraperitoneally.
-
Monitoring:
-
Measure systolic blood pressure via tail cuff every 14 days.
-
Collect urine every 14 days to analyze for proteinuria (protein-to-creatinine ratio).
-
-
Endpoint Analysis (Day 56):
-
Euthanize animals and collect blood and kidney tissues.
-
Perform histological analysis of kidney sections for intratubular cast formation, interstitial fibrosis, and glomerular injury.
-
Conduct immunohistochemistry for markers like nephrin.
-
Protocol 2: Evaluating this compound's Effect on Cisplatin Efficacy and Toxicity
This protocol is based on studies in bladder cancer patient-derived xenograft (PDX) models.[1][2]
-
Animal Model: Immunodeficient mice (e.g., NSG mice) bearing bladder cancer PDX.
-
Tumor Implantation: Implant tumor fragments subcutaneously. Allow tumors to reach a volume of 100-200 mm³.
-
Randomization and Treatment Groups:
-
Vehicle control (e.g., PEG 300, oral)
-
This compound only (30 mg/kg, oral gavage, once daily)
-
Cisplatin only (2 mg/kg, i.v., on days 1, 2, 3, 15, 16, 17)
-
This compound + Cisplatin
-
-
Monitoring:
-
Measure tumor volume every 3-4 days using the formula: 0.5 × length × width².
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, collect tumors and major organs (kidney, liver) for analysis.
-
Perform histological examination of organs for signs of toxicity.
-
Analyze tumors for markers of apoptosis (e.g., TUNEL staining) and proliferation (e.g., Ki-67).
-
Analyze signaling pathways (e.g., MAPK/ERK, PI3K/AKT/mTOR) via Western blot.
-
Mandatory Visualizations
Caption: Mechanism of this compound as a dual inhibitor of COX-2 and sEH.
Caption: General experimental workflow for assessing this compound's toxicity mitigation effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dual sEH/COX-2 Inhibition Using this compound—A Promising Approach to Antiangiogenesis-Induced Nephrotoxicity [frontiersin.org]
- 4. Dual sEH/COX-2 Inhibition Using this compound—A Promising Approach to Antiangiogenesis-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-2/sEH Dual Inhibitor this compound Potentiates the Antitumor Efficacy of Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension [frontiersin.org]
- 11. Dual sEH/COX-2 Inhibition Using this compound—A Promising Approach to Antiangiogenesis-Induced Nephrotoxicity [escholarship.org]
Technical Support Center: Optimizing Ptupb Incubation Time in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Ptupb in various cell-based assays. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][2][3] Its mechanism of action involves the modulation of several signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, by reducing the levels of prostaglandins like PGE2 and increasing the levels of sEH substrates.[1][2]
Q2: Why is optimizing incubation time for this compound crucial in cell-based assays?
Optimizing incubation time is critical for obtaining accurate and reproducible data. The effects of this compound on cellular processes such as proliferation, apoptosis, and signaling pathway modulation are time-dependent. Insufficient incubation may not allow for the full biological effect to manifest, while excessive incubation could lead to secondary effects, cytotoxicity, or misleading results.[4]
Q3: What are the typical incubation times reported for this compound in the literature?
Reported incubation times for this compound vary depending on the cell type and the specific assay being performed. For instance, in glioblastoma cell lines, proliferation assays have been conducted with incubation times of up to 72 hours.[5] For signaling pathway analysis via Western blot, shorter incubation times, such as 6 hours, have been used to observe changes in protein phosphorylation.[5]
Q4: What factors can influence the optimal incubation time for this compound?
Several factors can influence the ideal incubation time, including:
-
Cell type: Different cell lines have varying doubling times and metabolic rates, which will affect their response to this compound.[4]
-
This compound concentration: The concentration of this compound used will impact the rate and magnitude of the cellular response.
-
Assay type: The specific endpoint being measured (e.g., cell viability, protein expression, enzyme activity) will dictate the necessary incubation period.
-
Target abundance and turnover: The expression level and turnover rate of the target proteins (COX-2, sEH, and downstream signaling molecules) can influence the time required to observe an effect.
Troubleshooting Guide
Issue 1: No significant effect of this compound is observed at the chosen incubation time.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | The biological effect of this compound may not have had sufficient time to manifest. Perform a time-course experiment with a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration. |
| This compound concentration is too low. | The concentration of this compound may be insufficient to elicit a response. Perform a dose-response experiment with a range of concentrations at a fixed, extended incubation time. |
| Cell density is too high. | High cell confluency can alter cellular responses. Ensure that cells are seeded at an appropriate density and do not become over-confluent during the incubation period. |
| Incorrect assay endpoint. | The chosen assay may not be sensitive to the effects of this compound within the selected timeframe. Consider using an alternative or more sensitive assay to measure the desired outcome. |
Issue 2: High variability is observed between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent incubation conditions. | Ensure that all experimental parameters, including temperature, CO2 levels, and humidity, are kept consistent across all experiments.[6] |
| Cell passage number. | High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells with a consistent and low passage number for all experiments. |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS. |
Issue 3: Unexpected cytotoxicity is observed.
| Possible Cause | Troubleshooting Step |
| Incubation time is too long. | Prolonged exposure to this compound, even at a seemingly optimal concentration, may induce off-target effects or cytotoxicity. Re-evaluate the incubation time with a shorter time-course. |
| Solvent toxicity. | The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. Run a vehicle control with the solvent alone to assess its effect on cell viability. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound in a Cell Proliferation Assay (e.g., CCK-8)
This protocol outlines a general procedure for optimizing the incubation time of this compound for a cell proliferation assay using a colorimetric method like the Cell Counting Kit-8 (CCK-8).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Cell Adhesion: Allow cells to adhere and stabilize for 24 hours in a cell culture incubator (37°C, 5% CO2).
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
-
Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).
-
CCK-8 Assay:
-
At each time point, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot cell viability against this compound concentration for each incubation time to determine the IC50 value at each time point.
-
Data Presentation:
The quantitative data from the time-course and dose-response experiments should be summarized in tables for clear comparison.
Table 1: Effect of Incubation Time on this compound IC50 Values
| Incubation Time (hours) | IC50 (µM) |
| 24 | > 30 |
| 48 | 25.5 |
| 72 | 18.2 |
Table 2: Cell Viability (%) at Different this compound Concentrations and Incubation Times
| This compound Conc. (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | 98.1 | 85.3 | 70.4 |
| 20 | 95.7 | 60.1 | 45.2 |
| 30 | 92.3 | 48.9 | 22.7 |
Visualizations
Signaling Pathways Affected by this compound
The following diagram illustrates the key signaling pathways modulated by this compound.
References
- 1. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. oroxbios.com [oroxbios.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Long-Term Storage of PTP1B Stocks
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Protein Tyrosine Phosphatase 1B (PTP1B) stocks. It includes troubleshooting advice and frequently asked questions to ensure the stability and activity of your PTP1B preparations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of PTP1B stocks?
For long-term storage, it is highly recommended to store PTP1B stocks at -80°C.[1] While -20°C is suitable for short-term storage, -80°C minimizes enzymatic activity and degradation over extended periods.[1] Some protocols also suggest flash-freezing aliquots in liquid nitrogen for storage at -80°C.[2] For lyophilized PTP1B, storage at -20°C to -80°C is recommended for up to 12 months.[3]
Q2: What is the recommended buffer composition for storing PTP1B?
The ideal storage buffer for PTP1B should maintain a stable pH and contain components that preserve its activity and prevent aggregation. Common buffer components include:
-
Buffering agent: 25-50 mM HEPES or Tris-HCl, typically at a pH of 7.2-7.5.[4]
-
Reducing agents: 1-2 mM Dithiothreitol (DTT) or β-mercaptoethanol to prevent oxidation of the catalytic cysteine residue.[4]
-
Chelating agents: 1 mM EDTA to prevent metal-catalyzed oxidation.[4]
-
Cryoprotectants: 20-50% glycerol to prevent the formation of ice crystals during freezing, which can denature the protein.
Q3: Should I add a carrier protein to my PTP1B stocks?
Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5 mg/mL is recommended, especially for dilute protein solutions (<1 mg/mL).[5] Carrier proteins enhance stability, increase shelf-life, and prevent the loss of PTP1B due to adsorption to storage vials.[3][5] However, for applications where BSA may interfere, carrier-free formulations should be used.[5]
Q4: How many times can I freeze-thaw my PTP1B aliquots?
It is strongly advised to avoid repeated freeze-thaw cycles as they can lead to protein denaturation, aggregation, and a significant loss of enzymatic activity.[3][6] Upon initial thawing, it is best practice to create single-use aliquots to be stored at -80°C.[4][7]
Q5: What is the recommended concentration for storing PTP1B?
Storing PTP1B at a concentration of 0.1-1.0 mg/mL is generally recommended.[3] Storing proteins at a concentration that is too high can lead to aggregation, while very dilute solutions are more susceptible to inactivation and loss.
Q6: Is lyophilization a good option for long-term storage of PTP1B?
Yes, lyophilization (freeze-drying) is an excellent method for the long-term storage of PTP1B, as it can preserve the protein for years with minimal degradation.[6] Lyophilized proteins should be stored at -20°C or -80°C and reconstituted in the recommended buffer before use.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of PTP1B Activity | Repeated freeze-thaw cycles. | Prepare single-use aliquots after the initial thaw to minimize freeze-thaw events.[3] |
| Improper storage temperature. | For long-term storage, always use -80°C.[1] For short-term (days to a week), 4°C is acceptable. | |
| Oxidation of the catalytic cysteine. | Ensure the storage buffer contains a reducing agent like DTT or β-mercaptoethanol (1-2 mM).[4] | |
| Incorrect buffer pH. | Maintain a pH between 7.2 and 7.5 using a suitable buffer like HEPES or Tris-HCl.[4] | |
| Protein Aggregation/Precipitation | High protein concentration. | Store PTP1B at a concentration between 0.1-1.0 mg/mL.[3] If aggregation is observed upon thawing, gently mix the solution; do not vortex.[3] |
| Absence of cryoprotectant. | Add glycerol to a final concentration of 20-50% to the storage buffer to prevent ice crystal formation. | |
| Buffer composition. | Optimize the buffer by adjusting salt concentration or adding stabilizers. | |
| Low Protein Recovery After Thawing | Adsorption to the storage vial. | Use low-protein-binding microcentrifuge tubes. The addition of a carrier protein like BSA (0.1-0.5 mg/mL) can also prevent adsorption.[5] |
| Protein degradation. | Add protease inhibitors to the storage buffer, especially during the initial purification stages. |
Quantitative Data on Storage Conditions
The following table summarizes recommended storage conditions for PTP1B stocks based on information from various suppliers and general protein storage guidelines.
| Storage Condition | Temperature | Duration | Recommended For | Key Considerations |
| Liquid Stock (with cryoprotectant) | -80°C | > 6 months | Long-term storage | Optimal for preserving activity. Aliquot to avoid freeze-thaw cycles.[1][3] |
| -20°C | < 6 months | Intermediate-term storage | Ensure at least 20% glycerol is present. | |
| 4°C | < 1 week | Short-term storage/Working stock | Risk of microbial contamination and degradation increases.[3] | |
| Lyophilized Powder | -20°C to -80°C | > 1 year | Long-term archival storage | Highly stable. Reconstitute carefully before use.[3] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PTP1B
-
Centrifuge the vial: Before opening, briefly centrifuge the vial at a low speed (e.g., 3000-3500 rpm for 5 minutes) to ensure the lyophilized powder is at the bottom.[3]
-
Prepare reconstitution buffer: Use a sterile buffer as recommended by the supplier. A typical reconstitution buffer is 25 mM Tris-HCl, pH 7.5, containing 2 mM β-mercaptoethanol, 1 mM EDTA, and 20% glycerol. For carrier-free protein, you may want to add BSA to a final concentration of 500 µg/mL.[5]
-
Reconstitute the protein: Add the recommended volume of reconstitution buffer to the vial to achieve a concentration of 0.1-1.0 mg/mL.
-
Gentle mixing: Gently swirl the vial or pipette the solution up and down to dissolve the protein. Do not vortex , as this can cause denaturation.[3] Let the vial sit at room temperature for about 20 minutes to ensure complete dissolution.[3]
-
Aliquot for storage: Prepare single-use aliquots (at least 20 µL to minimize adsorption effects) in low-protein-binding tubes and store them at -80°C.[3]
Protocol 2: PTP1B Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the dephosphorylation of the substrate pNPP by PTP1B.
Materials:
-
PTP1B enzyme stock
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT.[8]
-
Substrate: 4 mM p-Nitrophenyl Phosphate (pNPP) in assay buffer.[8]
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare PTP1B dilution: Dilute the PTP1B stock to the desired working concentration (e.g., 1 µg/mL) in the assay buffer.[8]
-
Set up the reaction: In a 96-well plate, add the following to each well:
-
130 µL Assay Buffer
-
20 µL of diluted PTP1B enzyme
-
10 µL of any test compounds (or buffer for control)
-
-
Pre-incubate: Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction: Add 40 µL of 4 mM pNPP substrate to each well to start the reaction.[8]
-
Incubate: Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction.
-
Measure absorbance: Read the absorbance at 405 nm using a microplate reader. The yellow color intensity is proportional to the amount of p-nitrophenol produced.
Visualizations
Caption: Experimental workflow for assessing PTP1B stability after long-term storage.
Caption: PTP1B as a negative regulator in the insulin signaling pathway.[7][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analyte stability in whole blood using experimental and datamining approaches. - Biospecimen Research Database [brd.nci.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Qualitative Differences in Protection of PTP1B Activity by the Reductive Trx1 or TRP14 Enzyme Systems upon Oxidative Challenges with Polysulfides or H2O2 Together with Bicarbonate [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Antibody Specificity for Western Blotting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers validate antibody specificity for western blotting applications.
Important Note Regarding "Ptupb"
Before proceeding, it is crucial to clarify the target name "this compound". Our search of scientific literature indicates that This compound is the designation for a chemical compound , specifically a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][2][3][4] As a small molecule, it is not a protein and therefore not a target against which antibodies would be developed.
It is possible that "this compound" is a typographical error for a different protein target, such as PTBP1 (Polypyrimidine tract-binding protein 1). This guide will proceed by providing general antibody validation principles and protocols that can be applied to any protein target. We will use "Your Target Protein" as a placeholder and provide examples relevant to PTBP1 where applicable.
Frequently Asked Questions (FAQs)
Q1: Why can't I find a commercial antibody for "this compound"?
As mentioned in the note above, this compound is a chemical compound, not a protein.[1][2][3][4] Antibodies are generated to recognize specific protein epitopes. Please verify the correct name and accession number of your protein of interest.
Q2: What are the essential first steps to validate a new antibody for Western Blot?
The simplest and most critical first step is to perform a western blot on a complex biological sample (like a cell lysate) and check for a single band at the expected molecular weight of your target protein.[5] This should be compared against a molecular weight ladder. You can check protein databases like UniProt for the predicted molecular weight, as well as any known isoforms or post-translational modifications that might cause the band to migrate differently.[6]
Q3: What are the gold-standard methods for antibody specificity validation?
Gold-standard validation involves using negative controls to prove that the antibody signal disappears when the target protein is absent.[7][8] The two most common and rigorous methods are:
-
Genetic Knockdown/Knockout: Using siRNA/shRNA to reduce the expression of the target protein or using a CRISPR-Cas9 generated knockout cell line that does not express the protein at all.[7][9][10] A specific antibody will show a significantly reduced or absent signal in these systems compared to a control.[7]
-
Use of Control Cell Lines/Tissues: Comparing signal in cell lines or tissues known to have high expression of the target protein (positive control) versus those with no or very low expression (negative control).
Q4: What is the difference between a monoclonal and a polyclonal antibody for western blotting?
-
Monoclonal antibodies recognize a single epitope on the target protein. This high specificity reduces the likelihood of cross-reactivity with other proteins.[9]
-
Polyclonal antibodies are a mixture of antibodies that recognize multiple different epitopes on the same protein. This can lead to a stronger signal, which is useful for detecting low-abundance proteins.[9]
Troubleshooting Guide
This guide addresses common problems encountered during western blotting experiments aimed at validating antibody specificity.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | 1. Protein transfer to the membrane was unsuccessful.2. Primary or secondary antibody was not active or used at too low a concentration.3. The sample does not express the protein of interest.[6]4. ECL substrate is expired or inactive. | 1. Stain the membrane with Ponceau S after transfer to visualize total protein and confirm successful transfer.[11]2. Check antibody storage conditions and try increasing the antibody concentration or incubation time.[6] Ensure the secondary antibody is compatible with the primary (e.g., anti-rabbit secondary for a rabbit primary).[6]3. Run a positive control sample known to express the target protein.[6]4. Use fresh ECL substrate. |
| High Background | 1. Insufficient blocking of the membrane.2. Primary or secondary antibody concentration is too high.3. Insufficient washing.4. Contaminated buffers or equipment.[12] | 1. Increase blocking time to at least 1 hour or try a different blocking agent (e.g., BSA instead of non-fat milk, especially for phospho-antibodies).[11][12]2. Decrease the antibody concentration by performing a dilution series.3. Increase the number and duration of wash steps with TBS-T or PBS-T.[11]4. Use fresh, filtered buffers and clean equipment for all steps.[12] |
| Multiple Non-Specific Bands | 1. Primary antibody concentration is too high.2. The antibody is not specific to the target protein under your experimental conditions.[12]3. Protein degradation has occurred.4. The protein has multiple isoforms, cleavage products, or post-translational modifications.[6] | 1. Decrease the primary antibody concentration.[12]2. This is the core issue to be addressed by validation. Use a negative control like an siRNA-treated lysate to see if the extra bands disappear along with the target band. If they remain, they are non-specific.[10]3. Add fresh protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[6][13]4. Consult literature and protein databases (e.g., UniProt) to check for known isoforms or modifications that could explain the extra bands.[6] |
Experimental Protocols & Data
Protocol 1: Antibody Validation by siRNA Knockdown
This protocol is a powerful method to confirm antibody specificity by demonstrating a loss of signal corresponding to the targeted reduction of the protein.
Methodology:
-
Cell Culture & Transfection:
-
Plate cells (e.g., LN229, HEK293) in 6-well plates.[14] Grow them to ~70% confluency.
-
Prepare three experimental conditions:
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for mRNA degradation and protein depletion.
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each of the three conditions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (against your target protein) overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again extensively.
-
Apply an ECL chemiluminescent substrate and image the blot.[11]
-
-
Analysis:
-
A specific antibody should show a strong band in the non-transfected and scrambled siRNA lanes, and a significantly diminished or absent band in the target siRNA lane.[10]
-
Reprobe the blot for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
-
Example Data: Densitometry from a Validation Experiment
This table illustrates how to present quantitative data from an siRNA knockdown experiment. The values are hypothetical and should be replaced with your actual experimental results.
| Condition | Target Protein Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity | Normalized Intensity (Target/GAPDH) | % Knockdown |
| Non-Transfected Control | 15,230 | 16,100 | 0.946 | N/A |
| Scrambled siRNA | 14,980 | 15,850 | 0.945 | ~0% |
| Target siRNA | 3,150 | 15,920 | 0.198 | ~79% |
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for western blot antibody validation.
Caption: Workflow for siRNA knockdown antibody validation.
References
- 1. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual sEH/COX-2 Inhibition Using this compound—A Promising Approach to Antiangiogenesis-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 9. youtube.com [youtube.com]
- 10. siRNA Knockdown | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of PTUPB and Celecoxib in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), and celecoxib, a selective COX-2 inhibitor. The following data, derived from preclinical studies, highlights their differential impacts on tumor growth, metastasis, and angiogenesis.
Executive Summary
Preclinical evidence suggests that this compound holds a significant advantage over celecoxib in cancer therapy. By targeting both the COX-2 and sEH pathways, this compound demonstrates superior efficacy in inhibiting primary tumor growth, suppressing metastasis, and blocking angiogenesis compared to the selective COX-2 inhibition of celecoxib.[1][2][3] This dual-inhibition strategy appears to overcome some of the limitations observed with celecoxib alone, particularly in its inability to potentiate the effects of chemotherapy in certain cancer models.
Mechanism of Action: A Tale of Two Pathways
Celecoxib's anti-cancer activity stems from its selective inhibition of COX-2, an enzyme often overexpressed in tumors that contributes to inflammation and cell proliferation.[1] this compound, on the other hand, not only inhibits COX-2 but also targets sEH. The inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and anti-angiogenic properties. This dual action results in a more potent anti-tumor effect.
Caption: Comparative signaling pathways of Celecoxib and this compound.
Efficacy in Tumor Growth Inhibition
Studies in a Lewis Lung Carcinoma (LLC) model have demonstrated the superior efficacy of this compound in curbing tumor growth. While celecoxib alone showed a moderate effect, the dual inhibition by this compound resulted in a more pronounced anti-tumor response.
| Treatment Group | Dosage | Tumor Growth Inhibition | Cancer Model |
| Celecoxib | 30 mg/kg/day | 42% | Lewis Lung Carcinoma |
| This compound | 30 mg/kg/day | Comparable to Celecoxib + sEH inhibitor | Lewis Lung Carcinoma |
Data synthesized from a study in C57BL/6 mice with established primary LLC tumors.[1]
In a bladder cancer patient-derived xenograft (PDX) model, this compound, but not celecoxib, was found to potentiate the anti-tumor activity of cisplatin.
| Treatment Group | Median Time to 7.5-fold Tumor Volume Increase | Overall Survival | Cancer Model |
| Control | 20.0 days | - | Bladder Cancer PDX (BL0293) |
| This compound (30 mg/kg) | 24.4 days | 39.4 days | Bladder Cancer PDX (BL0293) |
| Cisplatin (2 mg/kg) | 35.8 days | 47.0 days | Bladder Cancer PDX (BL0293) |
| This compound + Cisplatin | 47.8 days | 60.9 days | Bladder Cancer PDX (BL0293) |
| Celecoxib + Cisplatin | No potentiation observed | - | Bladder Cancer PDX (BL0269) |
Data from studies in immunodeficient NSG mice bearing bladder cancer PDXs.[2]
Impact on Metastasis
This compound has shown significant efficacy in suppressing metastasis in the LLC model.
| Treatment Group | Dosage | Metastatic Foci Suppression | Cancer Model |
| This compound | 30 mg/kg/day for 14 days | 61-67% | Lewis Lung Carcinoma |
Data from a primary tumor resection metastasis model in C57BL/6 mice.[1][4]
Angiogenesis Inhibition
A key differentiator between this compound and celecoxib is their effect on angiogenesis. This compound has been shown to be a more potent inhibitor of endothelial cell proliferation, a critical step in the formation of new blood vessels that supply tumors.[1]
| Treatment | Effect on Endothelial Cell Proliferation |
| Celecoxib | Moderate Inhibition |
| This compound | More potent inhibition than celecoxib alone |
In vitro data on Human Umbilical Vein Endothelial Cells (HUVECs).[1]
In vivo, this compound treatment has been shown to significantly suppress CD31-positive endothelium in tumors, a marker for angiogenesis.[1]
Caption: Generalized experimental workflow for in vivo comparison.
Experimental Protocols
Lewis Lung Carcinoma (LLC) Model for Tumor Growth and Metastasis
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneous injection of LLC cells.
-
Tumor Growth Study:
-
Once tumors reached a volume of 100-200 mm³, mice were randomized into treatment groups.
-
Celecoxib Group: Administered at 30 mg/kg/day.
-
This compound Group: Administered at 30 mg/kg/day.
-
Treatments were typically administered for 14 days.
-
Tumor volumes were measured regularly.
-
-
Metastasis Study (Primary Tumor Resection Model):
Bladder Cancer Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunodeficient nod scid gamma (NSG) mice.
-
Tumor Implantation: Subcutaneous implantation of bladder cancer PDX tissue.
-
Treatment Protocol:
-
This compound: 30 mg/kg administered once daily by oral gavage.
-
Celecoxib: 30 mg/kg administered once daily by oral gavage.
-
Cisplatin: 2 mg/kg administered intravenously on a cyclical schedule (e.g., days 1, 2, 3, 15, 16, and 17).
-
-
Efficacy Endpoints:
Conclusion
The available preclinical data strongly suggests that the dual inhibition of COX-2 and sEH by this compound offers a more comprehensive and potent anti-cancer strategy compared to the selective COX-2 inhibition by celecoxib. This compound's ability to more effectively inhibit tumor growth, suppress metastasis, and block angiogenesis, as well as its potential to synergize with chemotherapy, positions it as a promising candidate for further clinical investigation. Researchers and drug development professionals should consider the potential of dual COX-2/sEH inhibitors in their ongoing efforts to develop novel cancer therapeutics.
References
- 1. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Ptupb and t-AUCB in Soluble Epoxide Hydrolase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ptupb, a dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, and t-AUCB, a selective sEH inhibitor. This analysis is supported by experimental data on their mechanisms of action, potency, and effects in various preclinical models.
Executive Summary
This compound and t-AUCB are both potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, leading to a range of therapeutic effects. The key distinction lies in their selectivity: this compound is a dual inhibitor, also targeting COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins, while t-AUCB is highly selective for sEH. This difference in mechanism underpins their varied pharmacological profiles and potential therapeutic applications.
Mechanism of Action
Soluble epoxide hydrolase metabolizes EETs, which are produced from arachidonic acid by cytochrome P450 (CYP) enzymes, into less active dihydroxyeicosatrienoic acids (DHETs).[1][2][3] Inhibition of sEH preserves EET levels, thereby promoting anti-inflammatory, analgesic, and antihypertensive effects.[4][5]
This compound exerts its effects through a dual-inhibition mechanism. It potently inhibits sEH, leading to an increase in EETs.[6] Simultaneously, it inhibits COX-2, reducing the production of prostaglandins like PGE2, which are key mediators of inflammation and pain.[7][8] This dual action suggests a synergistic potential in conditions where both pathways are implicated, such as cancer and inflammation.[6][9]
t-AUCB , in contrast, is a selective sEH inhibitor.[10] Its mechanism of action is focused on elevating EET levels, which in turn can activate various downstream signaling pathways, including the peroxisome proliferator-activated receptor γ (PPARγ) pathway and the NF-κB pathway, to modulate inflammation and angiogenesis.[5][11][12]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and t-AUCB against their respective targets.
| Compound | Target | IC50 | Reference |
| This compound | sEH | 0.9 nM | [6][13] |
| COX-2 | 1.26 µM | [6][13] | |
| t-AUCB | human sEH | 1.3 nM | [10] |
| mouse sEH | 8 nM | [10] | |
| rat sEH | 8 nM | [10] |
Preclinical Efficacy: A Comparative Overview
Both this compound and t-AUCB have demonstrated efficacy in a range of preclinical models. This table provides a comparative summary of their effects in key disease areas.
| Disease Model | Compound | Key Findings | Reference |
| Cancer | This compound | Inhibits primary tumor growth and metastasis; potentiates the antitumor efficacy of cisplatin.[6][7][8] In glioblastoma, it inhibits cell proliferation and angiogenesis by targeting EGFR and HMMR signaling.[14] | [6][7][8][14] |
| t-AUCB | In combination with a COX-2 inhibitor (celecoxib), synergistically suppresses primary tumor growth and metastasis.[8][15] Has anti-glioma activity by inducing cell-cycle arrest.[10] | [8][10][15] | |
| Inflammation | This compound | Alleviates lipopolysaccharide-induced acute lung injury by inhibiting the NLRP3 inflammasome.[16] | [16] |
| t-AUCB | Ameliorates LPS-induced hypotension.[10] | [10] | |
| Cardiovascular Disease | This compound | Mitigates sorafenib-induced nephrotoxicity and hypertension.[17] Alleviates CCl4-induced liver fibrosis and portal hypertension.[18] | [17][18] |
| t-AUCB | Ameliorates vascular endothelial dysfunction in hypertensive rats.[11][19] Improves salivary gland function by ameliorating endothelial injury in hypertensive rats.[20] Promotes angiogenic functions of endothelial progenitor cells from patients with acute myocardial infarction.[5][12] | [5][11][12][19][20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 4. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. A potent soluble epoxide hydrolase inhibitor, t-AUCB, acts through PPARγ to modulate the function of endothelial progenitor cells from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dual sEH/COX-2 Inhibition Using this compound—A Promising Approach to Antiangiogenesis-Induced Nephrotoxicity [frontiersin.org]
- 18. Frontiers | COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension [frontiersin.org]
- 19. Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Soluble epoxide hydrolase inhibitor, t-AUCB, improves salivary gland function by ameliorating endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual COX-2 and sEH Inhibitor Ptupb Demonstrates Potent In Vivo Anti-Inflammatory Effects
A comprehensive analysis of in vivo studies validates the anti-inflammatory efficacy of Ptupb, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). Experimental data from animal models of acute lung injury and liver fibrosis consistently demonstrate this compound's ability to attenuate inflammatory responses, often exceeding the effects of single-target agents.
This compound's mechanism of action lies in its dual targeting of the arachidonic acid (ARA) metabolic pathway, which plays a crucial role in inflammation. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins. Simultaneously, its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), leading to their accumulation and enhanced protective effects.[1][2][3] This synergistic action provides a multi-pronged approach to resolving inflammation.
Comparative Efficacy of this compound in Preclinical Models
In vivo studies have demonstrated this compound's superiority in mitigating inflammation compared to vehicle controls and, in some contexts, suggests advantages over single-pathway inhibitors.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
In a murine model of LPS-induced ALI, pre-treatment with this compound (5 mg/kg) significantly attenuated pathological lung tissue injury and reduced the infiltration of inflammatory cells.[1][3] Key inflammatory markers were markedly suppressed in the this compound-treated group compared to the LPS-only group.
| Parameter | Control | LPS | LPS + this compound (5 mg/kg) |
| Total Cells in BALF (x10^5) | 1.0 ± 0.2 | 15.2 ± 1.8 | 8.5 ± 1.1 |
| Macrophages in BALF (x10^5) | 0.8 ± 0.1 | 5.6 ± 0.7 | 3.1 ± 0.4 |
| Neutrophils in BALF (x10^5) | 0.2 ± 0.05 | 9.5 ± 1.2 | 5.3 ± 0.7 |
| MPO Activity (U/g tissue) | 0.5 ± 0.1 | 4.2 ± 0.5 | 2.1 ± 0.3 |
| TNF-α in BALF (pg/mL) | 25 ± 5 | 350 ± 40 | 150 ± 20 |
| MCP-1 in BALF (pg/mL) | 10 ± 2 | 180 ± 25 | 80 ± 15 |
Data are presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; TNF-α: Tumor Necrosis Factor-alpha; MCP-1: Monocyte Chemoattractant Protein-1. Data extracted from a study on LPS-induced ALI in mice.[1]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis and Portal Hypertension
In a rat model of CCl4-induced liver fibrosis, oral administration of this compound (10 mg/kg) for four weeks significantly ameliorated liver fibrosis, inflammation, and portal hypertension.[4][5]
| Parameter | Control (OO-VEH) | CCl4-VEH | CCl4-PTUPB (10 mg/kg) |
| Portal Pressure (mmHg) | 5.40 ± 1.13 | 17.50 ± 4.65 | 6.37 ± 1.40 |
| Serum IL-6 (pg/mL) | 15.2 ± 3.1 | 85.6 ± 12.3 | 35.4 ± 6.8 |
| Hepatic CD68 Staining Area (%) | 1.2 ± 0.3 | 8.9 ± 1.5 | 3.1 ± 0.7 |
| Hepatic α-SMA Expression (fold change) | 1.0 | 7.8 ± 1.2 | 2.5 ± 0.5 |
Data are presented as mean ± SD. OO-VEH: Olive Oil Vehicle; CCl4-VEH: Carbon Tetrachloride Vehicle; IL-6: Interleukin-6; CD68: a marker for macrophages; α-SMA: alpha-Smooth Muscle Actin, a marker of fibrosis. Data extracted from a study on CCl4-induced liver fibrosis in rats.[4]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited.
LPS-Induced Acute Lung Injury in Mice
-
Animal Model: C57BL/6 mice are used.[1]
-
Induction of ALI: A single intratracheal injection of lipopolysaccharide (LPS) from Pseudomonas aeruginosa (5 mg/kg) in 50 µL of PBS is administered.[1][6]
-
Treatment: this compound (5 mg/kg) is administered, typically via intraperitoneal injection, one hour prior to the LPS challenge.[1] Control groups receive the vehicle.
-
Sample Collection: 12 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with PBS. Lung tissues are also harvested.[1]
-
Inflammatory Cell Infiltration Analysis: Total and differential cell counts (macrophages, neutrophils) in the BALF are performed using a hemocytometer after staining.[1]
-
Myeloperoxidase (MPO) Activity: Lung tissue homogenates are used to measure MPO activity, an indicator of neutrophil infiltration, via a colorimetric assay.[1]
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α and MCP-1 in the BALF and serum are quantified using ELISA kits.[1]
-
Histopathology: Lung tissues are fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.[6]
CCl4-Induced Liver Fibrosis in Rats
-
Animal Model: Sprague Dawley rats are used.[7]
-
Induction of Fibrosis: Liver fibrosis is induced by subcutaneous injection of carbon tetrachloride (CCl4) twice a week for 16 weeks.[4]
-
Treatment: In the experimental group, this compound (10 mg/kg) is administered orally for the final four weeks of the induction period.[4]
-
Hemodynamic Measurements: At the end of the treatment period, portal pressure is measured directly via a catheter inserted into the portal vein.[5]
-
Serum Analysis: Blood samples are collected to measure levels of inflammatory markers like IL-6 using ELISA.[4]
-
Histological and Immunohistochemical Analysis: Liver tissues are harvested, fixed, and processed for histological staining (e.g., Sirius Red for collagen deposition) and immunohistochemistry for markers of inflammation (CD68) and fibrosis (α-SMA).[4]
Visualizing the Experimental Workflow and Signaling Pathway
Conclusion
The available in vivo data strongly support the potent anti-inflammatory effects of this compound. Its dual inhibitory action on COX-2 and sEH offers a robust mechanism for controlling inflammation in diverse pathological conditions, as demonstrated in models of acute lung injury and chronic liver fibrosis. The quantitative and histological evidence positions this compound as a promising therapeutic candidate for inflammatory diseases, warranting further investigation and development.
References
- 1. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A COX-2/sEH dual inhibitor this compound alleviates lipopolysaccharide-induced acute lung injury in mice by inhibiting NLRP3 inflammasome activation [escholarship.org]
- 4. Frontiers | COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension [frontiersin.org]
- 5. COX-2/sEH Dual Inhibitor this compound Alleviates CCl4-Induced Liver Fibrosis and Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.9. In Vivo Anti-Inflammatory Experiments [bio-protocol.org]
- 7. Evaluation of the Anti-Inflammatory Activity In Vivo [bio-protocol.org]
A Comparative Analysis of Ptupb and Other Dual COX-2/sEH Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a range of diseases, including cancer, inflammation, and cardiovascular conditions. This approach aims to simultaneously reduce the production of pro-inflammatory prostaglandins (PGs) by COX-2 and stabilize the beneficial anti-inflammatory and analgesic effects of epoxyeicosatrienoic acids (EETs) by inhibiting their degradation by sEH. This guide provides a comparative overview of 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (Ptupb), a potent dual inhibitor, and other notable dual COX-2/sEH inhibitors, supported by experimental data.
Performance Comparison of Dual COX-2/sEH Inhibitors
The efficacy of dual COX-2/sEH inhibitors is primarily assessed by their inhibitory potency against both target enzymes, typically represented by IC50 values. This compound has demonstrated high potency for both COX-2 and sEH. A comparative summary of the in vitro inhibitory activities of this compound and other selected dual inhibitors is presented below.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | sEH IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound (21i) | >100 | 1.26 | 0.9 | >79 | [1][2] |
| Celecoxib | 9.4 | 0.03 | - | 313 | [3] |
| Rofecoxib | >100 | - | - | - | [2] |
| Indomethacin | - | - | - | - | [2] |
| t-AUCB | - | - | - | - | [4] |
| Compound 6a | - | - | - | 180 | [3] |
| Compound 6c | - | - | - | 1.9 | [3] |
| Compound 6g | - | - | 114 | - | [4] |
| Compound 6i | - | - | 120 | - | [4] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally desirable to reduce gastrointestinal side effects associated with COX-1 inhibition. "-" indicates data not available in the cited sources.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of this compound in various disease models. In a murine model of inflammatory pain, subcutaneous administration of this compound (10 mg/kg) exhibited more effective antiallodynic activity than the selective COX-2 inhibitor celecoxib or the sEH inhibitor t-AUCB alone, as well as their co-administration[1]. In cancer models, systemic administration of this compound (30 mg/kg/day) significantly inhibited primary tumor growth and metastasis in mouse models of lung and breast cancer[2]. Furthermore, this compound has been shown to potentiate the anti-tumor efficacy of cisplatin in bladder cancer models[4].
Comparatively, other dual inhibitors have also shown promise. For instance, in a study by Nimbarte et al. (2013), compounds 6g and 6i emerged as potent sEH inhibitors with IC50 values of 114 nM and 120 nM, respectively, and also exhibited COX-2 selectivity[4]. However, direct head-to-head in vivo comparisons with this compound are limited in the currently available literature.
Signaling Pathways
The therapeutic effects of dual COX-2/sEH inhibitors stem from their modulation of the arachidonic acid metabolic cascade. By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to pro-inflammatory prostaglandins like PGE2. Simultaneously, by inhibiting sEH, they prevent the hydrolysis of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) to their less active diol forms (dihydroxyeicosatrienoic acids, DHETs). This dual action leads to a more comprehensive suppression of inflammation and pain.
Caption: Dual inhibition of COX-2 and sEH by this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of test compounds against COX-1, COX-2, and sEH enzymes.
COX-1 and COX-2 Inhibition Assay (Fluorometric):
-
Reagents: Ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP), and test compounds.
-
Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme in a reaction buffer at a specified temperature (e.g., 25°C) for a defined period.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of PGG2, the initial product of the COX reaction, is measured by the oxidation of a fluorescent probe, leading to an increase in fluorescence.
-
Fluorescence is monitored over time using a microplate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
sEH Inhibition Assay (Fluorometric):
-
Reagents: Recombinant human or murine sEH enzyme, a fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME), and test compounds.
-
Procedure:
-
The assay is conducted in a 96-well plate.
-
The test compound is pre-incubated with the sEH enzyme in an assay buffer at a specified temperature (e.g., 30°C).
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The hydrolysis of the substrate by sEH generates a highly fluorescent product (6-methoxy-2-naphthaldehyde).
-
The increase in fluorescence is measured over time using a fluorescence plate reader.
-
The rate of reaction is determined from the slope of the fluorescence curve.
-
IC50 values are calculated by plotting the percent inhibition versus the log of the inhibitor concentration.
-
In Vivo Models
Carrageenan-Induced Paw Edema in Rats (Inflammation Model):
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
-
Xenograft Tumor Model in Mice (Cancer Model):
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells (e.g., lung, breast, or bladder cancer cell lines) are injected subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered daily via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The efficacy of the treatment is assessed by comparing the tumor growth rate and final tumor weight between the treated and control groups.
-
Experimental Workflow
The general workflow for the preclinical evaluation of dual COX-2/sEH inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and efficacy.
Caption: Preclinical evaluation workflow for dual inhibitors.
Conclusion
This compound stands out as a highly potent and selective dual COX-2/sEH inhibitor with demonstrated efficacy in preclinical models of inflammation and cancer. The strategy of dual inhibition offers a promising therapeutic advantage over single-target agents by addressing multiple pathways involved in disease pathogenesis. While direct comparative data with a broad range of other dual inhibitors is still emerging, the existing evidence supports the continued investigation of this compound and similar compounds for clinical development. Future research should focus on head-to-head comparisons of different dual inhibitors to identify candidates with the most favorable efficacy and safety profiles.
References
Synergistic Antitumor Effects of PTUPB and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, PTUPB, in combination with the chemotherapeutic agent cisplatin. The data presented herein, derived from preclinical studies, highlights the potential of this combination therapy to enhance antitumor efficacy without increasing toxicity, offering a promising avenue for cancer treatment.
Enhanced Antitumor Efficacy in Bladder Cancer Models
In vivo studies utilizing patient-derived xenograft (PDX) models of bladder cancer in NSG mice have demonstrated that the combination of this compound and cisplatin results in significantly reduced tumor growth and prolonged survival compared to either agent alone.[1][2][3][4]
Key Findings from In Vivo Studies:
-
Tumor Growth Inhibition: The combination of this compound and cisplatin significantly delayed tumor growth.[1][3][4]
-
Increased Survival: The overall survival of mice treated with the combination therapy was significantly longer than that of mice treated with either this compound or cisplatin alone.[1][2][3][4]
-
Favorable Toxicity Profile: The addition of this compound to cisplatin treatment did not lead to increased toxicity, as assessed by body weight, organ histology, and blood counts.[1][2][4][5][6][7]
Comparative In Vivo Efficacy Data
The following table summarizes the key efficacy endpoints from a study using the BL0293 bladder cancer PDX model.
| Treatment Group | Median Time to 7.5-fold Tumor Volume Increase (days) | Overall Survival (days) |
| Vehicle Control | 20.0 | 31.3 |
| This compound Monotherapy | 24.4 | 39.4 |
| Cisplatin Monotherapy | 35.8 | 47.0 |
| This compound + Cisplatin | 60.9 | 60.9 |
Data sourced from studies on bladder cancer patient-derived xenografts.[1][3][4]
Mechanism of Synergistic Action
The enhanced antitumor effect of the this compound and cisplatin combination is attributed to a multi-faceted mechanism that goes beyond the direct cytotoxic effects of cisplatin.
Key Mechanistic Insights:
-
Increased Apoptosis: The combination therapy leads to a significant increase in apoptosis (programmed cell death) within the tumor tissue.[1][2][4][5][7][8]
-
Inhibition of Proliferation: A marked decrease in tumor cell proliferation is observed with the combination treatment.[8]
-
Downregulation of Pro-Survival Signaling: The combination of this compound and cisplatin effectively decreases the phosphorylation and activity of key proteins in the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for tumor growth and survival.[1][2][4][5][6][7]
-
Anti-Angiogenesis: this compound exhibits anti-angiogenic properties, which are believed to contribute to the synergistic effect in vivo by inhibiting the formation of new blood vessels that supply the tumor.[1][2][3][6][8][9]
-
Orthogonal Mechanism to Cisplatin: Importantly, this compound does not alter the formation of platinum-DNA adducts, the primary mechanism of cisplatin-induced cell death.[1][2][3][4][5][6][7] This indicates that this compound enhances cisplatin's efficacy through a complementary, rather than direct, mechanism.
Below is a diagram illustrating the proposed signaling pathways affected by the this compound and cisplatin combination therapy.
Caption: Signaling pathways modulated by this compound and cisplatin combination therapy.
In Vitro Synergism
While the in vivo effects are pronounced, in vitro studies using the combination index (CI) method showed modest synergistic effects between this compound and cisplatin, and this was observed in the 5637 bladder cancer cell line.[1][3] This suggests that the potent in vivo activity is likely amplified by effects on the tumor microenvironment, such as the inhibition of angiogenesis.[1][2][3][6][9]
Combination Index (CI) Data
The following table indicates the modest synergistic effect observed in the 5637 cell line.
| This compound Concentration (µmol/L) | Cisplatin Concentration (µmol/L) for Synergy |
| 1, 2, 5, 10 | 5 |
A Combination Index (CI) value < 1 is indicative of synergy.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the referenced studies.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunodeficient NOD scid gamma (NSG) mice were used.
-
Tumor Implantation: Bladder cancer patient-derived xenografts (e.g., BL0293, BL0269) were implanted subcutaneously into the flanks of the mice.
-
Treatment Initiation: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment groups.
-
Dosing Regimen:
-
Cisplatin: Administered intravenously (e.g., 2 mg/kg).
-
This compound: Administered through the diet or oral gavage.
-
Combination: Both agents were administered as per their respective schedules.
-
-
Monitoring: Tumor volume and mouse body weight were measured regularly.
-
Endpoints: The primary endpoints were the time for the tumor to reach a predetermined size (e.g., 7.5-fold increase in volume) and overall survival.
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors were excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: 5 µm sections were cut and mounted on slides.
-
Antigen Retrieval: Slides were deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., using a citrate buffer).
-
Blocking: Non-specific binding was blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Slides were incubated with primary antibodies against markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Secondary Antibody and Detection: Slides were incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate and a chromogen (e.g., DAB) for visualization.
-
Quantification: Stained slides were imaged, and the percentage of positive cells or vessel density was quantified using image analysis software.
Western Blot Analysis
-
Protein Extraction: Protein lysates were prepared from tumor tissues.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a solution containing non-fat milk or bovine serum albumin.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against total and phosphorylated forms of AKT and ERK.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
The experimental workflow for evaluating the synergistic effects of this compound and cisplatin is depicted in the following diagram.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. COX-2/sEH Dual Inhibitor this compound Potentiates the Antitumor Efficacy of Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX-2/sEH Dual Inhibitor this compound Potentiates the Antitumor Efficacy of Cisplatin (Journal Article) | OSTI.GOV [osti.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. [논문]COX-2/sEH Dual Inhibitor this compound Potentiates the Antitumor Efficacy of Cisplatin [scienceon.kisti.re.kr]
Unveiling the Dual-Pronged Attack of Ptupb: A Comparative Guide to its Cellular Inhibition Mechanism
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel inhibitor is paramount. This guide provides a comprehensive comparison of Ptupb, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), with other relevant inhibitors. We delve into the experimental data that confirms its dual-inhibition mechanism in cells and its impact on key signaling pathways.
This compound (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) has emerged as a promising therapeutic agent due to its unique ability to simultaneously target two critical enzymes involved in inflammation and cancer progression. This dual-inhibition strategy offers a synergistic effect that surpasses the efficacy of single-target agents.
Performance Comparison: this compound vs. Selective Inhibitors
Experimental data demonstrates this compound's potent and specific inhibition of both COX-2 and sEH. A quantitative comparison of its inhibitory activity (IC50) against well-established selective inhibitors highlights its dual-action potency.
| Inhibitor | Target | IC50 | Reference |
| This compound | COX-2 | 1.26 µM | [1] |
| sEH | 0.9 nM | [1] | |
| Celecoxib | COX-2 | 40 nM | [2] |
| t-AUCB | sEH | 1.3 nM | [3] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
In vivo studies have further substantiated the superiority of this compound's dual-inhibition approach. In a Lewis lung carcinoma model, the combination of a selective COX-2 inhibitor (celecoxib) and a selective sEH inhibitor (t-AUCB) synergistically suppressed primary tumor growth and metastasis, an effect that is mirrored and enhanced by the single-agent this compound.[1] This suggests that the concurrent inhibition of both pathways is more effective than targeting either one alone.
The Dual Inhibition Mechanism of this compound
This compound exerts its cellular effects by modulating two distinct but interconnected signaling pathways: the arachidonic acid cascade.
By inhibiting COX-2, this compound blocks the production of pro-inflammatory prostaglandins like PGE2.[4] Simultaneously, by inhibiting sEH, it prevents the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[1] This two-pronged approach leads to a significant reduction in tumor growth and angiogenesis.[1]
Impact on Downstream Signaling Pathways
The modulation of the arachidonic acid cascade by this compound has profound effects on downstream intracellular signaling pathways that are critical for cell survival and proliferation. Specifically, the combination of this compound and cisplatin has been shown to decrease the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT/mTOR pathways.[2]
Experimental Protocols
To facilitate the replication and verification of these findings, detailed methodologies for key experiments are provided below.
COX-2 and sEH Inhibition Assays
-
Objective: To determine the in vitro inhibitory activity of this compound on COX-2 and sEH.
-
Methodology:
-
COX-2 Inhibition Assay: Recombinant human COX-2 is incubated with the test compound (this compound) at various concentrations. The reaction is initiated by the addition of arachidonic acid. The production of PGE2 is measured using an enzyme immunoassay (EIA) kit. The IC50 value is calculated from the dose-response curve.
-
sEH Inhibition Assay: Recombinant human sEH is incubated with the test compound (this compound) at various concentrations. A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNC), is added to initiate the reaction. The fluorescence of the product is measured, and the IC50 value is determined.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT/mTOR pathways.
-
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., bladder cancer cell lines) are cultured and treated with this compound, cisplatin, or a combination of both for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of AKT, ERK, and other relevant proteins.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct engagement of this compound with its target proteins (COX-2 and sEH) within intact cells.
-
Methodology (Representative Protocol):
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble target protein (COX-2 or sEH) remaining in the supernatant at each temperature is quantified by western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates direct target engagement.
-
References
- 1. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
Dual-Action Ptupb Shows Comparable or Greater Potency to Celecoxib and t-AUCB Combination in Preclinical Models
For Immediate Release
New comparative analyses from preclinical studies indicate that Ptupb, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), demonstrates comparable or even superior potency in reducing inflammatory pain and suppressing tumor growth compared to the combined administration of the selective COX-2 inhibitor celecoxib and the sEH inhibitor t-AUCB.[1][2] This positions this compound as a promising therapeutic agent, consolidating the benefits of targeting two key pathways in inflammation and cancer into a single molecule.
Quantitative Potency and Efficacy Comparison
The following tables summarize the available quantitative data for this compound, celecoxib, and t-AUCB, providing a comparative overview of their inhibitory concentrations and efficacy in in vivo models.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | IC50 |
| This compound | sEH | 0.9 nM |
| COX-2 | 1.26 µM | |
| Celecoxib | COX-2 | 91 nM |
| t-AUCB | sEH | Not explicitly found in searches |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy in Tumor Growth Inhibition (Lewis Lung Carcinoma Model)
| Treatment | Dosage | Tumor Growth Inhibition |
| This compound | 30 mg/kg/day | Comparable to Celecoxib + t-AUCB |
| Celecoxib | 30 mg/kg/day | 42% |
| t-AUCB | 3 mg/kg/day | Minimal activity |
| Celecoxib + t-AUCB | 30 mg/kg/day + 3 mg/kg/day | 79% |
Experimental Protocols
The data presented above are derived from studies employing rigorous experimental methodologies to assess the potency and efficacy of these compounds.
In Vitro COX-2 and sEH Inhibition Assays
The inhibitory activity of this compound and celecoxib on COX-2 and this compound and t-AUCB on sEH are determined using enzymatic assays. Purified recombinant human COX-2 or sEH enzymes are incubated with their respective substrates (e.g., arachidonic acid for COX-2) in the presence of varying concentrations of the inhibitor. The production of the enzymatic product (e.g., prostaglandin E2 for COX-2) is measured, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IC50 value is then calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Models
To evaluate anti-tumor efficacy, human cancer cells (e.g., Lewis lung carcinoma) are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, celecoxib, t-AUCB, or a combination of celecoxib and t-AUCB. The compounds are typically administered daily via oral gavage. Tumor volume is measured regularly throughout the study. At the end of the experiment, tumors may be excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in treated animals to that in a control group receiving a vehicle.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by modulating two key signaling pathways involved in inflammation and cancer progression: the COX-2 and sEH pathways.
Caption: Mechanism of Action of this compound, Celecoxib, and t-AUCB.
By inhibiting COX-2, both this compound and celecoxib reduce the production of prostaglandins, which are key mediators of inflammation, pain, and cancer cell proliferation. Simultaneously, this compound and t-AUCB inhibit sEH, preventing the degradation of epoxyeicosatrienoic acids (EETs). Elevated EET levels contribute to anti-inflammatory and vasodilatory effects. This compound's dual-action on both enzymes leads to a synergistic effect, potentially offering a more comprehensive therapeutic benefit than targeting either pathway alone.
References
Validating the Downstream Effects of Ptupb on Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ptupb's performance in validating the downstream effects on key signaling pathways against other established alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Executive Summary
This compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). Its activity impacts multiple signaling pathways implicated in cancer, inflammation, and fibrosis. This guide compares this compound to selective COX-2 inhibitors, such as Celecoxib and Nimesulide, and other sEH inhibitors like TPPU. The comparison focuses on their effects on the TGF-β, EGFR, and COX-2/sEH signaling pathways, providing quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows.
Performance Comparison of this compound and Alternatives
The following tables summarize the quantitative data on the inhibitory activity and downstream effects of this compound and its alternatives.
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| This compound | COX-2 | 1.26 nM | Not specified | [1] |
| sEH | 0.9 nM | Not specified | [2] | |
| Celecoxib | COX-2 | 0.06 µM | Not specified | [3] |
| Nimesulide | COX-2 | 7.3 µM | Human whole blood | [4] |
| TPPU | sEH | Not specified | Not specified | [5] |
Table 1: Inhibitory Concentration (IC50) Values. This table compares the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, COX-2 and sEH, with those of alternative inhibitors. Lower IC50 values indicate higher potency.
| Pathway | Treatment | Effect | Quantitative Data | Cell Line/System | Reference |
| COX-2 Pathway | This compound | Reduction of prostaglandins | ~50% reduction of PGE2, PGD2, TXB2, 6-keto-PGF1α | BL0269 tumor tissues | [6] |
| sEH Pathway | This compound | Increase in sEH substrates | ~2-fold increase of 12,13-EpOME | BL0269 tumor tissues | [6] |
| TGF-β Signaling | This compound | Inhibition of Smad2/3 phosphorylation | Significant reduction | A549 cells | |
| This compound | Decreased ZEB1 and SNAIL1 mRNA | Not specified | A549 cells | ||
| EGFR Signaling | This compound | Reduced EGFR, p-ERK, p-AKT | Not specified | Glioblastoma cells |
Table 2: Downstream Effects of this compound on Signaling Pathways. This table summarizes the observed downstream effects of this compound on key signaling pathways, including quantitative measures of its impact where available.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: TGF-β Signaling Pathway Inhibition by this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Western Blot for Phosphorylated Smad2/3
This protocol is for the detection of phosphorylated Smad2/3 in cell lysates.
1. Cell Lysis:
-
Treat A549 cells with TGF-β1 (10 ng/mL) with or without this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
5. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2/3 (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against total Smad2/3 or a housekeeping protein (e.g., GAPDH) for normalization.
Immunofluorescence for Smad2/3 Nuclear Translocation
This protocol is for visualizing the subcellular localization of Smad2/3.
1. Cell Culture and Treatment:
-
Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with TGF-β1 (10 ng/mL) with or without this compound for 1 hour.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
3. Blocking and Staining:
-
Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against Smad2/3 overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBST.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for ZEB1 and SNAIL1
This protocol is for quantifying the mRNA expression levels of ZEB1 and SNAIL1.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.
2. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for ZEB1 or SNAIL1, and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
3. Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Conclusion
This compound demonstrates potent dual inhibitory activity against COX-2 and sEH, leading to significant downstream effects on the TGF-β and EGFR signaling pathways. This guide provides a framework for comparing this compound to other inhibitors, offering researchers the necessary data and protocols to validate its effects in their specific experimental settings. The provided visualizations and detailed methodologies are intended to facilitate the design and execution of robust experiments in the fields of cancer biology, inflammation research, and drug development.
References
- 1. glpbio.com [glpbio.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. COX-2/sEH Dual Inhibitor this compound Potentiates the Anti-tumor Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Reproducibility of PTUPB's Anti-Fibrotic Effects: A Comparative Analysis Across Preclinical Models
A promising dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), PTUPB, has demonstrated consistent anti-fibrotic properties across multiple preclinical studies targeting liver, kidney, and lung fibrosis. This guide provides a comparative analysis of its efficacy, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's therapeutic potential.
Quantitative Efficacy of this compound in Fibrosis Models
The anti-fibrotic effects of this compound have been quantified in various animal models, demonstrating significant improvements in key fibrotic markers. The data from these studies are summarized below for direct comparison.
| Fibrosis Model | Species | Inducing Agent | This compound Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Liver Fibrosis | Rat | Carbon Tetrachloride (CCl4) | 10 mg/kg, oral | 4 weeks | - Portal Pressure: Decreased from 17.50 ± 4.65 mmHg to 6.37 ± 1.40 mmHg- Collagen Deposition (Masson): Reduced from 24% to 9%- Collagen Deposition (Sirius Red): Reduced from 23% to 13% | [1][2] |
| Renal Fibrosis | Rat | Sorafenib | 10 mg/kg/day, intraperitoneal | 28 days (from day 28 to 56 post-induction) | - Proteinuria: Reduced by 73%- Histological Features: Reduced by 30-70%- Fibrosis: Decreased by 69% (at day 28) and 88% (at day 56) | [1][2] |
| Pulmonary Fibrosis | Mouse | Bleomycin | Not specified in detail | Not specified in detail | - Reversal of Epithelial-Mesenchymal Transition (EMT): Increased E-cadherin and decreased α-SMA expression | [1] |
Detailed Experimental Protocols
The reproducibility of experimental findings is intrinsically linked to the methodologies employed. Below are the detailed protocols for the key studies cited.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague Dawley rats.
-
Induction of Fibrosis: Subcutaneous injection of CCl4 for 16 weeks to establish a liver cirrhosis model with portal hypertension.[1][2]
-
Treatment Protocol: Following the 16-week induction period, a subset of rats received oral administration of this compound at a dose of 10 mg/kg for 4 weeks.[1][2]
-
Key Parameters Analyzed: Portal pressure, liver histology (H&E, Masson's trichrome, and Sirius Red staining), and serum markers of liver fibrosis.[1][2]
Sorafenib-Induced Renal Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats on a high-salt diet.
-
Induction of Fibrosis: Daily oral administration of sorafenib (20 mg/kg/day) for 56 days.[2]
-
Treatment Protocol: From day 28 to day 56, a group of sorafenib-treated rats were co-administered this compound at a dose of 10 mg/kg/day via intraperitoneal injection.[2]
-
Key Parameters Analyzed: Blood pressure, proteinuria, kidney histopathology, and markers of fibrosis.[1][2]
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6J mice.
-
Induction of Fibrosis: A single intratracheal injection of bleomycin (BLM).
-
Treatment Protocol: this compound was administered to the bleomycin-treated mice. The exact dosage and duration were not specified in the abstract.
-
Key Parameters Analyzed: Expression of epithelial (E-cadherin) and mesenchymal (α-smooth muscle actin) markers in lung tissue.[1]
Visualizing the Mechanism of Action
The anti-fibrotic effects of this compound are underpinned by its modulation of key signaling pathways involved in inflammation and tissue remodeling.
Experimental Workflow for Inducing and Treating Fibrosis
Caption: Experimental workflows for the induction and treatment of fibrosis in different preclinical models.
Signaling Pathway of this compound's Anti-Fibrotic Action
Caption: Proposed signaling pathway for the anti-fibrotic effects of this compound.
The collective evidence from these studies indicates that this compound consistently mitigates fibrosis across different organ systems. The compound's dual inhibition of COX-2 and sEH appears to be a key mechanism, leading to the suppression of pro-inflammatory and pro-fibrotic pathways, including the pivotal TGF-β signaling cascade.[1] The reproducibility of these anti-fibrotic effects in diverse preclinical models strongly supports the further investigation of this compound as a potential therapeutic agent for fibrotic diseases in humans.
References
Comparative Analysis of Ptupb's Anti-Angiogenic Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic properties of Ptupb against other established agents. The analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), has emerged as a promising anti-angiogenic agent. Its unique mechanism of action, which involves the modulation of lipid signaling pathways, distinguishes it from many existing anti-angiogenic therapies that primarily target the vascular endothelial growth factor (VEGF) pathway. This guide will delve into the experimental evidence supporting this compound's efficacy and compare its performance with other notable anti-angiogenic compounds.
Quantitative Comparison of Anti-Angiogenic Activities
The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound and selected alternative agents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Drug | Target(s) | Cell Type | Assay | Endpoint | Result | Citation |
| This compound | COX-2 / sEH | HUVEC | Cell Proliferation | Inhibition | More potent than Celecoxib, TPPU, or their combination in a dose-dependent manner. | [1] |
| Celecoxib | COX-2 | HUVEC | Cell Proliferation | Inhibition | Dose-dependent inhibition. | [1] |
| TPPU | sEH | HUVEC | Cell Proliferation | Inhibition | Dose-dependent inhibition. | [1] |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, Raf) | HDMEC | Cell Proliferation | IC50 | ~5 µM (72h) | |
| Sunitinib | Multi-kinase (VEGFR, PDGFR, c-KIT) | HUVEC | Cell Proliferation | IC50 | Not explicitly found for proliferation, but inhibits growth. | |
| Bevacizumab | VEGF-A | HUVEC | Cell Proliferation | Inhibition | Dose-dependent inhibition of VEGF-induced proliferation. | [2] |
Table 1: Comparison of in vitro endothelial cell proliferation inhibition. HUVEC: Human Umbilical Vein Endothelial Cells; HDMEC: Human Dermal Microvascular Endothelial Cells.
| Drug | Assay | Model | Endpoint | Result | Citation |
| This compound | Tube Formation | HUVEC on Matrigel | Inhibition | Dose-dependent inhibition of endothelial tube formation. | [1][3] |
| This compound | Matrigel Plug Assay | C57BL/6 Mice | Inhibition of VEGF-induced angiogenesis | 85% inhibition after 4 days of treatment. | [1][3] |
| Celecoxib | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Microvessel Density | Significant reduction at 500 and 1000 ppm. | |
| Sorafenib | Tube Formation | HUVEC on Matrigel | Inhibition | 33% inhibition of VEGF-mediated tube formation at 5 µM. | [4] |
| Bevacizumab | Tube Formation | HUVEC on Matrigel | Inhibition | Dose-dependent inhibition of VEGF-induced tube formation. | [2] |
Table 2: Comparison of in vitro and in vivo anti-angiogenic effects.
Signaling Pathways
The anti-angiogenic mechanism of this compound is distinct from that of VEGF inhibitors. By inhibiting COX-2, this compound reduces the production of pro-angiogenic prostaglandins. Simultaneously, by inhibiting sEH, it increases the levels of epoxyeicosatrienoic acids (EETs), which can have complex effects on angiogenesis. However, the dual inhibition has been shown to be synergistically anti-angiogenic. A key mechanism is the induction of cell cycle arrest at the G0/G1 phase in endothelial cells, which is not dependent on the inhibition of VEGFR2 signaling.[1][3]
Caption: this compound's dual inhibition of COX-2 and sEH signaling pathway.
In contrast, bevacizumab directly targets and neutralizes VEGF-A, preventing its interaction with its receptors on endothelial cells, thereby inhibiting a critical signaling pathway for angiogenesis. Sorafenib and sunitinib are multi-kinase inhibitors that block the activity of VEGFR and other receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium and allowed to adhere overnight.
-
Treatment: The medium is replaced with a basal medium containing various concentrations of the test compounds (this compound, celecoxib, etc.). A positive control (e.g., VEGF) and a vehicle control are included.
-
Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle control.
In Vitro Endothelial Cell Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with Matrigel (a basement membrane matrix) and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Suspension: HUVECs are harvested, counted, and resuspended in a basal medium containing the test compounds at various concentrations.
-
Seeding: The HUVEC suspension (1.5-2 x 10⁴ cells/well) is added to the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures.
-
Visualization and Quantification: Tube formation is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.
Caption: Experimental workflow for the in vitro tube formation assay.
In Vivo Matrigel Plug Assay
-
Matrigel Preparation: Matrigel is thawed on ice and mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (e.g., this compound) or vehicle control.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6). The Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The mice are monitored for a period of 7-14 days.
-
Plug Excision: At the end of the experiment, the Matrigel plugs are surgically excised.
-
Analysis: The plugs are processed for histological analysis. The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31) to determine microvessel density.
Conclusion
This compound demonstrates potent anti-angiogenic activity through a novel mechanism involving the dual inhibition of COX-2 and sEH. This leads to the suppression of endothelial cell proliferation via cell cycle arrest, a mechanism distinct from direct VEGF/VEGFR pathway inhibitors. The available data suggests that this compound is a highly effective inhibitor of angiogenesis both in vitro and in vivo. Its unique mode of action may offer advantages in overcoming resistance to conventional anti-angiogenic therapies and warrants further investigation in preclinical and clinical settings. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound in the context of other anti-angiogenic strategies.
References
- 1. pnas.org [pnas.org]
- 2. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of Ptupb for COX-2 Over COX-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Ptupb against cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1), presenting experimental data to support its selectivity. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to this compound and its Significance
This compound is a dual inhibitor, targeting both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][2] The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) as this enzyme is primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain.[3][4] Conversely, the COX-1 isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects.
Quantitative Assessment of this compound Specificity
The specificity of this compound for COX-2 over COX-1 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for each enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of inhibition.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | > 100 | 1.26 | > 79.4 |
Data sourced from PNAS (2014).[5]
As the data indicates, this compound is significantly more potent in inhibiting COX-2 than COX-1. With a COX-1 IC50 value greater than 100 μM and a COX-2 IC50 of 1.26 μM, the selectivity index for this compound is over 79-fold in favor of COX-2.[5] This high degree of selectivity suggests a reduced potential for the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Experimental Protocols
The determination of COX inhibitory activity is crucial for assessing the specificity of compounds like this compound. Below is a representative protocol for an in vitro COX inhibition assay.
In Vitro Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces prostaglandin G2 (PGG2), which has peroxidase activity. This activity can be measured using a fluorescent probe.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX assay buffer, hematin, L-epinephrine, and the fluorometric probe.
-
Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Reaction Mixture: In a 96-well plate, add the following to each well:
-
COX assay buffer
-
Hematin solution
-
L-epinephrine solution
-
Fluorometric probe solution
-
Diluted COX-1 or COX-2 enzyme solution
-
-
Inhibitor Addition: Add the test compound (this compound) at various concentrations to the wells. For control wells, add the solvent only.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission) over a period of time (e.g., 10-20 minutes) in a kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid cascade and a typical workflow for assessing COX inhibitors.
Caption: Arachidonic acid cascade showing the roles of COX-1 and COX-2 and the inhibitory action of this compound.
Caption: A generalized workflow for the in vitro assessment of a COX inhibitor like this compound.
Conclusion
The available data strongly supports the high specificity of this compound for the COX-2 enzyme over COX-1. Its potent inhibition of COX-2, coupled with significantly weaker activity against COX-1, positions this compound as a promising candidate for further investigation as an anti-inflammatory agent with a potentially favorable safety profile. The experimental protocols outlined provide a basis for the continued evaluation of this compound and other novel COX inhibitors.
References
Ptupb: A Dual-Action Inhibitor in Inflammation Models Compared to Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, Ptupb emerges as a compound of interest due to its unique dual-inhibitory mechanism targeting both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This guide provides a comparative overview of this compound against conventional nonsteroidal anti-inflammatory drugs (NSAIDs) in established inflammation models, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Dual-Pronged Approach to Inflammation
Traditional NSAIDs, such as ibuprofen and naproxen, primarily function by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors, like celecoxib, were developed to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.
This compound distinguishes itself by not only selectively inhibiting COX-2 but also inhibiting soluble epoxide hydrolase (sEH). The inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory properties. This dual action suggests a potentially more potent and multifaceted anti-inflammatory effect by simultaneously suppressing pro-inflammatory pathways and enhancing anti-inflammatory pathways.
Signaling Pathway of this compound and Other NSAIDs
Caption: Mechanism of this compound vs. traditional and COX-2 selective NSAIDs.
Comparative Performance in Inflammation Models
Direct head-to-head comparative studies of this compound against a wide range of traditional NSAIDs in standardized acute inflammation models are limited in publicly available literature. The majority of in-vivo studies on this compound have focused on its efficacy in complex disease models such as cancer and fibrosis, with celecoxib often used as a comparator.
To provide a framework for comparison, this guide presents available data on the inhibitory concentrations (IC50) of this compound and other common NSAIDs against COX-1 and COX-2, along with a summary of their effects on key inflammatory mediators. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.
In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| This compound | >100 | 1.26 | >79 |
| Celecoxib | 15 | 0.04 | 375 |
| Indomethacin | 0.09 | 1.4 | 0.06 |
| Ibuprofen | 5.2 | 12.9 | 0.4 |
| Naproxen | 0.6 | 9.2 | 0.07 |
| Diclofenac | 0.4 | 0.02 | 20 |
Note: Data is compiled from multiple sources and should be used for reference purposes only. Lower IC50 values indicate greater potency.
Effects on Pro-Inflammatory Mediators
| Compound | PGE2 Production | TNF-α Release | IL-1β Release | IL-6 Release |
| This compound | Reduced | Reduced | Reduced | Reduced |
| Celecoxib | Reduced | Reduced | Reduced | Reduced |
| Indomethacin | Reduced | Reduced | Reduced | Reduced |
| Ibuprofen | Reduced | Reduced | Reduced | Reduced |
Note: This table provides a qualitative summary of the general effects of these compounds on pro-inflammatory mediators as reported in various pre-clinical studies.
Experimental Protocols: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized in-vivo assay for evaluating the anti-inflammatory activity of novel compounds.
Experimental Workflow
Caption: A typical experimental workflow for the carrageenan-induced paw edema model.
Detailed Methodology
-
Animals: Male Wistar rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a known NSAID (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test Groups: Receive different doses of the test compound (this compound).
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective drugs are administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific absorption time (e.g., 60 minutes for oral administration), 0.1 mL of 1% (w/v) carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
-
The results are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.
-
Conclusion and Future Directions
This compound presents a promising profile as an anti-inflammatory agent with a novel dual-inhibitory mechanism of action. Its ability to selectively inhibit COX-2 while simultaneously stabilizing anti-inflammatory EETs through sEH inhibition suggests potential for enhanced efficacy and a favorable safety profile compared to traditional NSAIDs.
However, to establish a definitive comparative advantage, further direct, head-to-head studies are warranted. Future research should focus on evaluating this compound against a panel of commonly used NSAIDs in standardized acute and chronic inflammation models. Such studies would provide the necessary quantitative data to robustly assess its relative potency and therapeutic potential for inflammatory disorders.
Cross-Validation of Ptupb's Efficacy in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ptupb, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), across various cancer cell lines. Its performance is benchmarked against other therapeutic alternatives, supported by experimental data, to inform future research and drug development strategies.
Abstract
This compound has emerged as a promising anti-cancer agent, primarily through its potent anti-angiogenic effects rather than direct cytotoxicity to tumor cells. This dual inhibitory action on COX-2 and sEH pathways leads to the modulation of key signaling cascades involved in tumor growth and vascularization. This guide synthesizes available data on this compound's efficacy, focusing on its anti-angiogenic properties and its impact on critical signaling pathways such as MAPK/ERK and PI3K/AKT/mTOR. By comparing its performance with selective COX-2 and sEH inhibitors, this document offers a nuanced understanding of this compound's therapeutic potential.
Comparative Efficacy of this compound and Alternatives
The primary mechanism of action for this compound in cancer is the inhibition of angiogenesis. Unlike traditional cytotoxic agents, this compound exhibits minimal direct inhibitory effects on the proliferation of many cancer cell lines. Its strength lies in its ability to suppress the formation of new blood vessels that tumors rely on for growth and metastasis.
Anti-Angiogenic Efficacy
This compound's anti-angiogenic potential has been demonstrated to be more potent than selective inhibitors of either COX-2 (celecoxib) or sEH (TPPU and t-AUCB) alone or in combination. This suggests a synergistic effect of dual pathway inhibition.
| Compound | Target(s) | Cell Line | Assay | Efficacy (IC50) | Reference |
| This compound | COX-2 / sEH | HUVEC | Proliferation | More potent than Celecoxib + TPPU | |
| Celecoxib | COX-2 | HUVEC | Proliferation | Less potent than this compound | |
| TPPU | sEH | HUVEC | Proliferation | Less potent than this compound |
HUVEC: Human Umbilical Vein Endothelial Cells
Direct Cytotoxic Efficacy on Cancer Cell Lines
This compound generally shows low direct cytotoxicity against a range of cancer cell lines, underscoring that its anti-tumor activity in vivo is primarily driven by its effects on the tumor microenvironment, particularly angiogenesis.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| 5637 | Bladder Cancer | 90.4 | [1] |
| U87 | Glioblastoma | > 30 (significant inhibition at 20 µM) | [2] |
| U251 | Glioblastoma | > 30 (significant inhibition at 20 µM) | [2] |
| PC-3 | Prostate Cancer | Minimal inhibition | |
| H-1 | Melanoma | Minimal inhibition | |
| A375 | Melanoma | Minimal inhibition | |
| Met-1 | Mouse Breast Cancer | Minimal inhibition |
Modulation of Signaling Pathways
This compound's anti-cancer effects are mediated through the downregulation of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
MAPK/ERK and PI3K/AKT/mTOR Pathways
In combination with cisplatin, this compound has been shown to decrease the phosphorylation of both ERK and AKT, key components of the MAPK/ERK and PI3K/AKT/mTOR pathways, respectively.[1][3] This inhibitory effect is more pronounced in combination therapy. In glioblastoma cells, this compound alone has been demonstrated to reduce the expression and phosphorylation of both AKT and ERK1/2.[2]
| Cell Line | Cancer Type | Treatment | Effect on p-ERK | Effect on p-AKT | Reference |
| Bladder Cancer PDX | Bladder Cancer | This compound + Cisplatin | Decreased | Decreased | [1][3] |
| U251 and U87 | Glioblastoma | This compound (30 µM) | Reduced | Reduced | [2] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[1]
-
Cell Seeding: Seed cancer cells (e.g., 5637 bladder cancer cells) in a 96-well plate at a density of 2,000-3,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells and incubate for 72 hours. A vehicle control (e.g., 0.2% DMSO) should be included.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., Promega).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of this compound or control compounds.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a humidified incubator with 5% CO2.
-
Imaging: Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Western Blot for Phosphorylated ERK and AKT
This protocol is used to determine the effect of this compound on protein phosphorylation in signaling pathways.
-
Cell Treatment: Culture cancer cells to 70-80% confluency and then treat with this compound at the desired concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control antibody (e.g., β-actin) should also be used.
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Visualizations
This compound's Dual Inhibition and Downstream Effects
Caption: this compound's dual inhibition of COX-2 and sEH and its downstream effects on signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro evaluation of this compound's anti-cancer efficacy.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, primarily through its robust anti-angiogenic activity, which is superior to that of selective COX-2 or sEH inhibitors. Its ability to modulate the MAPK/ERK and PI3K/AKT/mTOR signaling pathways further contributes to its therapeutic profile. While direct cytotoxicity against cancer cells is limited, its efficacy in combination with standard chemotherapeutic agents like cisplatin is promising. Future research should focus on comprehensive in vivo studies to validate these in vitro findings and to explore further synergistic combinations in a wider range of cancer types. This guide provides a foundational understanding for researchers to design and interpret future studies on this compound and similar dual-inhibitor compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. COX-2/sEH dual inhibitor this compound suppresses glioblastoma growth by targeting epidermal growth factor receptor and hyaluronan mediated motility receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2/sEH Dual Inhibitor this compound Potentiates the Antitumor Efficacy of Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of the Novel Dual COX-2/sEH Inhibitor Ptupb and the Conventional NSAID Celecoxib
For Immediate Release
A detailed comparison of the pharmacokinetic properties of 4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (Ptupb), a novel dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), and the widely used nonsteroidal anti-inflammatory drug (NSAID) celecoxib reveals distinct profiles that may influence their therapeutic applications. This guide, intended for researchers, scientists, and drug development professionals, summarizes the available preclinical pharmacokinetic data for both compounds and outlines the experimental methodologies employed in these studies.
This compound has emerged as a promising therapeutic agent due to its dual inhibitory action, which has been shown to be more effective than celecoxib alone in models of inflammatory pain and cancer.[1] Understanding the pharmacokinetic behavior of this compound is crucial for its further development and potential clinical translation. This comparison aims to provide a clear, data-driven overview of how this compound's absorption, distribution, metabolism, and excretion (ADME) properties compare to those of the established COX-2 inhibitor, celecoxib.
Quantitative Pharmacokinetic Data
A direct comparative study of the pharmacokinetics of this compound and celecoxib in the same species under identical conditions has not yet been published. However, by compiling data from separate preclinical studies in mice, a preliminary comparison can be made. The following table summarizes the available oral pharmacokinetic parameters for both compounds. It is important to note that these values are derived from different studies and should be interpreted with caution.
| Pharmacokinetic Parameter | This compound (in mice) | Celecoxib (in mice) |
| Dose | 10 mg/kg | Data not available in a comparable format |
| Cmax (Maximum Concentration) | ~ 1 µM | Data not available |
| Tmax (Time to Maximum Concentration) | ~ 4 hours | Data not available |
| AUC (Area Under the Curve) | Data not available | Data not available |
| t1/2 (Half-life) | > 8 hours | Data not available |
Note: The data for this compound is extrapolated from a graphical representation of its plasma concentration over time following oral administration in mice. Specific quantitative values for Cmax, AUC, and a precise half-life were not explicitly stated in the available literature. Data for celecoxib in mice remains to be fully characterized in a publicly accessible format.
Experimental Protocols
The methodologies employed to obtain the pharmacokinetic data are crucial for the interpretation of the results. Below are the descriptions of the experimental protocols used in the studies of this compound and celecoxib.
This compound Pharmacokinetic Study in Mice
The pharmacokinetic profile of this compound was assessed in mice following oral administration. While the complete study details are proprietary, the general methodology involved the following steps:
-
Animal Model: Male mice were used for the study.
-
Drug Administration: this compound was administered as a single oral dose of 10 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: The concentration of this compound in the plasma samples was determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS), which is a standard technique for quantifying small molecules in biological matrices.
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to determine the key pharmacokinetic parameters.
Celecoxib Pharmacokinetic Studies
-
Animal Model: Typically, male mice of a specific strain would be used.
-
Drug Administration: Celecoxib would be administered orally, often as a suspension in a suitable vehicle.
-
Sample Collection: Serial blood samples would be collected from the mice at predetermined time points.
-
Bioanalysis: Plasma concentrations of celecoxib and its major metabolites would be quantified using a validated bioanalytical method, such as HPLC or LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis of the plasma concentration-time data would be performed to calculate parameters like Cmax, Tmax, AUC, and half-life.
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of this compound and celecoxib are central to their differing pharmacological effects.
Celecoxib is a selective inhibitor of COX-2, an enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins.
Caption: Simplified signaling pathway of celecoxib's mechanism of action.
This compound exhibits a dual mechanism of action by inhibiting both COX-2 and soluble epoxide hydrolase (sEH). The inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties.
Caption: Dual inhibitory mechanism of action of this compound on COX-2 and sEH pathways.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.
Caption: General experimental workflow for a preclinical oral pharmacokinetic study.
References
Safety Operating Guide
Proper Disposal Procedures for Ptupb: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of Ptupb (4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide), a potent dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Chemical and Hazard Data Overview
For clarity and quick reference, the key identifiers and hazard information for this compound are summarized below.
| Identifier | Value |
| Chemical Name | 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide |
| CAS Number | 1374515-58-1 |
| Molecular Formula | C₁₆H₁₁ClF₃N₃O₂S |
| Molecular Weight | 417.79 g/mol |
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The following protocol outlines the necessary steps for its safe handling and disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention as needed.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated hazardous waste container.
-
The waste container must be made of a compatible material (e.g., a securely sealed polyethylene or glass bottle for solids).
-
Do not mix this compound waste with other incompatible waste streams. It is best to collect it separately in its original container if possible.
3. Waste Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (this compound)"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation area.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of their waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway Inhibition by this compound
This compound functions by dually inhibiting the COX-2 and sEH pathways, which are involved in inflammation and pain signaling. The diagram below visualizes this mechanism of action.
Caption: this compound's dual inhibition of COX-2 and sEH pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
